FCPT
説明
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Structure
3D Structure
特性
分子式 |
C17H13FN2S |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
2-[1-(4-fluorophenyl)cyclopropyl]-4-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C17H13FN2S/c18-14-3-1-13(2-4-14)17(7-8-17)16-20-15(11-21-16)12-5-9-19-10-6-12/h1-6,9-11H,7-8H2 |
InChIキー |
PVPYZVCHGWNKFZ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Formyl-CoA Transferase: A Core Component of Oxalate Metabolism and a Potential Therapeutic Target
Audience: Researchers, scientists, and drug development professionals.
Abstract
Formyl-CoA transferase (FRC), officially known as formyl-CoA:oxalate (B1200264) CoA-transferase (EC 2.8.3.16), is a pivotal enzyme in the metabolic breakdown of oxalate, a compound implicated in the formation of kidney stones.[1] Primarily characterized in the anaerobic bacterium Oxalobacter formigenes, a commensal resident of the human gut, FRC catalyzes the first critical step in a specialized pathway that utilizes oxalate as its sole energy source.[2][3] This enzyme belongs to the Class III family of CoA-transferases, a group distinguished by a unique catalytic mechanism and structural fold.[4][5] Its role in detoxifying dietary oxalate within the gastrointestinal tract has brought it to the forefront of research, exploring its potential as a probiotic-based therapeutic to prevent hyperoxaluria and recurrent nephrolithiasis. This document provides a comprehensive overview of FRC's function, catalytic mechanism, kinetic properties, and the experimental methodologies used for its characterization.
Core Function and Metabolic Significance
Formyl-CoA transferase catalyzes the reversible transfer of a coenzyme A (CoA) moiety from formyl-CoA to oxalate. This reaction yields oxalyl-CoA and formate (B1220265).[5][6]
Reaction: Formyl-CoA + Oxalate ⇌ Oxalyl-CoA + Formate
This enzymatic step is the gateway to oxalate catabolism in O. formigenes.[7][8] By converting oxalate into the activated thioester oxalyl-CoA, FRC prepares the molecule for the subsequent and irreversible decarboxylation by the second key enzyme in the pathway, oxalyl-CoA decarboxylase.[7][9] Together, these two enzymes constitute a simple yet elegant pathway that degrades oxalate to formate and CO2.[7][8]
The significance of this pathway is twofold:
-
Energy Metabolism for O. formigenes : For this obligate anaerobe, the breakdown of oxalate is its primary means of generating ATP.[4][9]
-
Human Health: The presence of O. formigenes in the human intestine is correlated with lower urinary oxalate excretion. The degradation of dietary oxalate by bacterial FRC in the gut prevents its absorption into the bloodstream, thereby reducing the renal oxalate load and lowering the risk of calcium oxalate kidney stone formation.[1][10]
The metabolic pathway is illustrated below.
Structure and Catalytic Mechanism
FRC possesses a novel and striking three-dimensional structure. It exists as a homodimer where the two subunits are interlocked like links in a chain.[5][7][10] Each monomer is composed of a large Rossmann-like fold domain and a smaller domain.[6][7][10] The active sites, two per dimer, are located at the interface between the large domain of one subunit and the small domain of the other.[7]
The catalytic mechanism of FRC, and other Class III CoA-transferases, proceeds through the formation of a covalent enzyme intermediate.[4] A highly conserved aspartate residue (Asp169 in O. formigenes FRC) acts as the key catalytic nucleophile.[7][11]
The proposed catalytic cycle is as follows:
-
Nucleophilic Attack: The carboxylate side chain of Asp169 attacks the thioester carbonyl carbon of formyl-CoA.[1]
-
Intermediate Formation: This attack forms a high-energy aspartyl-formyl anhydride (B1165640) intermediate, releasing the first product, Coenzyme A.[5][7]
-
Substrate Binding: The second substrate, oxalate, binds to the active site.
-
CoA Transfer: The carboxylate of oxalate then attacks the anhydride intermediate. This transfers the formyl group to oxalate's carboxyl group, which is unstable and breaks down, effectively transferring the CoA to oxalate. More accurately, the enzyme forms an oxalyl-aspartic anhydride intermediate, releasing formate.[10][12]
-
Final Release: A free CoA molecule attacks the oxalyl-aspartic anhydride, releasing the final product, oxalyl-CoA, and regenerating the free enzyme.[1]
Crystallographic studies have successfully trapped key intermediates, such as the covalent β-aspartyl-CoA thioester and an aspartyl-formyl anhydride, providing strong evidence for this mechanism.[4][5]
Quantitative Enzyme Kinetics
The kinetic properties of FRC from Oxalobacter formigenes have been characterized, revealing its efficiency and substrate preferences. The enzyme can also utilize succinate (B1194679) as a CoA acceptor, although oxalate is its primary physiological substrate.[2]
Table 1: Steady-State Kinetic Parameters for O. formigenes Formyl-CoA Transferase
| Substrate (Variable) | Co-substrate (Fixed) | Km | Vmax (μmol/min/mg) | kcat (s⁻¹) | Reference(s) |
| Formyl-CoA | Oxalate | 2 - 11.1 µM | 6.4 - 29.6 | 5.3 | [2][7] |
| Oxalate | Formyl-CoA | 3.9 - 5.25 mM | ~6.49 | - | [2][7] |
| Formyl-CoA | Succinate | 3.0 mM | 29.6 | - | [13] |
| Succinate | Formyl-CoA | 0.32 - 2.3 mM | 19.2 | - | [2] |
Note: Kinetic values can vary based on assay conditions (e.g., pH, temperature, buffer components). The optimal pH for FRC activity is between 6.5 and 7.5.[7]
Experimental Protocols
Characterization of FRC involves several key experimental procedures, from purification to activity measurement.
A common method involves expressing the frc gene from O. formigenes in an Escherichia coli host.[7]
-
Cloning: The frc gene is cloned into an expression vector (e.g., pET series) often with an N- or C-terminal hexahistidine (His₆) tag to facilitate purification.
-
Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.5). Lysis is achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by ultracentrifugation. The supernatant containing the His-tagged FRC is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed, and the protein is eluted using an imidazole (B134444) gradient.
-
Further Purification (Optional): For higher purity, subsequent steps like anion-exchange chromatography (e.g., DEAE column) or size-exclusion chromatography can be employed.[13] Purity is assessed by SDS-PAGE.[13]
The activity of FRC is typically measured using a coupled enzyme assay that monitors the consumption of a substrate or formation of a product. Since none of the substrates or products of the FRC reaction have a convenient absorbance signature, the reaction is coupled to another enzyme. For example, the formation of formate can be coupled to the NAD⁺-dependent formate dehydrogenase, which produces NADH, a compound that can be monitored spectrophotometrically at 340 nm.
Workflow Diagram:
Protocol Steps:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 6.8), a saturating concentration of oxalate, NAD⁺, and an excess of the coupling enzyme (formate dehydrogenase).
-
Enzyme Addition: Add a known, limiting amount of purified FRC to the mixture.
-
Initiation: Start the reaction by adding the final substrate, formyl-CoA.
-
Monitoring: Immediately place the cuvette in a temperature-controlled spectrophotometer and record the increase in absorbance at 340 nm over time.
-
Calculation: The initial reaction velocity is determined from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).
Implications for Drug Development
The unique structure and essential function of FRC in O. formigenes make it an interesting subject for therapeutic development. Enhancing the activity or delivery of this enzyme via probiotics or engineered bacteria could provide a novel treatment for hyperoxaluria and prevent the recurrence of kidney stones. Furthermore, as a member of the distinct Class III CoA-transferase family, its active site and unusual interlocked structure could be exploited for the development of specific inhibitors, should the need arise to modulate the metabolism of gut microbes.[4] Understanding its mechanism and kinetics is the foundational step for any such translational research.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. uniprot.org [uniprot.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Kinetic and mechanistic characterization of the formyl-CoA transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinvestigation of the catalytic mechanism of formyl-CoA transferase, a class III CoA-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formyl-CoA transferase - Proteopedia, life in 3D [proteopedia.org]
- 7. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formyl-Coenzyme A Transferase, Structure and Enzymatic Mechanism | Semantic Scholar [semanticscholar.org]
- 13. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxalobacter formigenes Formyl-CoA Transferase (FCPT) Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxalobacter formigenes, a Gram-negative anaerobic bacterium residing in the human gut, plays a crucial role in oxalate (B1200264) homeostasis by utilizing oxalate as its primary energy source. Central to this metabolic capability is the enzyme formyl-CoA transferase (FCPT), encoded by the frc gene. This enzyme catalyzes the transfer of coenzyme A from formyl-CoA to oxalate, a key activation step in the oxalate degradation pathway. The absence of O. formigenes and its oxalate-degrading capacity has been linked to an increased risk of hyperoxaluria and the formation of calcium oxalate kidney stones. This technical guide provides a comprehensive overview of the Oxalobacter formigenes this compound gene, including its sequence, the biochemical properties of the encoded protein, detailed experimental protocols for its study, and its role in the metabolic pathway of the organism. This information is intended to support further research into the therapeutic potential of O. formigenes and the this compound enzyme in managing oxalate-related pathologies.
Introduction
Oxalobacter formigenes is a key player in the gut microbiome's metabolism of oxalate, a compound that can be toxic at high concentrations and is a primary component of the most common type of kidney stones. The bacterium's ability to degrade oxalate is conferred by a specialized two-enzyme pathway. The first and committing step in this pathway is catalyzed by formyl-CoA transferase (this compound), the product of the frc gene. This enzyme is essential for the bacterium's survival as it relies on oxalate as its sole energy source.[1][2] Understanding the genetics and biochemistry of this compound is therefore critical for harnessing the therapeutic potential of O. formigenes.
The frc Gene and Formyl-CoA Transferase (this compound) Protein
The frc gene from Oxalobacter formigenes has been cloned and sequenced, revealing a single open reading frame of 1,284 base pairs.[3][4][5] This gene encodes the formyl-CoA transferase (this compound) protein, which is comprised of 428 amino acids.
Gene and Protein Characteristics
A summary of the key quantitative data for the frc gene and this compound protein is presented in Table 1.
| Parameter | Value | Reference |
| Gene Name | frc | |
| GenBank Accession No. | U82167 | |
| Gene Length (bp) | 1,284 | |
| Protein Name | Formyl-CoA transferase (this compound) | |
| Protein Length (aa) | 428 | |
| Molecular Mass (kDa) | ~44 | |
| Optimal pH | 6.5 - 7.5 |
Kinetic Properties of this compound
The enzymatic activity of this compound has been characterized, and its kinetic parameters are summarized in Table 2. The enzyme exhibits specificity for oxalate and succinate (B1194679) as coenzyme A acceptors.
| Substrate | Apparent Km | Vmax | Reference |
| Formyl-CoA | 11.1 µM | 6.49 µmol/min/mg | |
| Oxalate | 5.25 mM | 6.49 µmol/min/mg |
Oxalate Degradation Pathway
This compound is a central enzyme in the oxalate degradation pathway of O. formigenes. This pathway is a two-step process that ultimately converts oxalate into formate (B1220265) and carbon dioxide. The pathway is coupled to an oxalate/formate antiporter, which generates a proton motive force for ATP synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the study of the frc gene and this compound protein, based on the foundational work in the field.
Cloning and Expression of the frc Gene
This protocol is based on the methods described by Sidhu et al. (1997).
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from Oxalobacter formigenes using a standard bacterial genomic DNA extraction kit.
-
PCR Amplification:
-
Design primers flanking the 1,284 bp open reading frame of the frc gene. Incorporate restriction sites (e.g., EcoRI and HindIII) for directional cloning.
-
Perform PCR using a high-fidelity DNA polymerase. A typical reaction mixture includes: 100 ng of genomic DNA, 0.5 µM of each primer, 200 µM of each dNTP, 1x PCR buffer, and 1-2.5 units of polymerase in a 50 µL reaction volume.
-
Use a thermal cycling profile such as: initial denaturation at 95°C for 5 minutes; 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C (primer-dependent) for 30 seconds, and extension at 72°C for 1.5 minutes; and a final extension at 72°C for 10 minutes.
-
-
Vector and Insert Preparation:
-
Digest the PCR product and the expression vector (e.g., pKK223-3 or a pET vector) with the chosen restriction enzymes.
-
Purify the digested insert and vector using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the purified frc gene insert into the digested expression vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Selection and Verification:
-
Plate the transformed cells on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).
-
Screen colonies by colony PCR and confirm the correct insert by restriction digestion and DNA sequencing.
-
-
Protein Expression:
-
Grow a verified clone in a large volume of selective media at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 3-4 hours at a reduced temperature (e.g., 30°C).
-
Harvest the cells by centrifugation.
-
Purification of Recombinant this compound
This protocol is based on the methods described by Ricagno et al. (2003) and involves affinity chromatography for tagged proteins.
Methodology:
-
Cell Lysis:
-
Resuspend the harvested E. coli cell pellet in lysis buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 300 mM NaCl, 10 mM imidazole, and 1 mM β-mercaptoethanol for His-tagged proteins).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C).
-
-
Affinity Chromatography:
-
If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the bound this compound protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
-
Buffer Exchange and Concentration:
-
Exchange the buffer of the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.
-
Concentrate the purified protein using a centrifugal filter device.
-
-
Purity Assessment:
-
Assess the purity of the recombinant this compound by SDS-PAGE. The protein should appear as a single band at approximately 44 kDa.
-
Functional Assay for this compound Activity
This protocol is based on the kinetic characterization performed by Jonsson et al. (2004). The assay measures the transfer of CoA from formyl-CoA to oxalate.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture in a suitable buffer (e.g., 60 mM potassium phosphate, pH 6.7).
-
The reaction mixture should contain known concentrations of formyl-CoA and oxalate.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of purified this compound to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
-
Detection of Products:
-
The formation of oxalyl-CoA can be monitored continuously by coupling the reaction to the activity of oxalyl-CoA decarboxylase and measuring the subsequent consumption of a substrate or formation of a product.
-
Alternatively, the reaction can be stopped at different time points, and the products (oxalyl-CoA and formate) can be quantified by HPLC.
-
-
Data Analysis:
-
Determine the initial reaction velocities at varying substrate concentrations.
-
Calculate the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Regulation of frc Gene Expression
The frc gene is thought to be part of a monocistronic operon, with its own promoter and a rho-independent termination sequence. This suggests that its expression is independently regulated and not directly coupled with the expression of the oxc gene, which encodes the second enzyme in the pathway. While the precise regulatory mechanisms are still under investigation, it is likely that the expression of frc is responsive to the availability of oxalate in the environment, ensuring the production of this compound when its substrate is present. Further research is needed to identify the specific transcription factors and signaling pathways involved in the regulation of frc gene expression.
Conclusion
The Oxalobacter formigenes this compound gene and its protein product are central to the bacterium's unique oxalate-degrading metabolism. The detailed genetic and biochemical information, along with the experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals. Further investigation into the regulation of the frc gene and the development of strategies to enhance this compound activity could lead to novel therapeutic approaches for the management of hyperoxaluria and the prevention of kidney stone disease. The potential of O. formigenes as a probiotic and the this compound enzyme as a therapeutic agent warrants continued exploration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequencing and expression of the formyl coenzyme A transferase gene, frc, from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA sequencing and expression of the formyl coenzyme A transferase gene, frc, from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Structure and Active Site of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT), also known as FCPT, is a critical enzyme in the post-translational modification of a wide array of cellular proteins. This integral membrane protein catalyzes the final step in the processing of proteins bearing a C-terminal CaaX motif, a sequence that directs farnesylation or geranylgeranylation. Following prenylation and proteolytic cleavage of the terminal three amino acids, ICMT methylates the newly exposed isoprenylcysteine. This methylation is crucial for the proper subcellular localization and function of numerous key signaling proteins, including the Ras superfamily of small GTPases.[1]
Given the central role of Ras proteins in cell proliferation, differentiation, and survival, and their frequent mutation in human cancers, ICMT has emerged as a promising therapeutic target for anticancer drug development.[1] A thorough understanding of the structure and active site of ICMT is paramount for the rational design of potent and specific inhibitors. This technical guide provides a comprehensive overview of the current knowledge on ICMT structure, its active site architecture, and the experimental methodologies employed in its study.
This compound Protein: Clarification of Terminology
The user query "this compound protein" can be ambiguous. While it can refer to Fc-fusion proteins, a class of therapeutic molecules, the context of "protein structure and active site" strongly suggests an interest in an enzyme. In the scientific literature, "this compound" is less commonly used than Isoprenylcysteine Carboxyl Methyltransferase (ICMT) , which is the enzyme responsible for the S-farnesylcysteine post-translational modification. This guide will focus on ICMT.
ICMT Protein Structure
ICMT is an integral membrane protein located in the endoplasmic reticulum.[2] X-ray crystallographic studies of eukaryotic and prokaryotic ICMT orthologs have provided significant insights into its three-dimensional structure.[3][4]
The eukaryotic ICMT structure, exemplified by the Tribolium castaneum ortholog (PDB ID: 5V7P), reveals a compact alpha-helical bundle embedded within the lipid bilayer.[3] The enzyme consists of eight transmembrane helices (M1-M8) that create a scaffold for the active site.[5] The overall architecture is distinct from soluble methyltransferases, reflecting its adaptation to a membrane environment.[4]
Quantitative Structural Data
| PDB ID | Organism | Resolution (Å) | Method | Ligands | Reference |
| 5V7P | Tribolium castaneum (eukaryotic) | 2.30 | X-ray Diffraction | S-adenosyl-L-homocysteine (SAH), Lipid | [3] |
| 5VG9 | Tribolium castaneum (eukaryotic) | - | X-ray Diffraction | None | [6] |
| 4A2N | Methanosarcina acetivorans (prokaryotic) | - | X-ray Diffraction | S-adenosyl-L-homocysteine (SAH) | [4] |
The ICMT Active Site
The active site of ICMT is a remarkable example of enzymatic adaptation, as it must accommodate two chemically distinct substrates: the water-soluble methyl donor S-adenosyl-L-methionine (SAM) and the lipophilic isoprenylcysteine substrate embedded in the membrane.[4][7] The active site is located in a cavity that spans both the cytosolic and membrane-embedded regions of the protein.[5][7]
Key residues within the active site have been identified through structural and mutational analyses.[5] For the eukaryotic ICMT, two highly conserved arginine residues, Arg173 (on transmembrane helix M6) and Arg246 (on transmembrane helix M8), are crucial for coordinating the carboxylate group of the prenylcysteine substrate, thereby positioning it for catalysis and ensuring substrate specificity.[5]
The SAM-binding pocket is situated in a more hydrophilic region of the active site, accessible from the cytosol. A tunnel connects the SAM binding site to the membrane-embedded portion of the active site, allowing the methyl group of SAM to be transferred to the isoprenylcysteine substrate.[4]
Signaling Pathway and Experimental Workflows
CaaX Protein Processing Pathway
The following diagram illustrates the post-translational modification pathway of CaaX proteins, highlighting the central role of ICMT.
Caption: Post-translational processing of CaaX proteins.
Experimental Workflow for ICMT Analysis
The following diagram outlines a typical workflow for the expression, purification, and analysis of ICMT.
Caption: Experimental workflow for ICMT characterization.
Experimental Protocols
Recombinant ICMT Expression and Purification
Due to its nature as an integral membrane protein, the expression and purification of functional ICMT requires specialized techniques. The following protocol is a generalized approach based on methodologies for membrane proteins.
a. Expression:
-
Vector Construction: The gene encoding human ICMT or a suitable ortholog is cloned into an expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.
-
Host System: Escherichia coli or insect cell lines (e.g., Sf9) are commonly used for expression.[8]
-
Culture and Induction: Cells are cultured to an appropriate density and protein expression is induced (e.g., with IPTG for E. coli).
b. Membrane Preparation and Solubilization:
-
Cell Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization.
-
Membrane Isolation: The cell lysate is ultracentrifuged to pellet the membrane fraction.
-
Solubilization: The membrane pellet is resuspended in a buffer containing a mild detergent (e.g., dodecyl maltoside - DDM) to extract the protein from the lipid bilayer.[4]
c. Purification:
-
Affinity Chromatography: The solubilized protein is first purified using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to separate the ICMT-detergent complex from aggregated protein and other contaminants.
ICMT Enzymatic Activity Assay
Several methods have been developed to measure ICMT activity, including fluorescence-based and radioactivity-based assays.
a. Fluorescence-Based Assay: [3]
This assay utilizes a synthetic substrate, N-dansyl-S-farnesyl-L-cysteine (DFC), which is a fluorescent analog of the natural substrate.
-
Reaction Mixture: A reaction mixture is prepared containing assay buffer, the fluorescent substrate DFC, and the ICMT enzyme. For inhibitor studies, the test compound is also included.
-
Initiation: The reaction is initiated by the addition of the methyl donor, S-adenosyl-L-methionine (SAM).
-
Detection: The change in fluorescence upon methylation of DFC is monitored over time using a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 520 nm).
-
Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.
b. Radioactivity-Based Vapor Diffusion Assay: [6]
This classic assay measures the transfer of a radiolabeled methyl group from [14C]SAM to a farnesylated substrate.
-
Reaction Mixture: A reaction mixture is prepared with a membrane fraction containing ICMT, a farnesylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine), and the test inhibitor.
-
Initiation: The reaction is started by adding S-adenosyl-L-[methyl-14C]methionine ([14C]SAM).
-
Incubation: The reaction is incubated at 37°C.
-
Termination and Detection: The reaction is stopped by adding a basic solution, which volatilizes the methylated product. This volatile product is captured on a filter paper soaked in a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
Crystallization of ICMT
The crystallization of integral membrane proteins like ICMT is challenging. The lipidic cubic phase (LCP) method has proven successful for ICMT and other membrane proteins.[5][9]
-
Protein Preparation: Highly pure and concentrated ICMT in a suitable detergent is required.
-
LCP Formation: The purified protein is mixed with a lipid (e.g., monoolein) to form a viscous, transparent lipidic cubic phase.[9]
-
Crystallization Screening: The protein-laden LCP is dispensed in small aliquots into crystallization plates and overlaid with a variety of precipitant solutions.
-
Crystal Growth: The plates are incubated under controlled conditions to allow for the slow diffusion of the precipitant, which can induce crystal formation over days to weeks.
-
Crystal Harvesting and X-ray Diffraction: Crystals are carefully harvested from the LCP and cryo-cooled for X-ray diffraction analysis.
Conclusion
The elucidation of the structure and active site of Isoprenylcysteine Carboxyl Methyltransferase has provided a solid foundation for understanding its catalytic mechanism and its role in cellular signaling. The detailed structural information, coupled with robust enzymatic assays, is paving the way for the development of novel ICMT inhibitors with potential applications in cancer therapy and other diseases driven by aberrant CaaX protein function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important enzyme and to contribute to the ongoing efforts in drug discovery.
References
- 1. biosave.com [biosave.com]
- 2. ICMT Polyclonal Antibody - Elabscience® [elabscience.com]
- 3. benchchem.com [benchchem.com]
- 4. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 5. Lipidic cubic phases: A novel concept for the crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the FCPT Homolog Network: A Technical Deep Dive for Researchers and Drug Development Professionals
A comprehensive analysis of the Francisella L-cysteine and iron transporter, FCPT (FupA/B), and its homologs in other bacterial species reveals a sparsely characterized but potentially crucial family of outer membrane proteins. This technical guide synthesizes the available data on these transporters, outlines key experimental methodologies for their study, and presents signaling and workflow diagrams to guide future research and therapeutic development.
The Francisella tularensis cystine transporter this compound, also known as Ferrous uptake protein A (FupA), is a key virulence factor, facilitating the uptake of essential nutrients like L-cysteine and iron. While initially thought to be unique to the Francisella genus, recent bioinformatic studies suggest a broader taxonomic distribution of FupA/B homologs, primarily within the order Thiotrichales. These proteins are characterized by the presence of a Domain of Unknown Function 3573 (DUF3573). This guide provides a detailed overview of the knowns and unknowns surrounding these enigmatic transporters.
Quantitative Data on this compound/FupA in Francisella tularensis
Quantitative data for this compound/FupA function is primarily derived from studies in Francisella tularensis, particularly the highly virulent Schu S4 strain and the Live Vaccine Strain (LVS). The FupA protein in the Schu S4 strain is encoded by the locus tag FTT0918. A defined deletion mutant of this gene (ΔFTT0918) has been shown to significantly attenuate the virulence of the bacterium, highlighting its importance in pathogenesis.[1] In the LVS, an in-frame fusion of fupA and the adjacent paralogous gene fupB results in a chimeric protein, FupA/B.
| Parameter | Value | Species/Strain | Experimental Context |
| Function | High-affinity ferrous iron (Fe²⁺) transport | Francisella tularensis Schu S4 | Characterized through radioisotope uptake assays. |
| Function | Siderophore-mediated ferric iron (Fe³⁺) uptake | Francisella tularensis LVS (FupA/B chimera) | Demonstrated in growth assays on iron-limiting media. |
| Virulence | Essential for full virulence | Francisella tularensis Schu S4 | Deletion mutant (ΔFTT0918) shows significant attenuation in mouse models.[1] |
| Substrate | L-cysteine | Francisella tularensis | Implied by its designation as a cystine transporter, though detailed kinetics are lacking. |
Putative Homologs in Other Bacterial Species
Bioinformatic analyses have identified proteins containing the characteristic DUF3573 domain in a range of other bacterial species, primarily within the Gammaproteobacteria class. While experimental characterization of these putative homologs is largely absent, their genomic context and sequence similarity to FupA suggest potential roles in nutrient acquisition and pathogenesis.
| Bacterial Species | Locus Tag / Protein ID (if available) | Putative Function (Inferred) |
| Piscirickettsia salmonis | Multiple predicted proteins | Iron/nutrient transport, virulence |
| Thiomicrospira crunogena | Multiple predicted proteins | Nutrient uptake in a chemosynthetic environment |
| Methylophaga spp. | Multiple predicted proteins | Nutrient acquisition in methylotrophic lifestyle |
Experimental Protocols for Characterizing this compound Homologs
The following methodologies are crucial for the functional characterization of novel this compound homologs.
Gene Knockout and Complementation
Objective: To determine the role of the putative homolog in bacterial physiology and virulence.
Methodology:
-
Construction of a Deletion Mutant: A markerless deletion of the target gene is created using techniques such as suicide vector-based homologous recombination. This involves cloning the upstream and downstream flanking regions of the target gene into a suicide vector containing a counter-selectable marker (e.g., sacB). The vector is introduced into the target bacterium, and successive recombination events are selected for, resulting in the seamless deletion of the gene.
-
Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type gene is cloned into an expression vector and introduced into the mutant strain. Restoration of the wild-type phenotype confirms the function of the gene.
Iron and Cysteine Uptake Assays
Objective: To quantitatively measure the transport of iron and cysteine by the homolog.
Methodology:
-
Radioisotope Uptake: Bacterial cultures (wild-type, mutant, and complemented strains) are grown under nutrient-limiting conditions. The cells are then incubated with radiolabeled substrates (e.g., ⁵⁵FeCl₂ for ferrous iron, or ³⁵S-cysteine). At various time points, aliquots of the culture are filtered, and the radioactivity retained by the cells is measured using a scintillation counter. Transport kinetics (Kₘ and Vₘₐₓ) can be determined by measuring uptake at varying substrate concentrations.
Siderophore Utilization Assays
Objective: To assess the ability of the homolog to mediate the uptake of siderophore-bound iron.
Methodology:
-
Plate-Based Growth Assays: Bacteria are plated on iron-deficient agar (B569324) medium. Discs impregnated with different siderophores (e.g., enterobactin, ferrichrome) are placed on the agar. A zone of growth around the disc indicates that the bacterium can utilize that siderophore for iron acquisition. Comparing the growth of wild-type and mutant strains can implicate the homolog in this process.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential regulatory networks, the following diagrams are provided.
References
The Role of Formyl-CoA Transferase (FCPT) in the Oxalate Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalate (B1200264), a simple dicarboxylic acid found in numerous plant-based foods, is a metabolic end-product in humans. Elevated levels of oxalate (hyperoxaluria) can lead to the formation of calcium oxalate kidney stones and, in severe cases, systemic oxalosis. The human body lacks the enzymatic machinery to degrade oxalate, making it reliant on the gut microbiota for this crucial function. A key player in this microbial-mediated oxalate degradation is the enzyme Formyl-CoA Transferase (FCPT), also known as Formyl-CoA:oxalate CoA-transferase (FRC). This technical guide provides an in-depth exploration of the role of this compound in the oxalate degradation pathway, its biochemical properties, and its potential as a therapeutic target.
Core Function and Pathway
This compound is a central enzyme in the two-step oxalate degradation pathway, predominantly characterized in the anaerobic bacterium Oxalobacter formigenes. This bacterium is a specialist that utilizes oxalate as its primary energy source.[1][2]
The pathway is as follows:
-
CoA Activation: this compound catalyzes the transfer of a coenzyme A (CoA) moiety from formyl-CoA to oxalate. This reaction yields oxalyl-CoA and formate (B1220265).[2][3] This initial activation step is crucial as it prepares the otherwise stable oxalate molecule for decarboxylation.
-
Decarboxylation: The second enzyme in the pathway, oxalyl-CoA decarboxylase (OXC), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, decarboxylates oxalyl-CoA to produce formyl-CoA and carbon dioxide (CO₂).[2]
The formyl-CoA produced in the second step is then re-utilized by this compound in the first step, creating a cyclic process. The net reaction results in the conversion of one molecule of oxalate to one molecule of formate and one molecule of CO₂.[2] In O. formigenes, this pathway is coupled to an oxalate/formate antiporter (OxlT), which imports oxalate into the cell in exchange for formate, generating a proton motive force that drives ATP synthesis.[4]
The genes encoding these two key enzymes, frc (for this compound) and oxc (for OXC), are often found in the genomes of oxalate-degrading bacteria.[5][6] While O. formigenes is the most studied, homologs of these genes have been identified in other gut microbes, including species of Lactobacillus and Bifidobacterium.[1]
Biochemical and Structural Properties of this compound
This compound from Oxalobacter formigenes is a homodimeric enzyme with a subunit molecular weight of approximately 44 kDa.[3] It belongs to the Class III family of CoA-transferases, which are characterized by a unique catalytic mechanism.[5]
Catalytic Mechanism
The catalytic mechanism of this compound involves a covalent anhydride (B1165640) intermediate with a conserved aspartate residue in the active site (Asp169 in O. formigenes this compound). The proposed mechanism proceeds as follows:
-
Formyl-CoA binds to the active site.
-
The carboxylate side chain of the catalytic aspartate residue performs a nucleophilic attack on the carbonyl carbon of the formyl-CoA thioester.
-
This leads to the formation of a mixed anhydride intermediate (aspartyl-formyl anhydride) and the release of Coenzyme A.
-
Oxalate then enters the active site and its carboxylate group attacks the carbonyl carbon of the formyl group in the mixed anhydride.
-
This results in the formation of another mixed anhydride (aspartyl-oxalyl anhydride) and the release of formate.
-
Finally, Coenzyme A attacks the carbonyl carbon of the oxalyl group in the mixed anhydride, leading to the formation of oxalyl-CoA and regeneration of the catalytic aspartate residue.
This mechanism is distinct from the ping-pong mechanism of Class I CoA-transferases which involves a thioester intermediate with a glutamate (B1630785) residue.
Structure and Active Site
The three-dimensional structure of this compound from O. formigenes has been solved (PDB IDs: 1P5H, 2VJO, among others).[3][7] The structure reveals a unique fold where the two subunits of the dimer are interlocked. The active site is located at the interface between the two subunits and contains the critical catalytic residue, Asp169. Other key residues involved in substrate binding and catalysis have also been identified.[6]
Quantitative Data
The kinetic parameters of this compound have been determined for the enzyme from Oxalobacter formigenes and for a homologous enzyme, YfdW, from Escherichia coli. This data is crucial for understanding the enzyme's efficiency and substrate specificity.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| This compound (O. formigenes) | Formyl-CoA | 0.0111 | 6.49 | 5.3 | 4.8 x 10⁵ | [3] |
| Oxalate | 5.25 | 6.49 | 5.3 | 1.0 x 10³ | [3] | |
| YfdW (E. coli) | Formyl-CoA | 0.352 | - | 130 | 3.7 x 10⁵ | [8] |
| Oxalate | - | - | 130 | - | [8] | |
| This compound W48F mutant (O. formigenes) | Formyl-CoA | - | - | 4.8 | 3.7 x 10⁵ | [8] |
| Oxalate | - | - | 4.8 | 1.1 x 10³ | [8] | |
| This compound W48Q mutant (O. formigenes) | Formyl-CoA | - | - | 1.0 | 1.1 x 10⁵ | [8] |
| Oxalate | - | - | 1.0 | 0.2 x 10³ | [8] |
Experimental Protocols
Purification of Recombinant this compound
Recombinant this compound from O. formigenes can be expressed in E. coli and purified to homogeneity using a combination of chromatographic techniques.
Protocol Outline:
-
Cell Lysis: Harvest E. coli cells expressing recombinant this compound and resuspend in a suitable lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase). Disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris.
-
Hydrophobic Interaction Chromatography (HIC): Load the clarified lysate onto a HIC column (e.g., Phenyl Sepharose). Elute the protein using a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).
-
Anion Exchange Chromatography (AEC): Pool the this compound-containing fractions from HIC and dialyze against a low-salt buffer. Load the dialyzed sample onto an AEC column (e.g., DEAE Sepharose). Elute this compound using an increasing salt gradient (e.g., NaCl).
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
This compound Enzyme Activity Assay (Coupled Spectrophotometric Assay)
The activity of this compound can be measured by monitoring the production of formate in a coupled enzyme assay. The formate produced is oxidized by formate dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound activity.
Reagents:
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Formyl-CoA
-
Oxalate
-
NAD⁺
-
Formate Dehydrogenase
-
Purified this compound enzyme
Protocol:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD⁺, formate dehydrogenase, and oxalate.
-
Initiate the reaction by adding a known amount of formyl-CoA.
-
Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
One unit of this compound activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of formate (and thus 1 µmol of NADH) per minute under the specified conditions.
A discontinuous HPLC-based assay can also be used to directly measure the formation of oxalyl-CoA.[9]
This compound as a Therapeutic Target for Drug Development
The critical role of this compound in oxalate degradation in the gut makes it an attractive target for therapeutic intervention in hyperoxaluria. Enhancing the activity of this compound or introducing this compound-producing probiotics could lower intestinal oxalate levels, thereby reducing its absorption and subsequent urinary excretion.
Strategies for Drug Development:
-
Probiotic Development: Administration of live Oxalobacter formigenes or other bacteria engineered to express high levels of this compound and OXC is a promising strategy. Clinical trials are underway to evaluate the efficacy of O. formigenes supplementation in patients with primary hyperoxaluria.[10]
-
Enzyme Replacement Therapy: Oral administration of purified, stable this compound and OXC could directly degrade dietary oxalate in the gastrointestinal tract.
-
Small Molecule Activators: High-throughput screening and structure-based drug design could be employed to identify small molecules that enhance the catalytic activity of this compound.
-
Gene Therapy: Introducing the frc and oxc genes into intestinal cells to enable endogenous oxalate degradation is a potential long-term therapeutic option.[11][12]
Inhibitor Screening
While the focus for hyperoxaluria treatment would be on activating this compound, the development of specific inhibitors is crucial for studying the enzyme's function and for validating it as a drug target.
Screening Methods:
-
High-Throughput Screening (HTS): The coupled spectrophotometric assay described above can be adapted for a high-throughput format to screen large compound libraries for potential inhibitors.[13][14]
-
In Silico Screening: Structure-based virtual screening can be used to dock large libraries of compounds into the active site of this compound to identify potential binders.[12][15][16] This approach can be followed by experimental validation of the identified hits.
Gene Regulation
The gene encoding this compound, frc, has been cloned and sequenced from Oxalobacter formigenes. It is suggested to be part of a monocistronic operon, with its own promoter and terminator sequences.[5][6] In O. formigenes, which is an oxalate specialist, the expression of frc is likely constitutive or regulated by the availability of oxalate.
In other gut bacteria, such as Lactobacillus acidophilus and Bifidobacterium animalis, the expression of frc and oxc genes has been shown to be influenced by environmental factors, particularly pH.[1] Acidic conditions can induce the transcription of these genes, suggesting a role in acid tolerance in addition to oxalate degradation. The regulatory mechanisms, including the specific transcription factors and promoter elements involved, are still an active area of research.
Visualizations
Caption: The two-step oxalate degradation pathway mediated by this compound and OXC.
Caption: Catalytic mechanism of this compound involving a covalent anhydride intermediate.
Caption: Experimental workflow for this compound purification and activity assay.
Conclusion
Formyl-CoA Transferase is a pivotal enzyme in the microbial degradation of oxalate, a process with significant implications for human health. Its unique structure and catalytic mechanism as a Class III CoA-transferase make it a fascinating subject for biochemical research. Furthermore, its central role in the oxalate degradation pathway positions this compound as a promising target for the development of novel therapeutics to combat hyperoxaluria and prevent the formation of kidney stones. Further research into the regulation of this compound expression, the development of specific activators, and the optimization of this compound-based probiotics will be crucial in translating our understanding of this enzyme into clinical applications.
References
- 1. Microbial genetic and transcriptional contributions to oxalate degradation by the gut microbiota in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The genetic composition of Oxalobacter formigenes and its relationship to colonization and calcium oxalate stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sequencing and expression of the formyl coenzyme A transferase gene, frc, from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequencing and expression of the formyl coenzyme A transferase gene, frc, from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Future Treatments for Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable expression of the oxc and frc genes from Oxalobacter formigenes in human embryo kidney 293 cells: implications for gene therapy of hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.lsu.edu [repository.lsu.edu]
- 15. Farnesyl diphosphate synthase inhibitors from in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico screening for inhibitors of p-glycoprotein that target the nucleotide binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Expression and Regulation of Formyl-CoA Transferase (FCPT) in Oxalobacter formigenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxalobacter formigenes is a specialized anaerobic bacterium residing in the human gastrointestinal tract that plays a crucial role in oxalate (B1200264) homeostasis. Its unique ability to utilize oxalate as its sole energy source makes it a key player in preventing hyperoxaluria and the subsequent risk of calcium oxalate kidney stone formation. Central to this metabolic capability are two key enzymes: oxalyl-CoA decarboxylase (encoded by the oxc gene) and formyl-CoA transferase (FCPT, encoded by the frc gene). This technical guide provides a comprehensive overview of the current understanding of this compound expression and regulation in Oxalobacter formigenes. It consolidates available data on the oxalate degradation pathway, details methodologies for the study of this compound, and explores the regulatory mechanisms governing its expression. This document is intended to serve as a foundational resource for researchers investigating oxalate metabolism, developing novel probiotics, or exploring therapeutic interventions for oxalate-related disorders.
Introduction to Oxalobacter formigenes and Oxalate Metabolism
Oxalobacter formigenes is a Gram-negative, obligately anaerobic bacterium that derives its energy from the breakdown of oxalate.[1] This metabolic process is not only vital for the bacterium's survival but also confers a symbiotic benefit to its host by reducing the amount of oxalate available for absorption in the gut.[2] The degradation of oxalate occurs via a two-step intracellular pathway that is highly efficient. The two primary enzymes involved, formyl-CoA transferase (this compound) and oxalyl-CoA decarboxylase (OXC), are major cytosolic proteins, underscoring their importance to the organism's physiology.[3]
The overall process is initiated by the transport of extracellular oxalate into the cell in exchange for intracellular formate (B1220265), a process mediated by the oxalate-formate antiporter, OxlT.[4] Once inside the cell, the pathway proceeds as follows:
-
Activation of Oxalate: Formyl-CoA transferase (this compound) catalyzes the transfer of a coenzyme A (CoA) moiety from formyl-CoA to oxalate. This reaction forms oxalyl-CoA and releases formate.[3]
-
Decarboxylation: Oxalyl-CoA decarboxylase (OXC) then decarboxylates oxalyl-CoA, yielding formyl-CoA and carbon dioxide.
This cyclic pathway continuously regenerates the formyl-CoA consumed in the first step, allowing for the net breakdown of oxalate to formate and CO₂.
The Oxalate Degradation Pathway
The metabolic pathway for oxalate degradation in O. formigenes is a well-defined, two-step enzymatic process that occurs in the cytoplasm. The pathway is initiated by the transport of oxalate into the cell via the OxlT antiporter.
This compound Gene (frc) and Protein (Formyl-CoA Transferase)
Formyl-CoA transferase is encoded by the frc gene. DNA sequencing of the frc gene revealed a single open reading frame of 1,284 base pairs, which encodes a protein of 428 amino acids. The gene is believed to be part of a monocistronic operon, with its own promoter and rho-independent termination sequence. This is in contrast to many bacterial metabolic pathways where genes for sequential steps are located in a polycistronic operon. The frc and oxc genes are not located in close proximity on the O. formigenes chromosome, suggesting they are not co-regulated as part of a single operon.
The this compound protein has a molecular weight of approximately 44 kDa. It catalyzes the transfer of CoA from formyl-CoA to either oxalate or succinate.
This compound Expression and Regulation
A proteomics study of O. formigenes strain OxCC13 provided a snapshot of the proteome during logarithmic and stationary growth phases. In this study, the culture medium for logarithmic phase growth contained 54 ± 8 mM oxalate, while oxalate was undetectable in the stationary phase. The study found that the expression of this compound (OFBG_01036), along with oxalyl-CoA decarboxylase and the OxlT antiporter, was not significantly changed between the log and stationary phases. This suggests that these core metabolic enzymes may be constitutively expressed at high levels, rather than being dynamically regulated by the immediate availability of oxalate, although further research with controlled oxalate concentrations is needed to confirm this.
Quantitative Data on this compound Protein Abundance
The following table summarizes data extracted from the supplementary materials of the proteomics study by Ellis et al. (2016), comparing protein abundance in logarithmic versus stationary phases of growth.
| Protein (Locus Tag) | Function | Log Phase Abundance (Mean Intensity) | Stationary Phase Abundance (Mean Intensity) | Fold Change (Log/Stat) | Significance (p-value) |
| This compound (OFBG_01036) | Formyl-CoA Transferase | 1.22E+10 | 1.19E+10 | 1.025 | > 0.05 |
| OXC (OFBG_01523) | Oxalyl-CoA Decarboxylase | 1.15E+10 | 1.13E+10 | 1.018 | > 0.05 |
| OxlT (OFBG_01510) | Oxalate:Formate Antiporter | 2.18E+09 | 2.10E+09 | 1.038 | > 0.05 |
| Data derived from Ellis et al., J Proteomics Bioinform, 2016. Abundance is represented by label-free quantification (LFQ) intensity. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound expression and regulation in O. formigenes. These protocols are synthesized from published literature on O. formigenes and other anaerobic bacteria.
Culturing Oxalobacter formigenes
Protocol for Culturing O. formigenes
-
Media Preparation: Prepare an anaerobic oxalate broth. A suitable medium can be a modification of Schaedler broth, supplemented with sodium oxalate (e.g., 20-100 mM) and sodium acetate (B1210297) (e.g., 5-10 mM). The medium should be prepared under anaerobic conditions using techniques such as those described by Hungate.
-
Inoculation: In an anaerobic chamber or using anaerobic techniques, inoculate the broth with a frozen stock of O. formigenes.
-
Incubation: Incubate the cultures at 37°C under strict anaerobic conditions.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density (OD) at a wavelength of 595 nm or 600 nm.
-
Harvesting: Harvest cells at the desired growth phase (e.g., mid-logarithmic phase) by centrifugation. The cell pellets can then be used for RNA or protein extraction.
RNA Extraction and frc Gene Expression Analysis (RT-qPCR)
Protocol for Total RNA Extraction from O. formigenes
This protocol is adapted from methods used for other anaerobic gut bacteria.
-
Cell Harvesting: Pellet approximately 1x10⁹ O. formigenes cells by centrifugation.
-
Stabilization: Immediately resuspend the pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the RNA integrity.
-
Lysis: Lyse the bacterial cells. This can be achieved by a combination of enzymatic digestion (e.g., with lysozyme) and mechanical disruption (e.g., bead beating), often in the presence of a strong denaturant such as TRIzol reagent or guanidinium (B1211019) thiocyanate-containing lysis buffer.
-
RNA Purification: Purify the total RNA from the lysate using either a phenol-chloroform extraction followed by isopropanol (B130326) precipitation or a column-based purification kit (e.g., RNeasy Mini Kit).
-
DNase Treatment: Treat the purified RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (for A260/A280 and A260/A230 ratios) and gel electrophoresis (to check the integrity of ribosomal RNA bands).
Protocol for Reverse Transcription Quantitative PCR (RT-qPCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the frc gene and a reference gene (e.g., 16S rRNA), and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based system).
-
Primer Design: Design primers specific to the O. formigenes frc gene. Example primers could be designed based on the published sequence (GenBank accession U82167).
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling program, for example: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the frc gene under different conditions, normalized to the expression of the reference gene.
Protein Extraction and this compound Analysis (Western Blot)
Protocol for Total Protein Extraction
-
Cell Harvesting: Harvest O. formigenes cells by centrifugation and wash the pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
Lysis: Resuspend the cell pellet in a lysis buffer containing detergents (e.g., B-PER reagent) and supplemented with lysozyme (B549824) and DNase I to facilitate cell wall breakdown and reduce viscosity from DNA.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay, such as the BCA assay.
Protocol for Western Blotting
-
SDS-PAGE: Separate 20-30 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound. This would require the generation of a custom antibody against a purified recombinant this compound protein or a synthetic peptide.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands can be quantified using densitometry software.
Formyl-CoA Transferase Enzyme Activity Assay
This assay measures the transfer of CoA from formyl-CoA to oxalate.
Protocol for this compound Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (e.g., 50 mM, pH 6.7), formyl-CoA, and sodium oxalate.
-
Initiation: Initiate the reaction by adding the O. formigenes cell lysate or purified this compound enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 5-10 minutes).
-
Quenching: Stop the reaction by adding a quenching agent (e.g., acid).
-
Analysis: Quantify the formation of the product, oxalyl-CoA, using high-performance liquid chromatography (HPLC). The specific activity can be calculated as micromoles of product formed per minute per milligram of protein.
Conclusion and Future Directions
Formyl-CoA transferase is an indispensable enzyme in the unique metabolic pathway of Oxalobacter formigenes. While the biochemical function of this compound is well-characterized, the precise mechanisms regulating its expression in response to environmental cues, particularly oxalate concentration, remain an important area for future research. The proteomics data available suggest a potentially high and constitutive level of expression for the core oxalate-degrading enzymes. However, more targeted studies employing the molecular techniques outlined in this guide are necessary to elucidate the transcriptional and translational control of the frc gene.
For researchers in drug development, a deeper understanding of this compound regulation could inform strategies to enhance the oxalate-degrading capacity of O. formigenes as a probiotic therapeutic. Furthermore, the detailed protocols provided herein offer a standardized framework for investigating not only this compound but also other aspects of O. formigenes physiology, ultimately contributing to the development of novel treatments for hyperoxaluria and calcium oxalate stone disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequencing and expression of the formyl coenzyme A transferase gene, frc, from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA sequencing and expression of the formyl coenzyme A transferase gene, frc, from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
Substrate Specificity of Formyl-CoA Transferase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl-CoA transferase (FRC), officially known as formyl-CoA:oxalate (B1200264) CoA-transferase (EC 2.8.3.16), is a key enzyme in the metabolic pathway of oxalate degradation, particularly in the anaerobic bacterium Oxalobacter formigenes.[1][2][3] This organism colonizes the human gastrointestinal tract and plays a crucial role in oxalate homeostasis, with its absence being correlated with an increased risk of kidney stone formation.[1] FRC catalyzes the transfer of a coenzyme A (CoA) moiety from formyl-CoA to oxalate, producing oxalyl-CoA and formate (B1220265).[1] This reaction is the first step in a two-step pathway that ultimately converts oxalate into formate and carbon dioxide. The activation of oxalate to oxalyl-CoA is essential for its subsequent decarboxylation. Given its importance in oxalate metabolism, FRC is a potential target for therapeutic interventions aimed at modulating oxalate levels in the body. This guide provides a comprehensive overview of the substrate specificity of Formyl-CoA transferase, detailing its kinetic parameters, the experimental protocols used for its characterization, and its role in metabolic pathways.
Core Reaction and Substrate Profile
The primary reaction catalyzed by Formyl-CoA transferase is:
Formyl-CoA + Oxalate ⇌ Oxalyl-CoA + Formate
The enzyme, particularly from Oxalobacter formigenes, has been shown to be specific for its substrates. While oxalate is the primary physiological CoA acceptor, succinate (B1194679) can also serve as a substrate, albeit with different efficiencies depending on the source of the enzyme. Conversely, acetate (B1210297) and malonate have been identified as non-substrates for the O. formigenes enzyme.
Quantitative Analysis of Substrate Specificity
The substrate specificity of Formyl-CoA transferase has been quantitatively assessed through kinetic studies. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or turnover number (kcat) provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. The following tables summarize the key kinetic parameters reported for Formyl-CoA transferase from various sources.
Table 1: Kinetic Parameters for Formyl-CoA Transferase from Oxalobacter formigenes
| Substrate | Enzyme Source | Km | Vmax / kcat | Specific Activity | Reference |
| Formyl-CoA | Native | 3.0 mM (with succinate) | 29.6 µmol/min/mg | - | |
| Formyl-CoA | Recombinant | 11.1 µM | 6.49 µmol/min/mg | - | |
| Oxalate | Recombinant | 5.25 mM | 6.49 µmol/min/mg | - | |
| Oxalate | - | - | - | 2.15 µmol/min/mg | |
| Formyl-CoA | Recombinant | - | kcat = 5.3 s-1 | - |
Table 2: Kinetic Parameters for Formyl-CoA Transferase from Other Organisms
| Organism | Substrate | Km | kcat | kcat/Km | Reference |
| Acetobacter aceti | Oxalate | 1.11 ± 0.09 mM | 5.00 ± 0.09 s-1 | (4.5 ± 0.4) x 103 M-1s-1 | |
| Acetobacter aceti | Formyl-CoA | 3.4 ± 0.4 µM | 4.5 ± 0.1 s-1 | (1.3 ± 0.2) x 106 M-1s-1 | |
| Escherichia coli | Formyl-CoA (with oxalate) | - | 130 s-1 | - | |
| Escherichia coli | Formyl-CoA (with succinate) | - | 5.3 s-1 | - |
Metabolic Pathway and Catalytic Mechanism
Formyl-CoA transferase is a central component of the oxalate degradation pathway in Oxalobacter formigenes. This pathway is crucial for the organism's energy metabolism. The catalytic mechanism of FRC, a member of the Class III CoA-transferase family, proceeds through the formation of a covalent enzyme-anhydride intermediate.
Oxalate Degradation Pathway
The following diagram illustrates the two-step oxalate degradation pathway in O. formigenes.
Caption: The oxalate degradation pathway in Oxalobacter formigenes.
Catalytic Mechanism of Formyl-CoA Transferase
The proposed reaction mechanism for Formyl-CoA transferase involves a nucleophilic attack by an aspartate residue on the formyl-CoA substrate.
Caption: Proposed catalytic mechanism of Formyl-CoA transferase.
Experimental Protocols
Purification of Formyl-CoA Transferase from O. formigenes
The purification of native Formyl-CoA transferase has been achieved through a combination of chromatographic techniques. A typical purification workflow is outlined below.
Caption: A typical purification workflow for Formyl-CoA transferase.
Methodology Details:
-
Cell Lysis: O. formigenes cells are harvested and lysed to obtain a crude cell extract.
-
Hydrophobic Interaction Chromatography (HIC): The cell extract is subjected to HIC using a high-pressure liquid chromatography (HPLC) system.
-
DEAE Anion-Exchange Chromatography: Fractions containing FRC activity from HIC are pooled and further purified using a DEAE anion-exchange column.
-
Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
The activity of Formyl-CoA transferase is typically determined by measuring the formation of one of the reaction products. A common method involves quantifying the amount of formate produced.
Assay Components:
-
Buffer: Potassium phosphate (B84403) buffer (pH 6.7).
-
Substrates: Formyl-CoA and sodium oxalate.
-
Enzyme: Purified Formyl-CoA transferase.
Procedure:
-
Reaction mixtures are prepared containing buffer, formyl-CoA, and oxalate.
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is incubated at a controlled temperature (e.g., 25°C or 30°C).
-
The reaction is stopped, often by the addition of acid.
-
The amount of formate produced is quantified. This can be done using a variety of methods, including enzymatic assays coupled to NAD+ reduction or by HPLC analysis.
Synthesis of Formyl-CoA:
Formyl-CoA can be synthesized from thiocresyl formate. Its concentration is determined using methods such as the hydroxylamine (B1172632) method of Hestrin.
Conclusion
Formyl-CoA transferase exhibits a high degree of specificity for its physiological substrates, formyl-CoA and oxalate. While succinate can also act as a CoA acceptor, the enzyme is inactive towards other small carboxylic acids like acetate and malonate. The detailed kinetic and mechanistic understanding of FRC, particularly from the human gut symbiont Oxalobacter formigenes, provides a solid foundation for further research. This knowledge is particularly valuable for drug development professionals exploring strategies to modulate oxalate metabolism for the prevention and treatment of conditions such as hyperoxaluria and calcium oxalate kidney stones. The experimental protocols outlined in this guide offer a practical framework for the purification and characterization of this important enzyme.
References
Methodological & Application
Application Notes and Protocols for Assaying Formyl-CoA Transferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl-CoA transferase (FRC), systematically known as formyl-CoA:oxalate (B1200264) CoA-transferase (EC 2.8.3.16), is a key enzyme in the oxalate degradation pathway, particularly in the gut bacterium Oxalobacter formigenes.[1] This enzyme catalyzes the transfer of coenzyme A (CoA) from formyl-CoA to oxalate, producing oxalyl-CoA and formate (B1220265).[2][3] The activity of FRC is crucial for oxalate homeostasis in organisms that possess this pathway and is a subject of interest for researchers studying metabolic diseases, such as hyperoxaluria and kidney stone formation, as well as for professionals in drug development targeting metabolic pathways.[1] These application notes provide detailed protocols for assaying FRC activity, data presentation guidelines, and visual representations of the underlying biochemical and experimental processes.
Biochemical Pathway and Mechanism
Formyl-CoA transferase is a critical component of the two-step oxalate degradation pathway. In the first step, FRC catalyzes the conversion of formyl-CoA and oxalate to oxalyl-CoA and formate. Subsequently, oxalyl-CoA is decarboxylated by oxalyl-CoA decarboxylase to regenerate formyl-CoA, completing the cycle.[1] The catalytic mechanism of FRC involves a ping-pong kinetic model where the enzyme forms a covalent intermediate with CoA.[4]
Caption: The enzymatic reaction catalyzed by Formyl-CoA Transferase.
Quantitative Data Summary
The kinetic parameters of Formyl-CoA transferase can vary depending on the source of the enzyme and the assay conditions. Below is a summary of reported kinetic values.
| Enzyme Source | Substrate | Apparent Km | Apparent Vmax | Specific Activity |
| Oxalobacter formigenes (recombinant, wild-type) | Formyl-CoA | 11.1 µM | 6.49 µmol/min/mg | - |
| Oxalobacter formigenes (recombinant, wild-type) | Oxalate | 5.25 mM | 6.49 µmol/min/mg | - |
| Oxalobacter formigenes | Formyl-CoA (with excess succinate) | 3.0 mM | 29.6 µmol/min/mg | - |
| Oxalobacter formigenes | - | - | - | 2.15 µmol/min/mg (with oxalate)[5][6] |
| Escherichia coli (YfdW) | - | - | - | 10 units/mg |
| Acetobacter aceti (H6UctB) | Formyl-CoA | 0.1 mM | - | - |
| Acetobacter aceti (H6UctB) | Oxalate | 50 mM | - | - |
Experimental Protocols
Two primary methods for assaying Formyl-CoA transferase activity are detailed below: a discontinuous HPLC-based assay and a continuous spectrophotometric coupled assay.
Discontinuous HPLC-Based Assay
This method directly measures the formation of the product, oxalyl-CoA, by separating and quantifying the reaction components using High-Performance Liquid Chromatography (HPLC).
Principle: The reaction is initiated by the addition of the enzyme to a mixture containing formyl-CoA and oxalate. After a defined incubation period, the reaction is stopped, and the amount of oxalyl-CoA produced is determined by HPLC with UV detection.
Caption: Workflow for the discontinuous HPLC-based FRC assay.
Materials:
-
Formyl-CoA transferase (purified enzyme or cell lysate)
-
Formyl-CoA (substrate)
-
Sodium oxalate (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 6.7)
-
Quenching solution (e.g., 30% acetic acid)
-
HPLC system with a C18 column and UV detector (260 nm)
-
Mobile phase for HPLC (e.g., gradient of sodium phosphate buffer and acetonitrile)
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube with a final volume of 0.5 mL.
-
The reaction mixture should contain 50 mM potassium phosphate buffer (pH 6.7), a range of formyl-CoA concentrations (e.g., 0.5-100 µM), and a range of sodium oxalate concentrations (e.g., 0.15-50 mM).[1]
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of Formyl-CoA transferase (e.g., 20-100 ng).[1]
-
-
Incubation:
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a fixed time (e.g., 5 minutes).[1]
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, such as 30% acetic acid.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitate.
-
Inject a defined volume of the supernatant onto a C18 HPLC column.
-
Elute the components using a suitable gradient of mobile phase (e.g., 10 mM sodium phosphate, pH 5.0, and acetonitrile).[4]
-
Monitor the absorbance at 260 nm to detect CoA thioesters.
-
The retention time for oxalyl-CoA will need to be determined using a standard.
-
-
Data Analysis:
-
Quantify the amount of oxalyl-CoA produced by integrating the peak area and comparing it to a standard curve of known oxalyl-CoA concentrations.
-
Calculate the specific activity of the enzyme in units such as µmol of product formed per minute per milligram of protein (U/mg).
-
Continuous Spectrophotometric Coupled Assay
This method provides real-time measurement of FRC activity by coupling the production of formate to the activity of another enzyme, formate dehydrogenase, which results in a change in absorbance.
Principle: Formyl-CoA transferase produces formate from oxalate and formyl-CoA. Formate is then oxidized by NAD+-dependent formate dehydrogenase, which concomitantly reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.
Caption: Workflow for the continuous coupled FRC assay.
Materials:
-
Formyl-CoA transferase (purified enzyme or cell lysate)
-
Formyl-CoA (substrate)
-
Sodium oxalate (substrate)
-
NAD+ (cofactor for coupling enzyme)
-
Formate dehydrogenase (coupling enzyme)
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Assay Mixture Preparation:
-
In a cuvette, prepare an assay mixture containing buffer, formyl-CoA, sodium oxalate, NAD+, and an excess of formate dehydrogenase.
-
Typical concentrations might be: 50 mM HEPES buffer (pH 7.5), 0.5 mM formyl-CoA, 5 mM sodium oxalate, 2 mM NAD+, and a sufficient amount of formate dehydrogenase to ensure the FRC reaction is the rate-limiting step.
-
-
Reaction Initiation:
-
Place the cuvette in the spectrophotometer and allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of Formyl-CoA transferase.
-
-
Spectrophotometric Monitoring:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of increase in absorbance is directly proportional to the rate of NADH production, and thus to the activity of FRC.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the rate of change in absorbance to the rate of NADH production (and thus formate production).
-
Calculate the specific activity of the Formyl-CoA transferase.
-
Concluding Remarks
The choice of assay for Formyl-CoA transferase activity will depend on the specific research needs and available equipment. The discontinuous HPLC-based assay offers direct quantification of the product but is lower throughput. The continuous spectrophotometric coupled assay provides real-time kinetic data and is more amenable to high-throughput screening applications. Both methods, when properly executed, can provide reliable and reproducible measurements of Formyl-CoA transferase activity, aiding in the characterization of this important enzyme and the development of potential therapeutic interventions.
References
- 1. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for Formate Dehydrogenase (NAD+) [creative-enzymes.com]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Recombinant Farnesyl-Protein Transferase (FCPT) Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl-protein transferase (FCPT), also known as farnesyltransferase (FTase), is a crucial enzyme in post-translational modification. It catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[1][2] This process, termed farnesylation, is a type of prenylation that increases the hydrophobicity of the modified protein, facilitating its anchoring to cellular membranes.[1][2] Membrane association is critical for the function of many signaling proteins, most notably members of the Ras superfamily of small GTPases, which are key regulators of cell growth, differentiation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making this compound a significant target for anticancer drug development.
These application notes provide a detailed protocol for the expression and purification of recombinant this compound, an essential step for structural and functional studies, as well as for high-throughput screening of potential inhibitors.
Signaling Pathway
This compound plays a pivotal role in the localization and function of key signaling proteins. The farnesylation of proteins like Ras is a critical step for their association with the plasma membrane, which is essential for their participation in downstream signaling cascades that regulate cell proliferation and survival.
Caption: this compound-mediated farnesylation of a substrate protein (e.g., Ras) and its subsequent translocation to the cell membrane to initiate downstream signaling.
Experimental Workflow
The overall workflow for producing and purifying recombinant this compound involves several key stages, from the expression of the protein in a suitable host system to its purification through a series of chromatography steps.
Caption: A schematic overview of the experimental workflow for the expression, purification, and analysis of recombinant this compound.
Experimental Protocols
Recombinant this compound Expression in E. coli
Human this compound is a heterodimer composed of an α and a β subunit. For efficient expression of the functional heterodimer in E. coli, a two-cistron expression vector, where both subunits are encoded and translated from the same mRNA, is recommended. An affinity tag, such as a polyhistidine (His-tag) or Glutathione S-transferase (GST-tag), can be fused to one of the subunits to facilitate purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Two-cistron expression vector containing human this compound α and β subunit genes
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin, kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transform the this compound expression plasmid into a suitable E. coli expression strain.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
Recombinant this compound Purification
This protocol describes a two-step purification process involving affinity chromatography followed by size-exclusion chromatography.
2.1. Cell Lysis and Clarification
Materials:
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
-
DNase I
-
Sonicator
-
High-speed centrifuge
Protocol:
-
Resuspend the frozen or fresh cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and DNase I to a final concentration of 10 µg/mL. Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the cell lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble recombinant this compound.
2.2. Affinity Chromatography (His-Tag Example)
Immobilized metal affinity chromatography (IMAC) is a common method for purifying His-tagged proteins.
Materials:
-
Ni-NTA or other suitable IMAC resin
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Protocol:
-
Equilibrate the IMAC resin with Lysis Buffer.
-
Load the clarified cell lysate onto the equilibrated column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound from the column using Elution Buffer.
-
Collect the eluted fractions and analyze them by SDS-PAGE to identify fractions containing the purified this compound.
2.3. Size-Exclusion Chromatography (Polishing Step)
Size-exclusion chromatography (SEC), also known as gel filtration, separates proteins based on their size and is an excellent polishing step to remove aggregates and other remaining impurities.
Materials:
-
SEC column (e.g., Superdex 200 or similar)
-
SEC Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
Protocol:
-
Pool the fractions from the affinity chromatography step that contain the this compound.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate the SEC column with SEC Buffer.
-
Load the concentrated protein sample onto the SEC column.
-
Run the chromatography with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions containing this compound.
Data Presentation
The following table provides an illustrative summary of the purification of recombinant this compound from a 1-liter E. coli culture. A study reported a yield of over 5 mg of purified His-tagged FPT per liter of E. coli culture.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Purification Fold | Yield (%) |
| Crude Lysate | 500 | 1000 | 2 | 1 | 100 |
| Affinity Chromatography | 10 | 800 | 80 | 40 | 80 |
| Size-Exclusion Chromatography | 6 | 720 | 120 | 60 | 72 |
Note: The values for this compound activity, specific activity, and purification fold are representative and will vary depending on the specific experimental conditions.
This compound Activity Assay
The enzymatic activity of purified this compound can be determined using a fluorescence-based assay. This assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate analog to a peptide substrate.
Materials:
-
Purified recombinant this compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 5 mM DTT)
-
Fluorescent FPP analog (e.g., NBD-GPP)
-
Peptide substrate (e.g., a biotinylated peptide with a CaaX motif)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, the peptide substrate, and the fluorescent FPP analog.
-
Initiate the reaction by adding the purified this compound.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The increase in fluorescence is proportional to the enzymatic activity.
-
The specific activity can be calculated based on the rate of the reaction and the concentration of the enzyme.
References
Application Notes and Protocols for In Vitro Oxalate Degradation Studies Using Fecal Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxalate (B1200264), a compound found in many plant-based foods and also produced as a metabolic byproduct in the human body, can contribute to the formation of kidney stones when present in high concentrations in the urine (hyperoxaluria).[1][2][3] The gut microbiota plays a crucial role in oxalate homeostasis by degrading dietary oxalate, thereby reducing its absorption into the bloodstream.[1][4][5] Several bacterial species, most notably Oxalobacter formigenes, as well as some species of Lactobacillus and Bifidobacterium, possess the enzymatic machinery to break down oxalate.[4][6][7] In vitro studies using fecal samples are essential for understanding the oxalate-degrading capacity of an individual's gut microbiome and for evaluating the efficacy of potential probiotic therapies aimed at enhancing this function.
These application notes provide a detailed protocol for conducting in vitro oxalate degradation studies using human fecal samples. While the use of a specific Fecal Collection and Processing Tube (FCPT) is recommended for standardized sample collection and preservation, the principles and protocols outlined here can be adapted for use with other appropriate stool collection methods.
Key Concepts and Signaling Pathways
The primary pathway for microbial oxalate degradation involves two key enzymes: formyl-CoA transferase (frc) and oxalyl-CoA decarboxylase (oxc).[2][3][6] In O. formigenes, an oxalate/formate antiporter (OxlT) transports oxalate into the cell in exchange for formate.[4] Inside the cell, oxalyl-CoA decarboxylase converts oxalyl-CoA into formyl-CoA and carbon dioxide.[3][4] Formyl-CoA transferase then transfers the CoA moiety from formyl-CoA to another oxalate molecule, regenerating oxalyl-CoA and producing formate, which is then exported from the cell.[1][4]
Microbial Oxalate Degradation Pathway
References
- 1. innerbuddies.com [innerbuddies.com]
- 2. Probiotic Oxalate-Degrading Bacteria: New Insight of Environmental Variables and Expression of the oxc and frc Genes on Oxalate Degradation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Abundance, Functional, and Evolutionary Analysis of Oxalyl-Coenzyme A Decarboxylase in Human Microbiota [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Gut microbiota and oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxalate-degrading bacteria of the human gut as probiotics in the management of kidney stone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zivak.com [zivak.com]
Application Notes and Protocols: Formyl-CoA Transferase (FCPT) as a Biomarker for Oxalobacter formigenes Colonization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxalobacter formigenes is a Gram-negative, obligately anaerobic bacterium that resides in the human colon. It plays a crucial role in oxalate (B1200264) homeostasis by utilizing oxalate as its sole source of carbon and energy. The presence of O. formigenes in the gut is associated with lower urinary oxalate excretion, thereby reducing the risk of recurrent calcium oxalate kidney stone formation. The key enzyme in the initial step of oxalate degradation by O. formigenes is Formyl-CoA Transferase (FCPT), encoded by the frc gene.
While direct quantification of the this compound protein from clinical samples is not a current standard practice, the presence and abundance of the frc gene serve as a reliable biomarker for the colonization of O. formigenes. These application notes provide detailed protocols for the detection and quantification of O. formigenes colonization by targeting the frc gene via quantitative PCR (qPCR) and through traditional culture-based methods.
Data Presentation
Table 1: Prevalence of Oxalobacter formigenes Colonization in Human Populations
| Population | Number of Subjects | Method of Detection | Prevalence of Colonization (%) | Citation |
| Healthy Adults (USA) | 94 | Whole Genome Shotgun (WGS) Sequencing | 31% | [1] |
| Healthy Adults (USA) | 240 | Culture | 38% | [2] |
| Healthy Adults (Korea, Japan, India) | Not Specified | Not Specified | 60-77% | [3] |
| Amerindians and Hadza (Adults) | Not Specified | PCR | 60-80% | [3][4] |
| Calcium Oxalate Stone Formers (USA) | 247 | Not Specified | Lower than in controls | [5] |
Table 2: Effect of Oxalobacter formigenes Colonization on Oxalate Levels in Healthy Adults on a Controlled High-Oxalate, Low-Calcium Diet
| Parameter | Pre-Colonization (mean ± SD) | Post-Colonization (mean ± SD) | Percentage Change | p-value | Citation |
| 24-hour Urinary Oxalate (mg/day) | 42 ± 8 | 36 ± 8 | -14% | 0.001 | |
| Stool Oxalate Concentration | Not specified | Not specified | -54% | <0.001 |
Experimental Protocols
Protocol 1: Quantification of O. formigenes Colonization via qPCR of the frc Gene
This protocol describes the quantification of O. formigenes in fecal samples by targeting the formyl-CoA transferase (frc) gene using real-time quantitative PCR (qPCR).
1. Fecal Sample Collection and Storage:
-
Collect fresh stool samples in sterile containers.
-
Immediately store samples at -20°C or preferably at -80°C to prevent DNA degradation.
2. DNA Extraction from Stool: Several commercial kits are available and effective for extracting bacterial DNA from stool (e.g., QIAamp Fast DNA Stool Mini Kit, PowerFecal Pro DNA Kit). Alternatively, a manual method can be used:
-
Materials:
-
Lysis buffer (e.g., 5.3 M guanidine (B92328) thiocyanate, 10 mM dithiothreitol, 1% Tween 20, 0.3 M sodium acetate, 50 mM sodium citrate)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh approximately 200 mg of frozen stool.
-
Resuspend the stool sample in 1 ml of lysis buffer in a 2 ml microcentrifuge tube.
-
Vortex vigorously for 10 minutes to homogenize.
-
Incubate at 65°C for 10 minutes to ensure cell lysis.
-
Centrifuge at 14,000 x g for 5 minutes to pellet stool debris.
-
Transfer the supernatant to a new tube.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase with 2.5 volumes of ice-cold 100% ethanol and 1/10 volume of 3 M sodium acetate.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 20 minutes to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA pellet in 50-100 µl of TE buffer.
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
3. Primer Design for the frc Gene: While some studies utilize qPCR to target the frc gene, specific, universally validated primer sequences are not consistently reported in the literature. Researchers are encouraged to design their own primers using the O. formigenes frc gene sequence available in GenBank.
-
Gene Sequence: The complete coding sequence for the O. formigenes formyl-CoA transferase (frc) gene can be accessed from GenBank under accession number U82167 .
-
Primer Design Software: Use primer design software (e.g., Primer-BLAST on NCBI, Primer3) to design primers that amplify a product of approximately 100-200 bp.
-
Primer Specifications:
-
Length: 18-24 nucleotides
-
GC content: 40-60%
-
Melting temperature (Tm): 58-62°C
-
Avoid secondary structures and primer-dimers.
-
-
Validation: The designed primers should be validated for specificity (using BLAST against other microbial genomes) and efficiency (by running a standard curve with a known amount of target DNA).
Alternatively, commercially available qPCR kits for O. formigenes detection can be used, which contain pre-validated primers and probes.[5]
4. qPCR Reaction and Cycling Conditions:
-
Reaction Mix (20 µl total volume):
-
10 µl of 2x SYBR Green qPCR Master Mix
-
1 µl of Forward Primer (10 µM)
-
1 µl of Reverse Primer (10 µM)
-
2 µl of template DNA (1-10 ng)
-
6 µl of nuclease-free water
-
-
Cycling Conditions (example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
5. Data Analysis:
-
Generate a standard curve using a serial dilution of a known quantity of O. formigenes genomic DNA or a plasmid containing the frc gene.
-
Quantify the number of frc gene copies in the fecal DNA samples by comparing their Ct values to the standard curve.
-
Express the results as the number of O. formigenes cells per gram of feces, assuming a single copy of the frc gene per genome.
Protocol 2: Culturing Oxalobacter formigenes from Fecal Samples
This protocol describes the enrichment and isolation of O. formigenes from human stool. This method is qualitative or semi-quantitative and confirms the presence of viable bacteria.
1. Media Preparation (Anaerobic Oxalate Broth):
-
Components per liter:
-
Potassium oxalate monohydrate: 3.7 g (20 mM)
-
Yeast extract: 1.0 g
-
Sodium acetate: 0.041 g (0.5 mM)
-
Mineral solution (see below)
-
Resazurin (0.001 g/L) as an anaerobic indicator
-
-
Mineral Solution: Prepare a stock solution containing essential minerals for bacterial growth.
-
Preparation:
-
Dissolve all components in deionized water.
-
Adjust the pH to 6.8.
-
Dispense into anaerobic culture tubes (e.g., Hungate tubes) under a stream of O2-free CO2 gas.
-
Seal and autoclave.
-
2. Sample Inoculation and Enrichment:
-
Work in an anaerobic chamber or use anaerobic techniques throughout the procedure.
-
Homogenize approximately 0.5 g of fresh feces in a small amount of anaerobic dilution solution.
-
Inoculate 10 ml of pre-reduced anaerobic oxalate broth with the fecal slurry.
-
Incubate at 37°C for 5-7 days.
-
Successful enrichment is indicated by the degradation of oxalate in the medium, which can be tested by measuring the remaining oxalate concentration.
3. Isolation on Solid Medium:
-
Prepare anaerobic calcium oxalate agar (B569324) plates. The medium is similar to the broth but contains agar and a suspension of fine calcium oxalate crystals, making the medium opaque.
-
Serially dilute the enrichment culture in anaerobic dilution solution.
-
Plate the dilutions onto the calcium oxalate agar plates.
-
Incubate anaerobically at 37°C for 7-10 days.
-
O. formigenes colonies will be surrounded by a clear zone due to the dissolution of calcium oxalate.
4. Confirmation:
-
Pick isolated colonies with clear zones and confirm their identity using Gram staining (Gram-negative rods) and 16S rRNA gene sequencing or qPCR for the frc or oxc gene.
Visualizations
Oxalate Metabolism Pathway in Oxalobacter formigenes
Caption: Metabolic pathway of oxalate degradation in Oxalobacter formigenes.
Experimental Workflow for qPCR-based Quantification
Caption: Workflow for quantifying O. formigenes from fecal samples using qPCR.
References
- 1. Highly accurate and sensitive absolute quantification of bacterial strains in human fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primerdesign.co.uk [primerdesign.co.uk]
- 3. DNA sequencing and expression of the formyl coenzyme A transferase gene, frc, from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. primerdesign.co.uk [primerdesign.co.uk]
- 5. New perspectives on an old grouping: The genomic and phenotypic variability of Oxalobacter formigenes and the implications for calcium oxalate stone prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of the FCPT Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl-diphosphate farnesyltransferase (FDFT1), also known as squalene (B77637) synthase (SQS), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This unique mechanism and its position as a key metabolic gatekeeper make FCPT an attractive target for the development of cholesterol-lowering drugs and other therapeutic agents. Site-directed mutagenesis is a powerful tool for elucidating the structure-function relationships of the this compound active site, identifying key catalytic residues, and understanding the mechanisms of inhibitor binding. These application notes provide a comprehensive overview of the methodologies and data associated with the site-directed mutagenesis of the this compound active site.
Data Presentation: The Impact of Active Site Mutations on this compound Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Wild-Type T. cruzi SQS | Farnesyl Diphosphate (FPP) | 5.25 | 1.05 | 2.0 x 10⁵ | [1] |
| Wild-Type T. cruzi SQS | NADPH | 23.34 | 1.29 | 5.5 x 10⁴ | [1] |
Note: Further research is encouraged to populate this table with kinetic data from site-directed mutagenesis studies of the human this compound active site as it becomes available.
Signaling Pathway and Experimental Workflow
Cholesterol Biosynthesis Pathway
This compound plays a pivotal role in the cholesterol biosynthesis pathway, a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol. Understanding this pathway is crucial for contextualizing the importance of this compound as a drug target.
Caption: The Cholesterol Biosynthesis Pathway Highlighting this compound.
Experimental Workflow for Site-Directed Mutagenesis of this compound
The following diagram outlines the key steps involved in the site-directed mutagenesis of the this compound active site, from initial plasmid preparation to the final analysis of mutant enzyme kinetics.
Caption: Workflow for this compound Site-Directed Mutagenesis.
Experimental Protocols
Site-Directed Mutagenesis of the this compound Gene
This protocol is based on the QuikChange™ site-directed mutagenesis method and is suitable for introducing point mutations, insertions, or deletions into the this compound gene within an expression plasmid.
Materials:
-
This compound expression plasmid (e.g., pET vector with human this compound cDNA)
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
10X reaction buffer
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with appropriate antibiotic
Protocol:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10X reaction buffer
-
1 µL of this compound template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of PfuUltra DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies and grow overnight cultures. Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
Expression and Purification of Recombinant Human this compound in E. coli
This protocol describes the expression of His-tagged human this compound in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the mutant this compound expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme (B549824), DNase I)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Expression:
-
Inoculate a 1 L culture of LB broth (with antibiotic) with a single colony of E. coli carrying the this compound plasmid.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18-25°C for 16-20 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a Ni-NTA column with lysis buffer (without lysozyme and DNase I).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the this compound protein with 5 column volumes of elution buffer.
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay.
-
Assess purity by SDS-PAGE.
-
Aliquot the purified protein and store at -80°C.
-
Continuous Fluorometric Assay for this compound (Squalene Synthase) Activity
This assay measures this compound activity by monitoring the consumption of NADPH, which results in a decrease in fluorescence.[2]
Materials:
-
Purified wild-type or mutant this compound enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Protocol:
-
Reaction Setup:
-
In a 96-well microplate, prepare the reaction mixture (final volume of 200 µL) containing assay buffer, a fixed concentration of FPP (e.g., 10-50 µM), and varying concentrations of NADPH (for Km determination) or a fixed saturating concentration of NADPH (for inhibitor studies).
-
-
Initiate Reaction:
-
Initiate the reaction by adding a small volume of purified this compound enzyme to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the decrease in fluorescence at 460 nm (with excitation at 340 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the fluorescence decay curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic investigation of the this compound active site through site-directed mutagenesis. By applying these methodologies, researchers can gain valuable insights into the catalytic mechanism of this compound, the roles of specific amino acid residues, and the interactions with substrates and inhibitors. This knowledge is fundamental for the rational design of novel therapeutics targeting cholesterol metabolism and related diseases.
References
Application Note & Protocol: High-Throughput Screening for FCPT (FBXW7) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
F-box and WD repeat domain-containing protein 7 (FBXW7 or FCPT) is a critical tumor suppressor protein that is frequently mutated or deleted in a wide range of human cancers.[1][2][3] As the substrate recognition component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, this compound plays a pivotal role in targeting numerous oncoproteins for ubiquitination and subsequent proteasomal degradation.[1][2] Key substrates of this compound include cell cycle regulators such as cyclin E, and proto-oncogenic transcription factors like c-Myc and Notch1. The inactivation of this compound leads to the accumulation of these oncoproteins, thereby promoting uncontrolled cell proliferation, genomic instability, and tumorigenesis.
Given its crucial role in suppressing cancer development, this compound has emerged as a promising therapeutic target. The discovery of small molecule inhibitors that can modulate the this compound signaling pathway holds significant potential for the development of novel anti-cancer therapies. High-throughput screening (HTS) is a powerful approach for identifying such inhibitors from large compound libraries.
This application note provides a detailed protocol for a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed for the high-throughput screening of this compound inhibitors. TR-FRET is a highly suitable technology for HTS due to its homogeneous format, low background, and high sensitivity. The assay is based on the disruption of the interaction between this compound and a fluorescently labeled peptide derived from one of its key substrates.
This compound Signaling Pathway
This compound functions as the substrate receptor within the SCF E3 ubiquitin ligase complex. The process begins with the phosphorylation of the substrate protein, creating a phosphodegron that is recognized and bound by the WD40 domain of this compound. This interaction brings the substrate into proximity with the rest of the SCF complex, leading to its polyubiquitination by the E2 ubiquitin-conjugating enzyme and subsequent degradation by the 26S proteasome. Inhibition of the this compound-substrate interaction prevents the degradation of oncoproteins, a hallmark of many cancers.
References
Application Notes and Protocols for Ficin Immobilization Techniques in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficin (B600402) (E.C. 3.4.22.3), a cysteine protease extracted from the latex of the fig tree (Ficus carica), is a versatile biocatalyst with numerous industrial applications.[1] Its broad substrate specificity allows it to hydrolyze a wide range of proteins, making it valuable in the food industry for meat tenderization, cheese production, and the generation of protein hydrolysates.[1][2] In the pharmaceutical and biotechnology sectors, ficin is utilized for the generation of antibody fragments (Fab and F(ab')₂) and in various biocatalytic processes.[3]
However, the use of free ficin in industrial settings is often hampered by its limited stability, susceptibility to autolysis, and the difficulty of its removal from the final product. Enzyme immobilization, the process of confining an enzyme to a solid support, offers a robust solution to these challenges. Immobilization can enhance the enzyme's stability against changes in temperature and pH, facilitate its easy separation from the reaction mixture, and allow for its repeated use, thereby improving the cost-effectiveness of industrial processes.[4][5]
These application notes provide detailed protocols for various ficin immobilization techniques, including adsorption and covalent bonding to different support materials. Additionally, quantitative data on the performance of immobilized ficin are presented to aid in the selection of the most suitable immobilization strategy for specific industrial applications.
I. Ficin Immobilization Techniques: A Comparative Overview
Several methods can be employed to immobilize ficin, each with its own set of advantages and disadvantages. The choice of immobilization technique and support material is critical and depends on the specific application, considering factors such as cost, stability requirements, and the nature of the substrate.
Key Immobilization Strategies for Ficin:
-
Adsorption: This method relies on the physical binding of the enzyme to the surface of an inert support through weak interactions such as van der Waals forces and hydrogen bonds. It is a simple and cost-effective technique.[2]
-
Covalent Bonding: This technique involves the formation of stable covalent bonds between the functional groups on the enzyme surface and the activated support material. This method minimizes enzyme leakage and generally results in higher stability.[4][5]
-
Immobilization on Magnetic Nanoparticles: This approach allows for the rapid and efficient separation of the immobilized enzyme from the reaction mixture using an external magnetic field, which is highly advantageous for process automation.
The following table summarizes key performance indicators for ficin immobilized using different techniques and supports.
Data Presentation: Quantitative Comparison of Ficin Immobilization Techniques
| Immobilization Method | Support Material | Enzyme Loading | Immobilization Efficiency (%) | Retained Activity (%) | Key Findings & References |
| Adsorption | Celite (Diatomaceous Earth) | Not Specified | Not Specified | Not Specified | Optimal temperature shifted from 60°C to 80°C. Improved milk clotting activity.[2] |
| Covalent Bonding | Glyoxyl Agarose (B213101) | 3 - 85 mg/g | Not Specified | 14 - 60% (casein substrate) | Higher enzyme loading led to lower expressed activity due to diffusional limitations.[6] |
| Covalent Bonding | Glutaraldehyde-activated Aminated Agarose | ~70 mg/g (max) | ~100% | ~30% (casein substrate) | Full immobilization achieved at pH 7.[5] |
| Covalent Bonding | Medium Molecular Weight Chitosan (B1678972) (glutaraldehyde crosslinker) | Not Specified | >95% | ~20% (specific activity) | Optimal glutaraldehyde (B144438) concentrations of 3.33% and 5% resulted in increased total activity compared to the free enzyme.[4] |
| Covalent Bonding | High Molecular Weight Chitosan (glutaraldehyde crosslinker) | Not Specified | ~50-60% | ~25% (specific activity) | A 3.33% glutaraldehyde solution yielded the highest increase in total activity.[4] |
| Covalent Bonding | Magnetic Graphene Oxide (GO-Fe₃O₄) | 253.63 mg/g | Not Specified | Not Specified | Retained 74% of original activity after 10 cycles. Enhanced pH and thermal stability.[7] |
II. Experimental Protocols
Protocol 1: Ficin Immobilization by Adsorption on Celite
This protocol describes the immobilization of ficin onto Celite, a diatomaceous earth support, through physical adsorption.
Materials:
-
Ficin extract
-
Celite
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Distilled water
-
Stirring device
-
Filtration system (e.g., Büchner funnel with filter paper)
-
Oven or vacuum desiccator
Procedure:
-
Support Preparation: Wash the Celite with distilled water to remove any impurities and fine particles. Dry the washed Celite in an oven at 100°C overnight.
-
Enzyme Solution Preparation: Dissolve the ficin extract in phosphate buffer (0.1 M, pH 7.0) to a desired concentration (e.g., 1-5 mg/mL).
-
Immobilization:
-
Add the prepared Celite to the ficin solution in a beaker or flask. A typical ratio is 1 g of Celite to 10-20 mL of enzyme solution.
-
Stir the suspension gently at room temperature (25°C) for a specified period (e.g., 2-4 hours).
-
-
Washing:
-
Separate the immobilized ficin-Celite conjugate from the solution by filtration.
-
Wash the conjugate with an excess of phosphate buffer to remove any unbound enzyme.
-
Follow with a final wash with distilled water.
-
-
Drying: Dry the immobilized ficin-Celite conjugate at a low temperature (e.g., under vacuum or at 30-40°C) until a constant weight is achieved.
-
Storage: Store the dried immobilized ficin at 4°C.
Protocol 2: Covalent Immobilization of Ficin on Glutaraldehyde-Activated Agarose Beads
This protocol details the covalent attachment of ficin to aminated agarose beads activated with glutaraldehyde.[5]
Materials:
-
Ficin extract
-
Aminated agarose beads (e.g., MANAE-agarose)
-
Glutaraldehyde solution (25% v/v)
-
Sodium phosphate buffer (25 mM, pH 7.0)
-
Sodium chloride (NaCl)
-
Distilled water
-
Shaker or rotator
-
Filtration system
Procedure:
-
Support Activation:
-
Wash the aminated agarose beads with distilled water.
-
Prepare a 1% (v/v) glutaraldehyde solution in sodium phosphate buffer (50 mM, pH 8.0).
-
Incubate the beads in the glutaraldehyde solution for 1 hour at 25°C with gentle agitation.
-
Wash the activated beads thoroughly with sodium phosphate buffer (5 mM, pH 8.0) and then with distilled water to remove excess glutaraldehyde.
-
-
Enzyme Solution Preparation: Prepare a solution of ficin extract (e.g., 1 mg/mL) in 25 mM sodium phosphate buffer at pH 7.0.[8]
-
Immobilization:
-
Add the activated agarose beads to the ficin solution.
-
Incubate the mixture at 25°C with gentle shaking for 4-24 hours. The optimal immobilization time may need to be determined empirically.[5]
-
-
Washing:
-
Filter the immobilized ficin-agarose conjugate and wash it extensively with a high-salt buffer (e.g., 500 mM NaCl in phosphate buffer) to remove any non-covalently bound enzyme.[5]
-
Follow with a final wash with distilled water.
-
-
Storage: Store the immobilized ficin in a suitable buffer (e.g., phosphate buffer with a preservative) at 4°C.
Protocol 3: Covalent Immobilization of Ficin on Chitosan
This protocol describes the immobilization of ficin on a chitosan matrix using glutaraldehyde as a crosslinking agent.[4]
Materials:
-
Ficin
-
Chitosan (medium or high molecular weight)
-
Glutaraldehyde solution (various concentrations, e.g., 3.33% and 5%)
-
Glycine (B1666218) buffer (0.05 M, pH 10.0)
-
Stirring device
-
Centrifuge
Procedure:
-
Enzyme and Crosslinker Solution Preparation:
-
Prepare a ficin solution (e.g., 4 mg/mL) in 0.05 M glycine buffer, pH 10.0.
-
Prepare glutaraldehyde solutions at the desired final concentrations (e.g., 3.33% and 5%).
-
-
Immobilization:
-
To 1 g of chitosan, add 20 mL of the ficin solution and 10 mL of the glutaraldehyde solution.
-
Incubate the mixture with periodic stirring for a defined period (e.g., 1-3 hours) at room temperature.
-
-
Washing:
-
Centrifuge the suspension to pellet the immobilized ficin-chitosan.
-
Wash the pellet with a suitable buffer (e.g., Tris-HCl, pH 7.5) until no protein is detected in the washings (monitored by absorbance at 280 nm).
-
-
Storage: Store the immobilized ficin-chitosan at 4°C.
Protocol 4: Industrial Application - Milk Clotting Activity Assay
This protocol is for determining the milk clotting activity of free and immobilized ficin, a key parameter in cheesemaking.[9][10]
Materials:
-
Skim milk powder
-
Calcium chloride (CaCl₂)
-
Free or immobilized ficin
-
Water bath at 35°C
-
Test tubes
-
Stopwatch
Procedure:
-
Substrate Preparation: Prepare a reconstituted skim milk solution (10% w/v) containing 0.01 M CaCl₂.
-
Assay:
-
Pre-incubate 5 mL of the skim milk solution in a test tube at 35°C for 5 minutes.
-
Add a defined amount of the free or immobilized ficin preparation to the milk solution and start the stopwatch immediately.
-
Gently tilt the tube periodically and observe for the formation of the first visible flocks.
-
Record the time (in seconds) taken for the milk to clot.
-
-
Calculation of Milk Clotting Activity (Soxhlet Units - SU): One Soxhlet unit (SU) is defined as the amount of enzyme that clots 1 mL of the substrate solution in 40 minutes at 35°C. The activity can be calculated using the formula provided in the cited literature.[10]
Protocol 5: Industrial Application - Protein Hydrolysis Assay
This protocol outlines a general method to assess the proteolytic activity of immobilized ficin by measuring the release of peptides from a protein substrate.[8]
Materials:
-
Protein substrate (e.g., casein, bovine serum albumin)
-
Phosphate buffer (50 mM, pH 7.0 or sodium acetate (B1210297) buffer, 50 mM, pH 5.0) containing 5 mM EDTA and 5 mM cysteine
-
Immobilized ficin
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a 1% (w/v) solution of the protein substrate in the appropriate buffer.
-
Add a known amount of the immobilized ficin biocatalyst to the substrate solution.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes) with gentle agitation.[8]
-
Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA solution. This will precipitate the undigested protein.
-
Sample Preparation:
-
Incubate the mixture on ice for 30 minutes to ensure complete precipitation.
-
Centrifuge the sample to pellet the precipitated protein.
-
-
Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the concentration of soluble peptides released during hydrolysis.
III. Visualization of Workflows and Mechanisms
Diagrams
Caption: Experimental workflow for ficin immobilization by adsorption.
Caption: Chemical principle of covalent immobilization of ficin.
Caption: Workflow for milk clotting activity assay.
Conclusion
The immobilization of ficin presents a highly effective strategy to enhance its utility in various industrial applications. By selecting the appropriate immobilization technique and support material, it is possible to significantly improve the enzyme's stability, reusability, and overall process efficiency. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals to develop and optimize immobilized ficin systems tailored to their specific needs. Further research and development in this area, particularly with novel support materials and immobilization chemistries, will continue to expand the industrial potential of this valuable biocatalyst.
References
- 1. Immobilization and characterization of ficin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Immobilization/Stabilization of Ficin Extract on Glutaraldehyde-Activated Agarose Beads. Variables That Control the Final Stability and Activity in Protein Hydrolyses [mdpi.com]
- 5. Support Enzyme Loading Influences the Effect of Aldehyde Dextran Modification on the Specificity of Immobilized Ficin for Large Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetic graphene oxide, a suitable support in ficin immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docta.ucm.es [docta.ucm.es]
- 8. Cell immobilization for enhanced milk clotting enzyme production from Bacillus amyloliquefacien and cheese quality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the production and characterization of milk clotting enzymes by Bacillus subtilis natto - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production, purification and characterization of a milk clotting enzyme from Bacillus methanolicus LB-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Formyl-CoA-transferase (FRC) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of recombinant Formyl-CoA-transferase (FRC), particularly focusing on low yield.
Troubleshooting Guide: Low Yield of Recombinant FRC
Low yield is a frequent challenge in recombinant protein purification. This guide provides a systematic approach to identify and resolve the root causes of this issue.
Q1: My final yield of purified FRC is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low final yield can stem from issues at various stages of the expression and purification workflow. The underlying cause is often related to protein expression levels, solubility, stability, or the purification process itself. Below is a step-by-step guide to pinpoint the problem.
Experimental & Logical Workflows
To effectively troubleshoot, it is crucial to systematically evaluate each stage of the purification process. The following diagram outlines a logical workflow to diagnose the cause of low FRC yield.
Caption: Troubleshooting workflow for low yield of recombinant FRC purification.
Data Presentation: Summary of Potential Issues and Solutions
The table below summarizes common issues leading to low FRC yield, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| No/Low FRC Expression | Suboptimal induction conditions (temperature, inducer concentration, duration). | Optimize expression by lowering temperature (e.g., 18-25°C), reducing IPTG concentration (0.1-0.5 mM), and extending induction time. | Increased expression of soluble FRC. |
| Codon bias between the FRC gene and the E. coli expression host. | Synthesize a codon-optimized version of the FRC gene for E. coli. | Enhanced translation efficiency and higher protein expression. | |
| Plasmid instability or incorrect sequence. | Sequence the plasmid to verify the FRC gene insert. | Confirmation of the correct genetic construct. | |
| FRC in Insoluble Fraction (Inclusion Bodies) | High expression rate overwhelming the cellular folding machinery. | Lower the expression temperature and inducer concentration. | Slower protein synthesis, allowing for proper folding. |
| Hydrophobic patches on the protein surface leading to aggregation. | Co-express with molecular chaperones or add a solubility-enhancing tag (e.g., MBP). | Improved protein solubility. | |
| Incorrect disulfide bond formation. | Express in an E. coli strain engineered for cytoplasmic disulfide bond formation (e.g., SHuffle). | Promotion of correct protein folding. | |
| Low Binding to Affinity Resin | His-tag is inaccessible or cleaved. | Add a longer linker between the His-tag and FRC or move the tag to the other terminus. | Improved accessibility of the His-tag for binding. |
| Incorrect buffer composition (pH, presence of chelators like EDTA). | Ensure the binding buffer pH is optimal for His-tag binding (~7.5-8.0) and is free of chelating agents. | Efficient binding of FRC to the affinity resin. | |
| Protein Lost During Wash Steps | Insufficient binding affinity. | Increase the salt concentration in the wash buffer to reduce non-specific ionic interactions. | Retention of FRC on the column while washing away contaminants. |
| Stringent wash conditions. | Reduce the concentration of imidazole in the wash buffer. | Minimization of premature elution of the target protein. | |
| Poor Elution from Resin | Elution buffer is too weak. | Increase the concentration of the competing agent (e.g., imidazole for His-tagged proteins). | Efficient displacement and elution of FRC from the resin. |
| Protein has precipitated on the column. | Perform elution with a gradient instead of a single step. Add solubilizing agents like glycerol (B35011) to the elution buffer. | Gradual elution preventing protein aggregation and precipitation. | |
| Protein Degradation | Protease activity during lysis and purification. | Add protease inhibitors to all buffers and maintain low temperatures (4°C) throughout the purification process.[1] | Preservation of full-length, active FRC. |
Frequently Asked Questions (FAQs)
Q2: What is a typical expected yield for recombinant FRC expressed in E. coli?
A2: Yields can vary significantly based on the expression system, vector, and purification protocol. However, a yield of approximately 37 mg of purified His-tagged FRC from an 8 g cell pellet has been reported, which can be considered a good reference point.[2]
Q3: FRC is forming inclusion bodies. What is the first thing I should try?
A3: The most common reason for inclusion body formation is an excessively high rate of protein expression.[3] The first and often most effective troubleshooting step is to lower the induction temperature (e.g., to 18-20°C) and reduce the concentration of the inducer (e.g., IPTG to 0.1 mM). This slows down protein synthesis, giving the protein more time to fold correctly.
Q4: I have solubilized FRC from inclusion bodies using urea (B33335). What is the best way to refold it?
A4: Refolding requires the gradual removal of the denaturant to allow the protein to regain its native conformation.[4][5] Dialysis is a common and effective method. Step-wise dialysis against buffers with decreasing concentrations of urea (e.g., 6M -> 4M -> 2M -> 0M) allows for gradual refolding and can improve the recovery of active protein. It is also crucial to maintain a slightly alkaline pH (around 8.0) and include additives like L-arginine in the refolding buffer to suppress aggregation.
Q5: What is the optimal pH for FRC activity and stability?
A5: The optimal pH for FRC activity is between 6.5 and 7.5. The enzyme also exhibits inherent acid stability, remaining folded at pH values as low as 4.5, which is relevant to its biological role in acid resistance.
Q6: Are the substrates for FRC, formyl-CoA and oxalyl-CoA, stable in solution?
A6: No, both formyl-CoA and oxalyl-CoA are known to be unstable in aqueous solutions and can undergo hydrolysis. It is recommended to prepare these substrates fresh or store them appropriately and minimize the time they are in solution before use in activity assays.
Signaling Pathways and Experimental Protocols
Formyl-CoA-transferase (FRC) Enzymatic Reaction
FRC catalyzes the transfer of a Coenzyme A (CoA) moiety from formyl-CoA to oxalate (B1200264). This reaction is the first step in oxalate degradation in organisms like Oxalobacter formigenes.
Caption: Enzymatic reaction catalyzed by Formyl-CoA-transferase (FRC).
Experimental Protocol: Purification of His-tagged FRC from E. coli
This protocol describes the purification of N-terminally His-tagged FRC from an E. coli cell pellet.
Materials:
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose resin
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis:
-
Thaw the E. coli cell pellet (e.g., from a 1 L culture) on ice.
-
Resuspend the pellet in 30 mL of ice-cold Lysis Buffer containing 1 mg/mL lysozyme and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the suspension on ice to lyse the cells. Use short bursts to prevent overheating and sample frothing.
-
Add DNase I and incubate on ice for 15 minutes to reduce viscosity.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (cleared lysate).
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
Load the cleared lysate onto the column. This can be done by gravity flow.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the FRC protein with 5-10 column volumes of Elution Buffer. Collect fractions of 1 mL.
-
-
Analysis and Dialysis:
-
Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of FRC (expected molecular weight ~44 kDa).
-
Pool the fractions containing pure FRC.
-
If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., PBS with 10% glycerol) to remove imidazole.
-
Measure the final protein concentration and store at -80°C.
-
Note: This is a general protocol. Optimization of buffer compositions, particularly imidazole concentrations in the wash and elution buffers, may be necessary for optimal purity and yield.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. biossusa.com [biossusa.com]
- 5. Refolding solubilized inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Inactive FCPT enzyme after purification troubleshooting
Welcome to the technical support center for the Farnesyltransferase (FCPT) enzyme. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification and handling of the this compound enzyme, particularly focusing on the loss of activity.
Frequently Asked Questions (FAQs)
Q1: My purified this compound enzyme is inactive. What are the most common causes?
A1: Inactivity of this compound after purification is a frequent issue and can stem from several factors:
-
Improper Protein Folding: Recombinant this compound expressed in systems like E. coli can misfold and form inactive aggregates known as inclusion bodies.
-
Loss of Essential Cofactors: this compound is a zinc-dependent enzyme.[1] Chelating agents (e.g., EDTA) in lysis or purification buffers can strip the essential Zn²⁺ ion from the active site, leading to inactivation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffers are critical. Deviations from the optimal pH range for this compound can lead to a loss of activity.[2] Some buffer components can also be inhibitory.
-
Oxidation: The active site of this compound contains a critical cysteine residue that is susceptible to oxidation, which can inactivate the enzyme.
-
Instability and Degradation: this compound, like many enzymes, can be unstable and prone to degradation by proteases, especially at room temperature or during prolonged purification procedures.
-
Missing Post-Translational Modifications (PTMs): If the expression system does not perform the necessary PTMs that occur in the native organism, the resulting enzyme may be inactive.
Q2: What is the role of post-translational modifications (PTMs) in this compound activity?
A2: Post-translational modifications are crucial for the proper function of many proteins, including enzymes. For this compound, the key catalytic activity involves a PTM itself – the farnesylation of target proteins.[3][4] The activity of this compound can be influenced by PTMs on the enzyme itself, which can affect its conformation, stability, and interaction with substrates. While specific regulatory PTMs on this compound are a subject of ongoing research, general PTMs like phosphorylation can regulate enzyme activity.[5] If you are expressing this compound in a heterologous system (e.g., bacteria), it may lack the specific PTMs required for full activity that would be present in its native eukaryotic environment.
Q3: How can I prevent my this compound enzyme from becoming inactive during purification?
A3: To maintain this compound activity throughout the purification process, consider the following preventative measures:
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and protein degradation.
-
Optimize Buffer Composition:
-
Maintain a pH between 7.0 and 8.0.
-
Include a reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol (BME), in your buffers to prevent oxidation of the active site cysteine.
-
Add a small amount of ZnCl₂ (e.g., 10 µM) to your buffers to ensure the zinc cofactor remains bound.
-
Avoid high concentrations of harsh detergents that can denature the enzyme.
-
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein.
-
Minimize Freeze-Thaw Cycles: Store the purified enzyme in aliquots at -80°C with a cryoprotectant like glycerol (B35011) (20-50%) to prevent damage from repeated freezing and thawing.
Troubleshooting Guides
Problem: Low or No this compound Activity After Purification
This guide provides a systematic approach to troubleshooting an inactive this compound enzyme.
Step 1: Verify Protein Presence and Integrity
-
Action: Run an SDS-PAGE gel of your purified fraction to confirm the presence of a band at the expected molecular weight of this compound (the alpha subunit is ~48 kDa and the beta subunit is ~46 kDa). Use a Western blot with an anti-FCPT or anti-tag antibody for more specific detection.
-
Expected Outcome: A clear band of the correct size.
-
Troubleshooting:
-
No band or faint band: Your protein may have been degraded or lost during purification. Re-evaluate your purification strategy and ensure the use of protease inhibitors.
-
Multiple bands: Your sample may be impure or degraded. Consider additional purification steps.
-
Band at a higher molecular weight: The protein may be aggregated.
-
Step 2: Assess the Solubility of the Expressed this compound
-
Action: After cell lysis, analyze both the soluble (supernatant) and insoluble (pellet) fractions by SDS-PAGE.
-
Expected Outcome: this compound should be predominantly in the soluble fraction.
-
Troubleshooting:
-
This compound in the insoluble pellet: The protein is likely in inclusion bodies. This is a common issue with recombinant protein expression. You will need to solubilize the inclusion bodies with a denaturant (e.g., urea (B33335) or guanidine-HCl) and then refold the protein.
-
Step 3: Check for Essential Cofactors and Reducing Agents
-
Action: Ensure that your assay buffer and final storage buffer contain a reducing agent (e.g., 1-5 mM DTT or BME) and supplemental ZnCl₂ (e.g., 10 µM).
-
Expected Outcome: The presence of these components should maintain the enzyme in its active state.
-
Troubleshooting:
-
Activity is restored upon addition: This indicates that the initial loss of activity was due to cofactor stripping or oxidation. Ensure these components are present in all buffers going forward.
-
Step 4: Evaluate Buffer Conditions
-
Action: Test the enzyme activity in a range of pH values (e.g., 6.5 to 8.5) to determine the optimal pH. Also, assess the effect of different buffer systems (e.g., Tris, HEPES).
-
Expected Outcome: The enzyme should exhibit optimal activity within a specific pH range.
-
Troubleshooting:
-
Activity is only observed at a specific pH: Your standard buffer may be suboptimal. Adjust your buffers to the optimal pH.
-
Step 5: Consider Protein Refolding
-
Action: If your protein was purified from inclusion bodies, the refolding protocol may need optimization.
-
Expected Outcome: A properly refolded protein should regain its catalytic activity.
-
Troubleshooting:
-
Low activity after refolding: Experiment with different refolding methods such as dialysis or rapid dilution. The addition of refolding aids like L-arginine can also be beneficial.
-
Experimental Protocols
Protocol 1: this compound Activity Assay (Fluorescence-Based)
This protocol is based on the principle of detecting the farnesylation of a dansylated peptide substrate, which results in an increase in fluorescence.
Materials:
-
Purified this compound enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Farnesyl Pyrophosphate (FPP) stock solution (1 mM in methanol)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS) stock solution (1 mM in DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the FPP stock solution to a working concentration of 100 µM in Assay Buffer.
-
Dilute the Dansyl-GCVLS stock solution to a working concentration of 100 µM in Assay Buffer.
-
Prepare serial dilutions of your purified this compound enzyme in Assay Buffer.
-
-
Set up the Reaction:
-
In each well of the 96-well plate, add:
-
10 µL of Assay Buffer (for blank) or this compound enzyme dilution.
-
20 µL of 100 µM Dansyl-GCVLS.
-
Mix gently and incubate for 5 minutes at room temperature.
-
-
-
Initiate the Reaction:
-
Add 20 µL of 100 µM FPP to each well to start the reaction.
-
Mix immediately by gentle tapping.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time for each enzyme concentration.
-
The initial rate of the reaction is the slope of the linear portion of the curve.
-
Protocol 2: On-Column Refolding of His-tagged this compound
This protocol is for this compound expressed with a His-tag that has formed inclusion bodies.
Materials:
-
Cell pellet containing this compound inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitor cocktail
-
Solubilization/Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 8 M urea (or 6 M Guanidine-HCl), 10 mM imidazole, 5 mM BME
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 8 M urea, 20 mM imidazole, 5 mM BME
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 50 mM imidazole, 1 mM DTT, 10 µM ZnCl₂ (with a linear gradient of decreasing urea concentration from 8 M to 0 M)
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10 µM ZnCl₂
-
Ni-NTA affinity column
Procedure:
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Sonicate the cells to ensure complete lysis.
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a low concentration of detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
-
Solubilization and Binding:
-
Solubilize the inclusion bodies in Solubilization/Binding Buffer.
-
Load the solubilized protein onto a pre-equilibrated Ni-NTA column.
-
-
Washing:
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
-
On-Column Refolding:
-
Apply a linear gradient of decreasing urea concentration (from 8 M to 0 M) in the Refolding Buffer. This allows for gradual refolding of the protein while it is bound to the resin.
-
-
Elution:
-
Elute the refolded this compound from the column using the Elution Buffer.
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 µM ZnCl₂, 20% glycerol).
-
Store in aliquots at -80°C.
-
Data Presentation
Table 1: Troubleshooting Summary for Inactive this compound
| Observation | Potential Cause | Recommended Action |
| No/faint band on SDS-PAGE | Protein degradation or loss | Use protease inhibitors, work at 4°C, optimize purification steps. |
| Protein in insoluble pellet | Inclusion body formation | Purify under denaturing conditions and refold. |
| Activity restored with DTT/BME | Oxidation of active site cysteine | Include reducing agents in all buffers. |
| Activity restored with ZnCl₂ | Loss of zinc cofactor | Supplement buffers with 10 µM ZnCl₂. |
| Low activity across all conditions | Improper folding, inactive construct | Optimize refolding, sequence verify the construct. |
Visualizations
Caption: Troubleshooting workflow for inactive this compound enzyme.
Caption: Simplified this compound signaling pathway.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
FCPT Activity Assay Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their Fucosyltransferase (FCPT) activity assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of an this compound activity assay?
An this compound activity assay typically consists of the following components:
-
This compound Enzyme: The specific fucosyltransferase being studied.
-
Acceptor Substrate: The molecule to which fucose will be transferred (e.g., a glycoprotein (B1211001) or a synthetic oligosaccharide).
-
Donor Substrate: A sugar nucleotide, typically Guanosine Diphosphate-Fucose (GDP-Fucose).
-
Assay Buffer: Provides the optimal pH and ionic strength for enzyme activity.
-
Divalent Cations: Often required as cofactors (e.g., Mn²⁺ or Mg²⁺).
-
Detection System: A method to quantify the fucosylated product or the consumption of the donor substrate.
Q2: How can I choose the optimal acceptor substrate for my this compound?
The choice of acceptor substrate is critical and depends on the specific this compound being investigated, as fucosyltransferases exhibit substrate specificity.[1][2][3] It is recommended to screen a panel of potential acceptor substrates to determine the one that yields the highest enzyme activity. The ideal substrate should be readily available, pure, and compatible with the chosen detection method.
Q3: What are common methods for detecting this compound activity?
Several methods can be used to detect this compound activity, each with its own advantages and disadvantages. Common approaches include:
-
Radiometric Assays: Utilizes radiolabeled GDP-Fucose. The incorporation of radioactivity into the acceptor substrate is measured. This method is highly sensitive but requires handling of radioactive materials.
-
Antibody-Based Assays (ELISA): Uses an antibody that specifically recognizes the fucosylated product. This method is highly specific but may require the development of a custom antibody.
-
Coupled Enzyme Assays: The production of GDP, a byproduct of the fucosyltransferase reaction, is coupled to a second enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Mass Spectrometry: Directly measures the mass change of the acceptor substrate upon fucosylation. This method is highly accurate and can provide structural information but requires specialized equipment.
-
Fluorescence-Based Assays: Employ fluorophore-conjugated substrates or probes that change their fluorescent properties upon enzymatic reaction.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered during this compound activity assays in a question-and-answer format.
Problem 1: No or Low Enzyme Activity
Q: I am not observing any this compound activity, or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue with several potential causes. Refer to the table below for a systematic troubleshooting approach.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Confirm the storage conditions and age of the enzyme. Avoid repeated freeze-thaw cycles.[6] - Test the enzyme activity with a known positive control substrate. |
| Incorrect Assay Buffer | - Verify the pH and composition of the assay buffer. The optimal pH for most FCPTs is between 6.0 and 7.5. - Ensure the buffer does not contain interfering substances like high concentrations of chelating agents (e.g., EDTA) if a divalent cation is required.[7] |
| Sub-optimal Substrate Concentration | - Titrate the concentrations of both the acceptor and donor substrates to determine the optimal concentrations. - Ensure the substrate concentrations are at or above the Michaelis constant (Km) for the enzyme.[8] |
| Missing Cofactors | - Check if the specific this compound requires divalent cations (e.g., Mn²⁺ or Mg²⁺) for activity and add them to the assay buffer at the recommended concentration. |
| Problem with Detection System | - Verify that the detection system is functioning correctly. For coupled assays, ensure all enzymes and reagents are active. - For antibody-based assays, confirm the specificity and affinity of the antibody. |
| Incorrect Incubation Time or Temperature | - Optimize the incubation time and temperature. Ensure the reaction has not reached completion or, conversely, has not proceeded long enough to generate a detectable signal.[7] |
Problem 2: High Background Signal
Q: My negative controls show a high signal, making it difficult to measure the true enzyme activity. What can I do?
A: High background can obscure your results. The following table outlines potential sources and solutions.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | - Use fresh, high-purity reagents. - Prepare fresh buffers and substrate solutions. |
| Non-enzymatic Substrate Degradation | - Run a control reaction without the enzyme to assess the stability of the substrates under the assay conditions. - If the substrate is unstable, consider alternative substrates or modify the assay conditions (e.g., pH, temperature). |
| Autofluorescence of Compounds (in inhibitor screening) | - If screening compound libraries, pre-screen the compounds for autofluorescence at the excitation and emission wavelengths of your assay. - Subtract the background fluorescence of each compound from the assay signal. |
| Non-specific Binding (ELISA-based assays) | - Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat dry milk) and incubation times. - Include appropriate washing steps to remove non-specifically bound components. |
Problem 3: Poor Reproducibility
Q: I am getting inconsistent results between replicate wells and experiments. How can I improve the reproducibility of my assay?
A: Lack of reproducibility can be frustrating. Here are some common causes and their solutions.
| Possible Cause | Recommended Solution |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize well-to-well variability.[7] |
| Inconsistent Incubation Times | - Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously. |
| Temperature Gradients Across the Plate | - Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates on cold or hot surfaces. |
| Edge Effects in Microplates | - To minimize evaporation from the outer wells, which can concentrate reactants, consider not using the outermost wells of the plate or filling them with buffer.[6] |
| Reagent Instability | - Prepare reagents fresh for each experiment, especially temperature-sensitive components. - Aliquot and store reagents properly to avoid degradation. |
Experimental Protocols
Protocol 1: Standard this compound Activity Assay (Colorimetric - Coupled Enzyme)
This protocol describes a general method for measuring this compound activity by quantifying the amount of GDP produced. The GDP is converted to GTP by pyruvate (B1213749) kinase, with the concomitant conversion of phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
This compound Enzyme
-
Acceptor Substrate
-
GDP-Fucose (Donor Substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
MnCl₂
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, MnCl₂, PEP, NADH, PK, and LDH.
-
Add the desired amount of acceptor substrate to the wells of the microplate.
-
Add the this compound enzyme to the appropriate wells.
-
Add the master mix to all wells.
-
Incubate the plate at the desired temperature for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding GDP-Fucose to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set duration (e.g., 60 minutes).
-
The rate of NADH consumption is directly proportional to the this compound activity.
Protocol 2: this compound Inhibitor Screening Assay
This protocol outlines a general procedure for screening potential inhibitors of this compound activity.
Materials:
-
Same materials as the Standard this compound Activity Assay
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
Add the test compounds, positive control, and vehicle control (e.g., DMSO) to the wells of a microplate.
-
Add the this compound enzyme to all wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes at room temperature).
-
Add the acceptor substrate and the master mix (from Protocol 1) to all wells.
-
Incubate the plate at the desired temperature.
-
Initiate the reaction by adding GDP-Fucose.
-
Monitor the reaction as described in the standard assay protocol.
-
Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the vehicle control.
Visualizations
Caption: General workflow for an this compound activity assay.
Caption: A logical troubleshooting flowchart for this compound assays.
Caption: Simplified this compound-mediated fucosylation pathway.
References
- 1. Molecular basis for substrate specificity of the Phactr1/PP1 phosphatase holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Formyl-CoA-transferase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Formyl-CoA-transferase (FCT) crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges in obtaining Formyl-CoA-transferase crystals?
A1: The most frequently encountered initial hurdles in FCT crystallization are related to the purity, concentration, and stability of the protein sample. It is crucial to ensure that the FCT protein is of high purity (>95%) and is monodisperse in solution, meaning it is not aggregated.[1] The protein concentration is also a critical variable that often requires empirical optimization.[2]
Q2: I am observing a heavy precipitate in my crystallization drops. What could be the cause?
A2: A heavy, amorphous precipitate is often an indication that the protein concentration is too high for the tested condition. It can also suggest that the protein is unstable and prone to aggregation under the specific buffer, pH, or precipitant conditions. Consider reducing the initial protein concentration or screening a wider range of pH and precipitants to improve solubility.
Q3: My crystallization attempts are yielding very small, needle-like crystals. How can I improve their size and quality?
A3: The formation of numerous small needles suggests a high nucleation rate. To encourage the growth of larger, single crystals, you can try to slow down the crystallization process. This can be achieved by lowering the protein or precipitant concentration, or by adjusting the temperature. Additive screening can also be beneficial in promoting the growth of thicker crystals.
Q4: Are there any specific challenges related to the dimeric nature of Formyl-CoA-transferase?
A4: Formyl-CoA-transferase exists as an interlocked dimer, which is a stable conformation. While this inherent dimeric state is generally favorable for crystallization, ensuring the homogeneity of the dimer is crucial. Dissociation into monomers or aggregation of dimers can hinder crystal formation. It is important to maintain solution conditions that favor the stable dimeric form. Techniques like analytical ultracentrifugation or size-exclusion chromatography can be used to verify the oligomeric state of your protein sample.
Q5: The substrates of Formyl-CoA-transferase, formyl-CoA and oxalyl-CoA, are known to be unstable. How does this affect crystallization experiments?
A5: The instability of formyl-CoA and oxalyl-CoA in aqueous solutions presents a significant challenge, especially when attempting to crystallize the enzyme in complex with its substrates.[3] These molecules can hydrolyze, leading to a heterogeneous mixture in your crystallization drop. It is advisable to prepare these substrates fresh and to set up crystallization trials promptly after their addition to the protein solution. Co-crystallization with the more stable product, Coenzyme A, has been shown to be successful.[3][4]
Q6: I've heard that free Coenzyme A can be an inhibitor. Should I be concerned about this during crystallization?
A6: Yes, free Coenzyme A has been reported to be an inhibitor of Formyl-CoA-transferase at low concentrations.[3] When setting up co-crystallization trials with CoA or its derivatives, it is important to carefully control the molar ratio of the ligand to the protein to avoid inhibitory effects that might prevent crystallization.
Troubleshooting Guides
Problem 1: No Crystals or Precipitate Observed
| Possible Cause | Suggested Solution |
| Protein concentration is too low. | Concentrate the protein solution. A typical starting range for crystallization screening is 5-15 mg/mL. |
| Precipitant concentration is too low. | Use a higher concentration of the precipitant in the reservoir solution to increase the rate of vapor diffusion. |
| Incorrect pH. | The pH of the solution can significantly affect protein solubility. Screen a broad pH range (e.g., 4.0 - 9.0). The optimal pH for FCT activity is between 6.5 and 7.5.[3] |
| The protein is too soluble under the screened conditions. | Explore a wider range of precipitants, including different types of polyethylene (B3416737) glycols (PEGs), salts, and organic solvents. |
Problem 2: Amorphous Precipitate Forms
| Possible Cause | Suggested Solution |
| Protein concentration is too high. | Reduce the protein concentration. Perform a dilution series of your protein stock to find the optimal concentration. |
| Protein is unstable or aggregated. | Verify the purity and monodispersity of your protein using techniques like SDS-PAGE and dynamic light scattering (DLS). Consider further purification steps if necessary. |
| The rate of equilibration is too fast. | Decrease the temperature of the experiment. Modify the drop ratio (protein:reservoir) to slow down the equilibration process. |
| Incorrect buffer or pH. | The protein may be unfolding or aggregating in the chosen buffer. Screen different buffer systems and a wider pH range. |
Problem 3: Formation of Microcrystals, Needles, or Plates
| Possible Cause | Suggested Solution |
| Nucleation is too rapid. | Lower the protein and/or precipitant concentration. Increase the volume of the crystallization drop to slow down equilibration. |
| Suboptimal growth conditions. | Perform optimization screening around the initial hit condition by finely varying the precipitant concentration and pH. |
| Lack of favorable crystal contacts. | Use an additive screen to identify small molecules that can bind to the protein surface and promote better crystal packing. |
| Temperature is not optimal for crystal growth. | Systematically vary the incubation temperature. FCT from Oxalobacter formigenes has been successfully crystallized at 293 K.[4] |
Data Presentation
Table 1: Reported Crystallization Conditions for Formyl-CoA-transferase Homologs
| Enzyme Source | Protein Conc. | Precipitant | Buffer | Temperature | Reference |
| Oxalobacter formigenes | Not specified | Polyethylene glycol 4000 | Not specified | 293 K | [4] |
| Acetobacter aceti | 20 mg/mL | 24% (w/v) PEG 4000 | 100 mM Bicine pH 8.8 | Not specified | [5] |
| Selenomethionine-substituted O. formigenes FCT | 4.75 mg/mL | Same as native | Same as native | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification of Recombinant Formyl-CoA-transferase from E. coli
This protocol is a general guideline based on methods used for the purification of recombinant FCT for structural studies.
-
Cell Lysis: Resuspend the E. coli cell pellet expressing FCT in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 18,000 x g for 30 minutes) to pellet cell debris.
-
Hydrophobic Interaction Chromatography (HIC):
-
Add ammonium (B1175870) sulfate (B86663) to the clarified lysate to a final concentration that promotes binding to the HIC resin (e.g., 1 M).
-
Load the sample onto a HIC column (e.g., Phenyl Sepharose).
-
Wash the column with a buffer containing a high salt concentration.
-
Elute the protein using a decreasing salt gradient.
-
-
Anion-Exchange Chromatography (DEAE):
-
Dialyze the FCT-containing fractions from HIC against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Load the dialyzed sample onto a DEAE-Sepharose column.
-
Wash the column with the low-salt buffer.
-
Elute the protein using an increasing salt gradient (e.g., 0-1 M NaCl).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the purest fractions from the ion-exchange step.
-
Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer for storage and crystallization (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 1 mM DTT).
-
Collect the fractions corresponding to the FCT dimer.
-
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE (>95%). Determine the protein concentration using a spectrophotometer or a protein assay.
Protocol 2: Hanging Drop Vapor Diffusion Crystallization of Formyl-CoA-transferase
This protocol describes a general procedure for setting up a crystallization experiment.
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, pipette 500 µL of the reservoir solution into each well. A good starting point for FCT is 10-25% (w/v) PEG 4000 in a suitable buffer (e.g., 100 mM HEPES pH 7.0).
-
Prepare the Crystallization Drop:
-
On a siliconized glass coverslip, pipette 1 µL of the purified and concentrated FCT solution (e.g., 5-15 mg/mL).
-
Add 1 µL of the reservoir solution to the protein drop.
-
-
Seal the Well: Invert the coverslip and place it over the well, ensuring a good seal with grease or by using a sealing plate.
-
Incubate: Transfer the crystallization plate to a constant temperature environment (e.g., 293 K).
-
Monitor Crystal Growth: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.
Mandatory Visualization
Caption: The two-step enzymatic pathway for oxalate degradation.
Caption: A logical workflow for troubleshooting common protein crystallization outcomes.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 3. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary crystallographic analysis of formyl-CoA tranferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Purified FCPT
Disclaimer: The term "FCPT" is not a recognized abbreviation for a specific protein in publicly available scientific literature. Therefore, this guide provides general strategies for enhancing the stability of Fc-fusion proteins, a common class of protein therapeutics. Researchers should adapt these recommendations to their specific molecule.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability of their purified Fc-fusion proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the purification and storage of Fc-fusion proteins.
| Problem | Potential Cause | Suggested Solution |
| Protein Aggregation | - Suboptimal buffer conditions (pH, ionic strength)- Exposure to physical stress (agitation, freeze-thaw cycles)- High protein concentration | - Screen for optimal buffer pH and salt concentration.- Add excipients such as arginine, sucrose, or polysorbates.- Minimize agitation and control freezing/thawing rates.- Determine the maximum soluble concentration. |
| Proteolytic Degradation | - Contamination with proteases from the expression system- Instability of the fusion partner or linker region | - Add protease inhibitors during purification.- Implement additional chromatography steps (e.g., ion exchange) to remove proteases.- Engineer the linker region for higher stability. |
| Loss of Biological Activity | - Protein unfolding or denaturation- Oxidation of sensitive residues (e.g., methionine, cysteine) | - Optimize storage temperature and protect from light.- Add antioxidants like methionine or use an inert gas overlay.- Ensure the buffer composition maintains the native protein conformation. |
| Precipitation After Thawing | - Cryoconcentration of buffer components, leading to pH shifts- Protein denaturation at the ice-water interface | - Screen cryoprotectants like glycerol (B35011) or sucrose.- Control the freezing and thawing rates.- Consider flash-freezing in liquid nitrogen. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of my Fc-fusion protein?
A1: The stability of an Fc-fusion protein is influenced by both intrinsic and extrinsic factors. Intrinsic factors include the primary amino acid sequence, three-dimensional structure, and post-translational modifications of both the Fc region and the fusion partner. Extrinsic factors include the solution environment (pH, ionic strength, buffer composition), temperature, protein concentration, and exposure to physical stresses like agitation or freeze-thaw cycles.
Q2: How can I improve the long-term storage stability of my purified protein?
A2: For long-term storage, it is crucial to find the optimal buffer conditions and physical state for your protein. This often involves:
-
Buffer Optimization: Screening a range of pH values and excipients to find conditions that minimize degradation and aggregation.
-
Temperature Control: Storing the protein at the lowest possible temperature where it remains stable. For many proteins, this is -80°C.
-
Lyophilization: Freeze-drying can
FCPT Gene Cloning Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during FCPT gene cloning experiments.
Experimental Workflow Overview
The general workflow for cloning the this compound gene is outlined below. Each step is a potential point of failure, and the subsequent sections will address troubleshooting for each stage.
Caption: A general workflow for this compound gene cloning experiments.
I. PCR Amplification of this compound Insert
This section addresses common issues encountered during the Polymerase Chain Reaction (PCR) step used to amplify the this compound gene insert.
FAQs
-
Why am I getting no PCR product or a very low yield?
-
Template DNA Issues: The quality and quantity of your template DNA are crucial. Ensure the DNA is not degraded by checking its integrity on an agarose (B213101) gel.[1] The purity of the DNA is also important; contaminants from the isolation process can inhibit PCR.[1][2] A 260/280 absorbance ratio of ~1.8 is indicative of pure DNA.[2]
-
Primer Design: Poorly designed primers are a common cause of PCR failure. Primers should have a GC content between 40-60% and a melting temperature (Tm) within 5°C of each other.[2] Avoid sequences that can form hairpins or self-dimers.[2]
-
Suboptimal Annealing Temperature: The annealing temperature is critical for primer binding. A temperature that is too high will prevent primers from annealing, while a temperature that is too low can lead to non-specific products. Optimize the annealing temperature by performing a gradient PCR.[1]
-
Reaction Components: Ensure all reaction components were added and are at the correct concentrations. The polymerase may be inactive, or the dNTPs may have degraded.
-
Insufficient PCR Cycles: If the template is of low abundance, increasing the number of PCR cycles (e.g., by 5 cycles at a time, up to 40) may help.[3]
-
-
Why am I seeing multiple bands or a smear on my gel?
-
Non-specific Primer Binding: This is often due to an annealing temperature that is too low.[3] Try increasing the annealing temperature in 2°C increments.[3]
-
Primer-Dimers: These are short, non-specific products formed by primers annealing to each other. Optimizing primer design and concentration can help minimize their formation.[1]
-
Too Much Template DNA: Excessive template can lead to non-specific amplification. Try reducing the amount of template in the reaction.[3]
-
Contamination: Contaminating DNA can lead to the amplification of unexpected products. Ensure your workspace and reagents are clean.
-
Troubleshooting PCR Issues
| Problem | Possible Cause | Recommended Solution |
| No PCR Product | Degraded template DNA | Check DNA integrity on an agarose gel. |
| PCR inhibitors in template | Clean up the DNA sample or use a polymerase tolerant to inhibitors.[1][3] | |
| Incorrect annealing temperature | Optimize by running a gradient PCR. A good starting point is 3-5°C below the lowest primer Tm.[1] | |
| Insufficient number of cycles | Increase the number of cycles in increments of 3-5.[3] | |
| Non-specific Bands | Annealing temperature is too low | Increase the annealing temperature in 2°C increments.[3] |
| Primer design issues | Redesign primers to avoid self-complementarity and non-specific binding.[1] | |
| Too much template DNA | Reduce the amount of template DNA used in the reaction.[3] | |
| Smears | Too many PCR cycles | Reduce the number of cycles. |
| DNA contamination | Use fresh, sterile reagents and a clean workspace. |
II. Restriction Enzyme Digestion
This section covers troubleshooting for the digestion of the PCR product and the vector.
FAQs
-
Why is my DNA not being cut or only partially digested?
-
Inactive Enzyme: Restriction enzymes can lose activity over time, especially if not stored properly. Always use a fresh aliquot if you suspect enzyme failure.
-
Incorrect Buffer or Temperature: Ensure you are using the correct buffer and incubation temperature for your specific restriction enzyme(s).[4] For double digests, verify buffer compatibility.[5]
-
DNA Methylation: Some restriction enzymes are sensitive to methylation and will not cut methylated DNA.[4][5][6] If your DNA was isolated from a methylation-proficient bacterial strain, this could be the issue.
-
Inhibitors: Contaminants from DNA purification steps, such as high salt concentrations, can inhibit enzyme activity.[6]
-
Insufficient Incubation Time: While many enzymes can cut within an hour, some may require longer incubation times for complete digestion.[6]
-
-
How can I prevent my vector from re-ligating to itself?
-
Complete Digestion: Ensure the vector is completely digested with two different restriction enzymes that produce incompatible ends.[7]
-
Dephosphorylation: Treat the digested vector with an alkaline phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate (B84403) groups.[4] This prevents the vector from re-ligating without an insert.
-
Troubleshooting Restriction Digestion
Caption: A troubleshooting flowchart for restriction enzyme digestion issues.
III. Ligation
This section provides guidance on troubleshooting the ligation of the this compound insert into the prepared vector.
FAQs
-
Why am I getting few or no colonies after transformation of my ligation reaction?
-
Inactive Ligase or Buffer: T4 DNA ligase and its buffer are sensitive to repeated freeze-thaw cycles. The ATP in the buffer can degrade over time.[8] Use fresh buffer and enzyme if in doubt.
-
Incorrect Vector:Insert Molar Ratio: The ratio of vector to insert DNA is critical for successful ligation. A molar ratio of 1:1 to 1:10 (vector:insert) is generally recommended.[8][9]
-
Incompatible DNA Ends: Ensure that the ends of your vector and insert are compatible for ligation.
-
Inhibitors: Impurities in the DNA preparations can inhibit the ligase. Purify the digested vector and insert before ligation.[8]
-
5' Phosphate Group: At least one of the DNA fragments (vector or insert) must have a 5' phosphate group for the ligase to work.[8][9] PCR products do not have a 5' phosphate unless the primers were synthesized with one.
-
Recommended Ligation Controls
To pinpoint the source of a ligation problem, it is essential to include proper controls.[10]
| Control | Components | Expected Outcome | Interpretation of Failure |
| Vector + Ligase | Digested, dephosphorylated vector + T4 DNA Ligase | Very few or no colonies | If many colonies, dephosphorylation or digestion was incomplete. |
| Vector only (no ligase) | Digested vector | No colonies | If colonies are present, the vector was not completely digested.[10] |
| Uncut Vector | Small amount of uncut plasmid | Many colonies | Tests transformation efficiency of competent cells and confirms antibiotic selection is working.[10] |
IV. Transformation and Plating
This section addresses common issues with introducing the ligated plasmid into competent bacterial cells and plating them on selective media.
FAQs
-
Why do I have no colonies on my experimental plate?
-
Low Transformation Efficiency: The competent cells may have low transformation efficiency.[11] This can be due to improper preparation or storage. Always test the efficiency of a new batch of competent cells with a control plasmid.
-
Incorrect Antibiotic or Concentration: Ensure you are using the correct antibiotic for your vector's resistance gene and at the appropriate concentration.[11][12]
-
Heat Shock Issues: The duration and temperature of the heat shock step are critical.[13] Using tubes with thick walls may require a longer heat shock.[14]
-
Problem with Ligation: As discussed in the previous section, a failed ligation will result in no colonies.
-
Toxic Gene Product: If the this compound gene product is toxic to E. coli, it can prevent colony formation. Try incubating the plates at a lower temperature (e.g., 30°C) or using a different bacterial strain.
-
-
Why do I have a lawn of bacteria or too many colonies?
-
Antibiotic Failure: The antibiotic in the plates may be old or may have been added to the agar (B569324) when it was too hot, causing it to degrade.[13][14]
-
Too Many Cells Plated: Plating too high a volume of the transformation culture can result in a lawn.[14]
-
Incomplete Vector Digestion: If the vector was not fully digested, a large number of colonies containing the empty vector may grow.
-
-
Why do my colonies not contain the this compound insert (empty vectors)?
-
Vector Self-Ligation: This is a common problem if the vector was not completely digested with two different enzymes or was not dephosphorylated.[4]
-
Low Ligation Efficiency: If the ligation of the insert is inefficient, transformants with self-ligated vector will outnumber those with the desired construct. Optimize the vector:insert molar ratio.
-
Troubleshooting Transformation
| Problem | Possible Cause | Recommended Solution |
| No Colonies | Low transformation efficiency of competent cells | Test cells with a control plasmid; use a fresh batch if necessary.[11] |
| Incorrect antibiotic or concentration | Verify the antibiotic and its concentration in the plates.[12] | |
| Failed ligation reaction | Review ligation troubleshooting section and include proper controls. | |
| Too Many Colonies | Inactive antibiotic | Prepare fresh plates with fresh antibiotic.[14] |
| Plated too much transformation mix | Plate a smaller volume of the cell suspension.[14] | |
| Colonies with No Insert | Vector self-ligation | Ensure complete vector digestion and dephosphorylate the vector.[4] |
| Suboptimal vector:insert ratio | Optimize the molar ratio of vector to insert. |
V. Plasmid Purification
This section provides troubleshooting for issues related to isolating plasmid DNA from bacterial cultures.
FAQs
-
Why is my plasmid yield low?
-
Incomplete Cell Lysis: The cell pellet must be completely resuspended before adding the lysis buffer.[15] Overloading the purification column with too many cells can also lead to inefficient lysis.[15][16]
-
Low-Copy-Number Plasmid: If you are using a low-copy-number plasmid, you may need to increase the culture volume.[15]
-
Plasmid Loss During Growth: The antibiotic concentration in the culture medium may be too low, leading to the loss of the plasmid during cell division.[15]
-
Improper Elution: Ensure the elution buffer is added directly to the center of the column matrix and allow for a sufficient incubation period.[15] For large plasmids, warming the elution buffer to 50°C may improve yield.[15]
-
-
Why is my plasmid DNA contaminated with genomic DNA or RNA?
-
Genomic DNA Contamination: Harsh mixing or vortexing during the lysis and neutralization steps can shear the genomic DNA, leading to its co-purification with the plasmid.[15][16] Mix gently by inverting the tube.
-
RNA Contamination: This occurs if the RNase A in the resuspension buffer is inactive or was not added.[16] Ensure RNase A is properly stored and added to the buffer before use.
-
Troubleshooting Plasmid Purification
| Problem | Possible Cause | Recommended Solution |
| Low Plasmid Yield | Incomplete cell lysis | Ensure complete resuspension of the cell pellet and do not overload the column.[15] |
| Low-copy-number plasmid | Increase the culture volume.[15] | |
| Incorrect elution | Add elution buffer to the center of the column and increase incubation time.[15] | |
| Genomic DNA Contamination | Excessive agitation during lysis | Mix gently by inverting the tube; do not vortex.[15][16] |
| RNA Contamination | RNase A not added or inactive | Add RNase A to the resuspension buffer and ensure it is active.[16] |
This compound Gene and Potential Signaling Pathways
While "this compound" is not a standard gene symbol, it may be an abbreviation or project-specific name. However, the principles of gene cloning are universal. If this compound is related to a known gene family, understanding its function can inform experimental design. For instance, genes involved in complex signaling pathways, such as those implicated in epilepsy, can involve intricate regulatory elements that may need to be considered during cloning.[17][18][19] The successful cloning of such genes is the first step in downstream functional analyses to understand their role in cellular processes.[17][18]
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. Troubleshooting your PCR [takarabio.com]
- 4. goldbio.com [goldbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. edvotek.com [edvotek.com]
- 14. intactgenomics.com [intactgenomics.com]
- 15. neb.com [neb.com]
- 16. go.zageno.com [go.zageno.com]
- 17. Pathway-driven discovery of epilepsy genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forward Genetics-Based Approaches to Understanding the Systems Biology and Molecular Mechanisms of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pathway-driven discovery of epilepsy genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Catalytic Efficiency of Formyl-CoA-transferase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing key protocols related to the enhancement of Formyl-CoA-transferase (FCT) catalytic efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by Formyl-CoA-transferase?
A1: Formyl-CoA-transferase (FCT), also known as formyl-CoA:oxalate (B1200264) CoA-transferase, is a key enzyme in the oxalate degradation pathway.[1] It catalyzes the reversible transfer of a Coenzyme A (CoA) moiety from formyl-CoA to oxalate, yielding oxalyl-CoA and formate.[1] This reaction is crucial for activating oxalate for subsequent decarboxylation.[1]
Q2: What is the catalytic mechanism of Formyl-CoA-transferase?
A2: FCT belongs to the Class III CoA-transferase family and employs a mechanism involving a covalent anhydride (B1165640) intermediate.[2][3] The reaction is initiated by a nucleophilic attack of the catalytic aspartate residue (Asp169 in Oxalobacter formigenes) on the carbonyl carbon of formyl-CoA.[1][3] This forms a covalent aspartyl-anhydride intermediate and releases CoA. Subsequently, oxalate binds to the active site and attacks the anhydride intermediate, leading to the formation of oxalyl-CoA and the regeneration of the aspartate residue.[1]
Q3: What are the key amino acid residues in the active site of Formyl-CoA-transferase?
A3: The catalytic activity of FCT primarily relies on a highly conserved aspartate residue (Asp169 in O. formigenes).[1][3] Site-directed mutagenesis studies have confirmed that this residue is essential for catalysis.[2][4] Other residues within the active site contribute to substrate binding and stabilization of the transition state.
Q4: What are the general strategies for improving the catalytic efficiency of an enzyme like FCT?
A4: The catalytic efficiency of an enzyme, often represented by kcat/Km, can be enhanced through several protein engineering techniques. The two primary approaches are rational design and directed evolution. Rational design involves site-directed mutagenesis of specific residues based on structural and mechanistic information. Directed evolution involves generating a large library of enzyme variants through random mutagenesis and/or DNA shuffling, followed by high-throughput screening or selection for improved activity.
Troubleshooting Guides
Section 1: Recombinant FCT Expression and Purification
| Issue | Possible Causes | Troubleshooting Solutions |
| No or low expression of FCT | - Codon usage of the FCT gene is not optimal for the E. coli expression host.- The recombinant protein is toxic to the host cells.- Inefficient transcription or translation. | - Optimize the codon usage of the FCT gene for E. coli during gene synthesis.- Use a lower induction temperature (e.g., 18-25°C) and a lower concentration of the inducer (e.g., IPTG).- Switch to a different expression vector with a tighter promoter or a different host strain, such as BL21(DE3) pLysS.- Ensure the integrity of your expression plasmid by re-sequencing. |
| FCT is expressed in an insoluble form (inclusion bodies) | - High expression levels and rate overwhelm the cellular folding machinery.- The protein has a high propensity to aggregate.- Disulfide bonds are not correctly formed in the reducing environment of the E. coli cytoplasm. | - Lower the induction temperature and inducer concentration to slow down protein expression.- Co-express with molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.- Fuse a solubility-enhancing tag (e.g., MBP, GST) to the N- or C-terminus of FCT.- Optimize the lysis buffer with additives like non-detergent sulfobetaines or L-arginine to prevent aggregation during purification.- If disulfide bonds are required, consider expression in the periplasm or using specialized E. coli strains with an oxidizing cytoplasm (e.g., SHuffle). |
| Low yield of purified FCT | - Inefficient cell lysis.- Protein degradation by proteases.- Poor binding to or elution from the chromatography resin.- Protein loss due to aggregation during purification. | - Optimize the cell lysis method (e.g., sonication, French press) to ensure complete cell disruption.- Add protease inhibitors to the lysis buffer and keep the sample cold throughout the purification process.- Optimize the buffer conditions (pH, salt concentration) for each chromatography step.- Perform a step-wise or gradient elution to find the optimal conditions for eluting FCT from the column.- Run a small-scale purification trial to identify steps with significant protein loss. |
| Purified FCT shows low or no activity | - The protein is misfolded.- The active site is compromised.- Absence of essential cofactors.- Instability of the purified enzyme. | - Ensure that the purification protocol maintains the protein in a stable, folded state (check buffer pH, ionic strength).- Confirm the presence of all necessary components in the activity assay buffer.- Store the purified enzyme in an optimized buffer containing stabilizing agents like glycerol (B35011) and at an appropriate temperature (-80°C for long-term storage).[5] |
Section 2: Site-Directed Mutagenesis of FCT
| Issue | Possible Causes | Troubleshooting Solutions |
| No PCR product after amplification | - Poor primer design.- Suboptimal PCR conditions.- Low-quality plasmid template DNA. | - Verify primer design: primers should be 25-45 bases long, with a melting temperature (Tm) ≥ 78°C, and the mutation in the center.- Optimize the annealing temperature and extension time in the PCR cycle.- Use a high-fidelity polymerase.- Use freshly prepared, high-quality plasmid DNA as the template. |
| Low number of colonies after transformation | - Incomplete digestion of the parental plasmid by DpnI.- Low transformation efficiency of competent cells.- PCR product contains errors or is in low concentration. | - Increase the DpnI digestion time to ensure complete removal of the template plasmid.- Use highly competent cells (>10⁸ cfu/µg) and optimize the transformation protocol.- Purify the PCR product before DpnI digestion and transformation to remove any inhibitors. |
| All colonies contain the wild-type plasmid | - Incomplete DpnI digestion.- Contamination with the template plasmid. | - Ensure DpnI is active and increase digestion time.- Reduce the amount of template DNA used in the PCR reaction. |
| The desired mutation is not present in the sequenced colonies | - Error in primer synthesis.- Errors introduced by the polymerase. | - Re-sequence the primers to confirm the correct sequence.- Use a high-fidelity DNA polymerase to minimize the introduction of random mutations. |
Data Presentation
Table 1: Kinetic Parameters of Wild-Type and Mutant Formyl-CoA-transferases
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Wild-Type FCT (O. formigenes) | Formyl-CoA | 11.1 | 6.49 (µmol/min/mg) | - | [6] |
| Oxalate | 5250 | 6.49 (µmol/min/mg) | - | [6] | |
| Wild-Type YfdW (E. coli) | Formyl-CoA | 352 | 130 | 3.7 x 10⁵ | [7] |
| Oxalate | 11000 | 130 | 1.2 x 10⁴ | [7] | |
| FCT D169A (O. formigenes) | - | - | No detectable activity | - | [4] |
| FCT D169S (O. formigenes) | - | - | No detectable activity | - | [4] |
| FCT D169E (O. formigenes) | - | - | Very low activity | - | [4] |
| FCT W48F (O. formigenes) | Formyl-CoA | - | - | - | [7] |
| Oxalate | - | - | - | [7] | |
| FCT W48Q (O. formigenes) | Formyl-CoA | - | - | - | [7] |
| Oxalate | - | - | Substrate inhibition observed | [8] |
Note: Direct comparison of Vmax values reported in different units (e.g., µmol/min/mg vs. s⁻¹) requires knowledge of the enzyme's molecular weight.
Experimental Protocols
Protocol 1: HPLC-Based Activity Assay for Formyl-CoA-transferase
This protocol is for determining the initial rates of the FCT-catalyzed reaction by monitoring the formation of oxalyl-CoA from formyl-CoA and oxalate using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Purified FCT enzyme
-
Formyl-CoA
-
Sodium oxalate
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 column
-
Mobile phase A (e.g., 100 mM potassium phosphate, pH 5.3)
-
Mobile phase B (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of formyl-CoA, and varying concentrations of oxalate (or vice versa, depending on which substrate's K_m_ is being determined).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known amount of purified FCT to the reaction mixture. Mix gently.
-
-
Time-Course Sampling and Quenching:
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a suitable gradient of mobile phase A and B.
-
Monitor the absorbance at a wavelength where CoA thioesters absorb (typically around 260 nm).
-
-
Data Analysis:
-
Identify and quantify the peak corresponding to oxalyl-CoA based on its retention time and a standard curve.
-
Plot the concentration of oxalyl-CoA formed against time to determine the initial reaction velocity.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Protocol 2: Site-Directed Mutagenesis of Formyl-CoA-transferase
This protocol outlines the general steps for introducing a point mutation into the FCT gene using a PCR-based method.
Materials:
-
High-fidelity DNA polymerase
-
Expression plasmid containing the wild-type FCT gene
-
Two complementary mutagenic primers containing the desired mutation
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with the appropriate antibiotic
Procedure:
-
Primer Design:
-
Design two complementary primers, 25-45 nucleotides in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the FCT plasmid template, the mutagenic primers, dNTPs, and the high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI to specifically degrade the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
-
Plating and Colony Selection:
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Plasmid Isolation and Sequencing:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Sequence the entire FCT gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Mandatory Visualizations
References
- 1. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and mechanistic characterization of the formyl-CoA transferase from Oxalobacter formigenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Fucosyltransferase (FCPT) Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during the expression and purification of recombinant fucosyltransferases (FCPT), with a particular focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed as insoluble inclusion bodies in E. coli. What are the initial steps to improve solubility?
A1: Insoluble expression in E. coli is a common issue.[1][2] Initial troubleshooting should focus on optimizing expression conditions. Lowering the induction temperature to 16-25°C can slow down protein synthesis, which may promote proper folding.[3][4][5] Reducing the concentration of the inducer (e.g., IPTG) can also decrease the rate of protein expression and potentially increase the proportion of soluble protein.[3][4] Additionally, testing different E. coli expression strains, such as those engineered to enhance disulfide bond formation in the cytoplasm (e.g., Origami™) or that contain extra chaperones, can be beneficial.[5]
Q2: What are solubility-enhancing fusion tags, and which ones are recommended for this compound?
A2: Solubility-enhancing tags are proteins or peptides that are fused to the target protein to improve its solubility and folding.[6] Commonly used tags that have proven effective include Maltose-Binding Protein (MBP) and Thioredoxin (Trx).[3][6] These tags are generally large, highly soluble proteins that can assist in the proper folding of their fusion partners.[7] The choice of tag may need to be empirically determined for your specific this compound. It is also important to consider the method for subsequent removal of the tag, which typically involves a specific protease cleavage site.
Q3: Can the choice of expression system affect the solubility and activity of my this compound?
A3: Yes, the choice of expression system is critical. While E. coli is often used for its speed and low cost, it lacks the machinery for complex post-translational modifications like glycosylation, which can be important for the proper folding and function of some eukaryotic fucosyltransferases.[2][8][9] If optimizing expression in E. coli fails, consider using a eukaryotic system. Insect cell systems (e.g., using baculovirus vectors in Sf9 cells) and mammalian cell systems (e.g., HEK293 or CHO cells) can provide more appropriate environments for folding and post-translational modifications, often leading to higher yields of soluble, active protein.[1][10][11][12]
Q4: My this compound is active but the yield of soluble protein is very low. How can I increase the yield?
A4: To increase the yield of soluble this compound, a multi-faceted approach is often necessary. In addition to optimizing expression temperature and inducer concentration, consider the composition of your culture medium. Supplementing the medium with additives that can stabilize proteins, such as sorbitol or glycerol (B35011), may be helpful.[4] Co-expression of molecular chaperones, which assist in protein folding, is another powerful strategy.[5][13] Finally, ensure that your lysis buffer is optimized for this compound stability, including the appropriate pH, salt concentration, and the addition of protease inhibitors.
Q5: I have a large amount of this compound in inclusion bodies. Is it possible to recover active protein?
A5: Yes, it is often possible to recover active protein from inclusion bodies through a process of denaturation and refolding.[14][15] This involves isolating and washing the inclusion bodies, solubilizing them with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and then carefully removing the denaturant to allow the protein to refold into its native conformation.[15][16] The refolding process often requires optimization of buffer conditions, including pH, temperature, and the use of additives that can suppress aggregation and promote proper disulfide bond formation.[16][17]
Troubleshooting Guides
Guide 1: Troubleshooting Insoluble this compound Expression in E. coli
This guide provides a systematic approach to address the formation of insoluble this compound in E. coli.
| Problem | Potential Cause | Recommended Solution |
| No or low expression of this compound | Codon usage mismatch between the this compound gene and E. coli. | Optimize the gene sequence for E. coli codon usage.[4] |
| Toxicity of the expressed protein to the host cells. | Use a tightly regulated expression vector and a low inducer concentration. Consider a different expression strain.[2] | |
| This compound is found exclusively in the insoluble fraction (inclusion bodies) | Expression rate is too high, overwhelming the cellular folding machinery. | 1. Lower the induction temperature to 16-25°C.[3][4] 2. Reduce the IPTG concentration (e.g., 0.01-0.1 mM).[3] 3. Induce expression for a longer period at a lower temperature.[3] |
| Incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm. | 1. Use an expression strain that facilitates disulfide bond formation (e.g., Origami™).[5] 2. Fuse a Thioredoxin (Trx) tag to your protein.[6] | |
| The protein requires chaperones for proper folding. | Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ.[5][13] | |
| The protein itself has low intrinsic solubility. | 1. Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP).[3][6] 2. Consider re-engineering the protein to improve surface hydrophilicity if structural information is available.[18] | |
| This compound is partially soluble, but a significant portion remains in inclusion bodies | Sub-optimal lysis buffer composition. | 1. Test a range of pH values and salt concentrations in the lysis buffer. 2. Include additives like glycerol (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines to stabilize the soluble protein.[4] |
Guide 2: Troubleshooting this compound Refolding from Inclusion Bodies
This guide outlines steps to optimize the recovery of active this compound from inclusion bodies.
| Problem | Potential Cause | Recommended Solution |
| Inclusion bodies are difficult to solubilize | Insufficient concentration of denaturant. | 1. Increase the concentration of urea (up to 8 M) or guanidine hydrochloride (up to 6 M).[15] 2. Ensure the solubilization buffer contains a reducing agent (e.g., DTT, β-mercaptoethanol) to break incorrect disulfide bonds.[15] |
| Protein precipitates during refolding | Aggregation is occurring faster than proper folding. | 1. Perform refolding at a lower protein concentration (start with <0.1 mg/mL).[14][15] 2. Use a slow method for denaturant removal, such as dialysis or diafiltration.[16] 3. Refold at a lower temperature (4-15°C). |
| Incorrect disulfide bond formation. | Include a redox shuffling system in the refolding buffer (e.g., a combination of reduced and oxidized glutathione).[15] | |
| The refolding buffer is not optimal for the protein's stability. | 1. Screen a range of pH values and ionic strengths for the refolding buffer. 2. Add stabilizing agents such as L-arginine, polyethylene (B3416737) glycol (PEG), or sugars (sucrose, trehalose).[16] | |
| Refolded this compound has no or low activity | The protein is misfolded. | 1. Re-optimize all refolding parameters (protein concentration, temperature, buffer composition, denaturant removal rate). 2. Consider on-column refolding, where the denatured protein is bound to a chromatography resin and the denaturant is gradually removed.[14] |
| The protein requires cofactors or post-translational modifications for activity. | If the this compound requires modifications not present in E. coli, expression in a eukaryotic system may be necessary.[8][12] |
Experimental Protocols
Protocol 1: Expression Optimization in E. coli
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta™, Origami™) with the this compound expression plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the cultures to the desired induction temperature (e.g., 18°C, 25°C, or 37°C). Add IPTG to a final concentration of 0.1 mM, 0.5 mM, or 1.0 mM.
-
Expression: Continue to incubate the cultures with shaking for 4-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis and Solubility Analysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication. Separate the soluble and insoluble fractions by centrifugation at 15,000 x g for 30 minutes at 4°C. Analyze both fractions by SDS-PAGE to determine the level of soluble this compound.
Protocol 2: Inclusion Body Washing and Solubilization
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication or high-pressure homogenization.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the inclusion body pellet in 30 mL of wash buffer (lysis buffer containing 1% Triton X-100). Incubate for 30 minutes at 4°C with gentle agitation. Centrifuge at 15,000 x g for 30 minutes and discard the supernatant. Repeat the wash step twice more, the final wash being with lysis buffer without detergent.
-
Solubilization: Resuspend the final washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Guanidine HCl or 8 M Urea, 10 mM DTT). Stir at room temperature for 1-2 hours or until the pellet is completely dissolved.
-
Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 3: Protein Refolding by Dialysis
-
Prepare Refolding Buffer: Prepare a large volume (e.g., 4 L) of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, 5% glycerol).
-
Dialysis: Place the solubilized, denatured this compound (at a concentration of <0.1 mg/mL) into dialysis tubing with an appropriate molecular weight cutoff.
-
Denaturant Removal: Dialyze against the refolding buffer at 4°C. Perform several buffer changes over a period of 24-48 hours to gradually remove the denaturant.
-
Concentration and Analysis: After dialysis, recover the refolded protein. Concentrate the protein if necessary using an appropriate method (e.g., ultrafiltration). Assess the purity and folding state by SDS-PAGE, size-exclusion chromatography, and a functional assay for fucosyltransferase activity.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Troubleshooting logic for obtaining active recombinant this compound.
References
- 1. Recombinant Protein and Its Expression Systems - Creative BioMart [creativebiomart.net]
- 2. The Pros and Cons of Commonly Used Expression Systems – Escherichia coli - Phenotypeca [phenotypeca.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve protein solubility in E. coli? - Protein and Proteomics [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Expression Systems: Advantages & Limitations [53biologics.com]
- 10. High-level expression and purification of a recombinant human alpha-1, 3-fucosyltransferase in baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. タンパク質発現系に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 16. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Refinement of Collagen Prolyl 4-Hydroxylase (C-P4H) Kinetic Parameter Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the kinetic parameters of collagen prolyl 4-hydroxylase (C-P4H), a key enzyme in collagen biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My C-P4H enzyme shows low or no activity. What are the possible causes and solutions?
A1: Low or absent C-P4H activity can stem from several factors related to the enzyme itself, the reaction components, or the assay conditions.
-
Enzyme Integrity:
-
Troubleshooting: Verify the concentration and purity of your C-P4H preparation using a standard protein quantification method (e.g., Bradford or BCA assay) and SDS-PAGE. Ensure the enzyme has been stored correctly, typically at -80°C in appropriate buffers, to prevent degradation. The active enzyme is a tetramer, and improper folding or dissociation of subunits can lead to inactivity.[1]
-
Solution: If degradation is suspected, use a fresh aliquot of the enzyme or purify a new batch.
-
-
Cofactor and Co-substrate Availability:
-
Troubleshooting: C-P4H requires Fe²⁺, 2-oxoglutarate (2-OG), O₂, and ascorbate (B8700270) for its catalytic activity.[1][2] The absence or incorrect concentration of any of these can halt the reaction. Prepare fresh solutions of these components, especially ascorbate and FeSO₄, as they are prone to oxidation.
-
Solution: Ensure all cofactors and co-substrates are present at their optimal concentrations as determined by literature or preliminary experiments. For instance, FeSO₄ is often used at 50 µM, ascorbate at 2 mM, and 2-oxoglutarate concentrations can be varied for kinetic analysis.[2][3]
-
-
Assay Buffer and Conditions:
-
Troubleshooting: The pH and temperature of the reaction are critical. Most assays are performed at a pH of around 7.8 and a temperature of 30°C.[2] Deviations from these optimal conditions can significantly reduce enzyme activity.
-
Solution: Calibrate your pH meter and thermometer. Prepare fresh buffer (e.g., Tris-HCl or HEPES) and pre-incubate all reaction components at the correct temperature before initiating the reaction.
-
-
Substrate Issues:
-
Troubleshooting: The length and sequence of the peptide substrate significantly influence C-P4H activity. Longer peptides with repeating -X-Pro-Gly- sequences generally have a lower Kₘ, indicating higher affinity.[4]
-
Solution: Verify the purity and concentration of your peptide substrate. If using a novel peptide, consider testing a well-characterized substrate, such as (Pro-Pro-Gly)₁₀, as a positive control.
-
Q2: I am observing high background noise or a high rate in my no-enzyme control. How can I troubleshoot this?
A2: A high background signal in the absence of the enzyme can be due to several factors depending on the assay method.
-
For Assays Detecting Succinate (B1194679) or CO₂:
-
Troubleshooting: Contamination of reagents with succinate or enzymatic activities that produce succinate or CO₂ can lead to false positives. The non-enzymatic decarboxylation of 2-oxoglutarate can also contribute to the background.
-
Solution: Use high-purity reagents. Consider including catalase in the reaction mixture (e.g., 0.1 mg/mL) to remove hydrogen peroxide, which can interfere with the assay.[2][3]
-
-
For HPLC-based Assays:
-
Troubleshooting: Contaminating peaks in your reagents or substrate that co-elute with your product can cause a high background.
-
Solution: Run each component of the reaction mixture on the HPLC individually to identify the source of the contaminating peak. Use high-purity solvents and reagents.
-
-
General Solutions:
-
Ensure thorough mixing of all components before taking a reading.
-
Subtract the average rate of the no-enzyme control from the rates of your experimental samples.
-
Q3: How do I choose the right assay for determining C-P4H kinetic parameters?
A3: The choice of assay depends on the specific research question, available equipment, and throughput requirements.
-
Discontinuous Assays (Radioactive or HPLC-based):
-
Radioactive Assays: These are highly sensitive and can directly measure the formation of hydroxyproline (B1673980) or the release of ³H₂O.[5] However, they require handling of radioactive materials.
-
HPLC-based Assays: These are highly specific and can separate the product from the substrate and other reaction components, allowing for accurate quantification.[3][5] They are generally lower throughput.
-
-
Continuous Assays:
-
Fluoride (B91410) Ion-Selective Electrode Assay: This is a continuous and direct assay that uses a fluorinated proline analog as a substrate and measures the release of fluoride ions.[5] It allows for real-time monitoring of the reaction rate.
-
Succinate-Glo™ Hydroxylase Assay: This is a high-throughput method that quantifies the amount of succinate produced, a byproduct of the C-P4H reaction.[3] It is well-suited for screening inhibitors.
-
Q4: I am studying a potential inhibitor of C-P4H. How do I determine its mechanism of inhibition?
A4: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), you need to measure the initial reaction rates at various substrate and inhibitor concentrations.
-
Experimental Design:
-
Vary the concentration of one substrate (e.g., 2-oxoglutarate or the peptide substrate) while keeping the other substrates at saturating concentrations.
-
For each substrate concentration, perform the assay with several different concentrations of the inhibitor, including a zero-inhibitor control.
-
-
Data Analysis:
-
Plot the initial rates against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data using a Lineweaver-Burk plot (1/rate vs. 1/[substrate]). The pattern of changes in Vₘₐₓ and Kₘ in the presence of the inhibitor will reveal the mechanism of inhibition. For example, a competitive inhibitor will increase the apparent Kₘ but not affect Vₘₐₓ.
-
Common C-P4H Inhibitors:
| Inhibitor | Type | Target | Notes |
| Pyridine-2,5-dicarboxylate (PDC) | Competitive | 2-oxoglutarate binding site | Known to be a specific inhibitor of C-P4H.[6] |
| N-oxalylglycine (NOG) | Competitive | 2-oxoglutarate binding site | A general inhibitor of 2-OG dependent dioxygenases.[7][8] |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Competitive | 2-oxoglutarate binding site | A prodrug form of 3,4-dihydroxybenzoic acid (DHB), commonly used in cell-based assays.[7][8][9] |
| 2,2′-Bipyridine | Non-competitive | Fe²⁺ binding site | A metal chelator that removes the essential iron cofactor.[8] |
Experimental Protocols
Protocol 1: Determination of C-P4H Activity using a Discontinuous HPLC-Based Assay
This protocol is adapted from a previously described HPLC-based assay.[5]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Bovine serum albumin (1.0 mg/mL)
-
Catalase (0.10 mg/mL)
-
Dithiothreitol (0.10 mM)
-
Ascorbate (2.0 mM)
-
FeSO₄ (0.050 mM)
-
Peptide substrate (e.g., (Pro-Pro-Gly)₁₀, concentration to be varied for kinetic analysis)
-
Reaction buffer to a final volume of 90 µL.
-
-
-
Enzyme Addition and Incubation:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of purified human C-P4H (e.g., 90 nM final concentration).
-
Incubate at 30°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
-
Sample Preparation and HPLC Analysis:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by reverse-phase HPLC to separate and quantify the hydroxylated peptide product.
-
Calculate the initial reaction rate from the amount of product formed over time.
-
Protocol 2: High-Throughput Screening of C-P4H Inhibitors using the Succinate-Glo™ Assay
This protocol is based on a method for high-throughput screening of C-P4H1 inhibitors.[3]
-
Reagent Preparation:
-
Prepare the reaction buffer (10 mM HEPES, 10 mM NaCl, pH 7.4).
-
Prepare stock solutions of human C-P4H1 (e.g., 200 nM), peptide substrate (e.g., GlyProProGlyOEt, 500 µM), FeSO₄ (50 µM), catalase (0.1 mg/mL), ascorbate (2 mM), and α-ketoglutarate (100 µM).
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitors.
-
Add the reaction mixture containing all components except α-ketoglutarate.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add the Succinate-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates inhibition of C-P4H activity.
-
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating key concepts in C-P4H research.
Caption: TGF-β signaling pathway leading to increased C-P4H expression and collagen synthesis.
Caption: General experimental workflow for determining C-P4H kinetic parameters.
References
- 1. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding proteolytic degradation of FCPT during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid proteolytic degradation of FCPT during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of proteolytic degradation during this compound extraction?
Proteolytic degradation of your target protein, this compound, primarily originates from endogenous proteases released from cellular compartments, such as lysosomes and mitochondria, upon cell lysis.[1][2] These enzymes, which are normally segregated, gain access to cytosolic and other protein fractions once the cell structure is disrupted.
Q2: What are the major classes of proteases I should be concerned about?
There are four main classes of proteases that can degrade this compound during extraction:
-
Serine proteases: Such as trypsin and chymotrypsin.
-
Cysteine proteases: Including papain and cathepsins.
-
Aspartic proteases: Like pepsin and renin.
-
Metalloproteases: These require a metal ion, often zinc, for their activity.[3]
Q3: What is a protease inhibitor cocktail, and why is it essential?
A protease inhibitor cocktail is a mixture of several different protease inhibitors.[1][4] It is crucial for protein extraction because a single inhibitor is not effective against all classes of proteases. A broad-spectrum cocktail provides comprehensive protection for this compound from the moment of cell lysis.[1][4]
Q4: When should I add the protease inhibitor cocktail to my sample?
Protease inhibitor cocktails should be added to the lysis buffer immediately before you begin to homogenize your cells or tissue.[4] This ensures that the inhibitors are present to inactivate proteases as soon as they are released.
Q5: Can I make my own protease inhibitor cocktail?
While you can prepare a custom cocktail, commercial cocktails are often optimized for specific cell types (e.g., mammalian, bacterial, plant) and can save time and reduce the chance of error. If you do create your own, ensure it contains inhibitors for all major protease classes.
Troubleshooting Guide
Issue: I am observing significant degradation of my this compound protein on my Western Blot.
| Possible Cause | Recommended Solution |
| Insufficient Protease Inhibitors | Increase the concentration of your protease inhibitor cocktail. Some tissues have higher protease activity and may require a 2X or 3X concentration.[2] |
| Incorrect Type of Inhibitor Cocktail | Ensure you are using a broad-spectrum protease inhibitor cocktail that is appropriate for your sample type (e.g., mammalian, bacterial).[4] |
| Degraded Inhibitor Cocktail | Protease inhibitor cocktails have a limited shelf life, especially after being reconstituted.[2] Use a fresh cocktail for each experiment. Store stock solutions as recommended by the manufacturer. |
| Suboptimal Temperature | Perform all extraction steps at 4°C (on ice) to reduce protease activity.[5][6][7] |
| Delayed Processing | Process your samples as quickly as possible after harvesting. If immediate processing is not possible, flash-freeze the cell pellet or tissue in liquid nitrogen and store at -80°C. |
| Subcellular Fractionation Issues | If this compound is localized to a specific organelle, proteases from other compartments (like lysosomes) may be co-fractionating with your protein of interest. Optimize your differential centrifugation or other fractionation protocols. |
Protease Inhibitor Selection
The following table summarizes common protease inhibitors and their primary targets. Commercial cocktails typically contain a combination of these or similar inhibitors.
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| AEBSF, PMSF | Serine Proteases | 0.1 - 1 mM | PMSF is unstable in aqueous solutions. |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | |
| Pepstatin A | Aspartic Proteases | 1 µM | |
| EDTA, EGTA | Metalloproteases | 1 - 5 mM | These are chelating agents. Do not use if your protein requires divalent cations for activity or if you are performing immobilized metal affinity chromatography (IMAT). |
| Bestatin | Aminopeptidases | 1 - 10 µM |
Experimental Protocols
Protocol 1: this compound Extraction from Cultured Mammalian Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in fresh, ice-cold PBS and transfer them to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant. Add ice-cold lysis buffer (e.g., RIPA buffer) containing a freshly added broad-spectrum protease inhibitor cocktail to the cell pellet.[5][6]
-
Homogenization: Gently vortex the tube and incubate on ice for 30 minutes, with periodic vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble this compound protein, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a standard assay such as the Bradford or BCA assay.
-
Storage: Aliquot the protein extract and store it at -80°C for long-term use.
Protocol 2: this compound Extraction from Tissue Samples
-
Tissue Preparation: Immediately after dissection, place the tissue in ice-cold PBS to wash away any contaminants.
-
Homogenization: Mince the tissue on ice and transfer it to a pre-chilled Dounce homogenizer or a similar device. Add ice-cold lysis buffer with a freshly added protease inhibitor cocktail. Homogenize the tissue thoroughly on ice.
-
Sonication (Optional): For more complete lysis, sonicate the homogenate on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent sample heating.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant to a fresh, pre-chilled tube.
-
Quantification and Storage: Proceed with protein quantification and storage as described in Protocol 1.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Proteolytic Degradation.
References
Validation & Comparative
A Comparative Guide to Farnesyl-Diphosphate Farnesyltransferase (FCPT) Activity in Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Farnesyl-diphosphate farnesyltransferase (FCPT) activity, also known as squalene (B77637) synthase (SQS), across different bacterial strains. The synthesis of squalene is a critical step in the biosynthesis of hopanoids, which are bacterial surrogates for sterols, playing a vital role in maintaining membrane integrity and fluidity. Understanding the variations in the enzymatic activity of this compound among different bacteria is crucial for the development of novel antimicrobial agents and for metabolic engineering applications.
Executive Summary
Bacteria employ two primary pathways for the synthesis of squalene from farnesyl diphosphate (B83284) (FPP). The first is a single-enzyme pathway analogous to that in eukaryotes, utilizing a squalene synthase (SQS). The second is a more recently discovered three-enzyme pathway involving the proteins HpnC, HpnD, and HpnE. This guide presents available quantitative data on the activity of these enzymes from various bacterial sources and provides detailed experimental protocols for their characterization.
Data Presentation: Quantitative Comparison of this compound/SQS Activity
Direct comparative studies of the kinetic parameters of this compound/SQS from a wide range of bacterial strains are limited in the current literature. However, by compiling data from studies on individual or small groups of organisms, we can construct a comparative overview.
Table 1: Kinetic Parameters of Bacterial Squalene Synthase (SQS)
| Bacterial Strain | Enzyme | Km (FPP) [µM] | kcat [s-1] | Optimal pH | Reference |
| Thermosynechococcus elongatus BP-1 | SQS | 0.97 ± 0.10 | 1.74 ± 0.04 | 7.6 | [1][2][3] |
Table 2: In Vivo Squalene Production by Heterologously Expressed Squalene Synthases in Bacillus subtilis
This table provides an indirect comparison of enzyme efficiency by measuring the final product accumulation in a host organism.
| Source Organism of SQS | Host Strain | Squalene Production [mg/L] | Fold Increase vs. Lowest Producer | Reference |
| Panax ginseng (plant) | Bacillus subtilis 168 | ~0.1 | 1 | [2] |
| Saccharomyces cerevisiae (yeast) | Bacillus subtilis 168 | ~0.15 | 1.5 | [2] |
| Bacillus megaterium | Bacillus subtilis 168 | ~0.25 | 2.5 | [2][4][5] |
| Bacillus megaterium (with MEP pathway engineering) | Bacillus subtilis 168 | 7.5 | 75 | [2][4][5] |
Note: SQS from Bacillus acidocaldarius (annotated as HpnC) did not show detectable squalene production in this B. subtilis expression system.[2]
Signaling Pathways and Experimental Workflows
Squalene Biosynthesis Pathways in Bacteria
Bacteria have evolved two distinct routes to produce squalene, the precursor to hopanoids. The first is a direct conversion of two molecules of farnesyl diphosphate (FPP) to squalene, catalyzed by squalene synthase (SQS). The second, found in bacteria like Zymomonas mobilis, involves a three-step enzymatic process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Production of Squalene in Bacillus subtilis by Squalene Synthase Screening and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies of protein farnesyltransferase mutants establish active substrate conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Strategies in Microorganisms for the Enhanced Production of Squalene: Advances, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Unraveling the In Vivo Role of Formyl-CoA Transferase in Oxalate Homeostasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxalate (B1200264), a simple dicarboxylic acid, poses a significant challenge to human health due to its potential to form insoluble calcium oxalate crystals, the primary component of kidney stones. Mammals lack the enzymatic machinery to degrade oxalate, relying on renal excretion and intestinal transport to maintain homeostasis. A key player in the microbial degradation of oxalate within the gut is Formyl-CoA transferase (Frc), an enzyme central to the metabolic activity of the bacterium Oxalobacter formigenes. This guide provides a comprehensive comparison of the in vivo validation of Frc's role in oxalate metabolism, contrasted with other critical pathways involved in oxalate handling, supported by experimental data and detailed methodologies.
At a Glance: Key Players in In Vivo Oxalate Metabolism
This guide focuses on the comparative roles of two primary mechanisms governing oxalate levels in vivo: microbial degradation by Oxalobacter formigenes (and its key enzyme, Formyl-CoA transferase) and intestinal oxalate transport mediated by the SLC26A6 anion exchanger.
| Feature | Microbial Degradation (O. formigenes) | Intestinal Transport (SLC26A6) | Endogenous Production |
| Primary Function | Catabolism of dietary and secreted oxalate in the gut | Secretion of oxalate into the intestinal lumen, limiting net absorption | Hepatic synthesis of oxalate from precursors like glyoxylate (B1226380) and ascorbate |
| Key Protein/Enzyme | Formyl-CoA transferase (Frc) | Solute Carrier Family 26 Member A6 (SLC26A6) | Alanine-glyoxylate aminotransferase (AGT), Glycolate oxidase (GO), Lactate dehydrogenase (LDH) |
| Primary Site of Action | Large intestine | Small and large intestine, kidneys | Liver |
| In Vivo Validation | Colonization studies in animal models and humans show reduced urinary and fecal oxalate. | Knockout mouse models demonstrate increased urinary oxalate excretion and calcium oxalate stone formation.[1][2] | Stable isotope infusion studies in humans have quantified endogenous oxalate synthesis rates.[3] |
Quantitative In Vivo Data: A Comparative Analysis
The following tables summarize key quantitative data from in vivo studies validating the roles of O. formigenes and SLC26A6 in oxalate metabolism.
Table 1: Impact of Oxalobacter formigenes Colonization on Oxalate Excretion
| Study Population | Intervention | Key Findings | Reference |
| Healthy Adults (n=22) | Single oral dose of O. formigenes (~10^10 cells) | - All participants successfully colonized.- Significant decrease in stool oxalate concentration by 54%.- Significant decrease in urinary oxalate excretion by 14%. | [4] |
| Healthy Adults | Controlled diet and ingestion of O. formigenes | - Successful colonization in previously non-colonized individuals.- Sustained colonization for at least 1 year in a subset of participants. | [5] |
| Mice | Colonization with O. formigenes and controlled oxalate diet | - Significantly lower total and soluble cecal oxalate in colonized mice.- Efficient in vivo degradation of soluble oxalate by O. formigenes. | [6] |
| Rats | Fecal microbial transplants from high-oxalate adapted herbivores | - Significant and persistent reduction in oxalate excretion compared to transplants of mixed oxalate-degrading isolates alone. | [7][8] |
Table 2: Impact of SLC26A6 on Oxalate Transport and Excretion in Mice
| Mouse Model | Key Findings | Reference |
| Slc26a6 null mice | - Approximately fourfold greater urinary oxalate excretion compared to wild-type littermates.[2][9] - Dramatic difference in net oxalate transport in the ileum, with null mice showing strong absorption versus net secretion in wild-type mice.[2][9] | [2][9] |
| Slc26a6 null mice with Chronic Kidney Disease (CKD) | - Abrogation of the fivefold increase in fecal oxalate excretion seen in wild-type mice with CKD, leading to increased plasma oxalate. | [10] |
| Slc26a6 null mice | - Fractional excretion of oxalate reduced to 0.7 compared to 1.6 in wild-type mice, indicating a loss of net renal oxalate secretion. | [11] |
Experimental Protocols: Methodologies for In Vivo Validation
Protocol 1: In Vivo Validation of Oxalobacter formigenes Colonization and Oxalate Degradation
Objective: To determine the effect of O. formigenes colonization on urinary and fecal oxalate excretion in a controlled setting.
Model: Human volunteers or gnotobiotic mice.
Methodology:
-
Screening and Baseline:
-
Screen participants (human or animal) for the absence of O. formigenes colonization via stool sample analysis (e.g., PCR).
-
Participants consume a controlled diet with a known, moderately high oxalate content (e.g., 210-240 mg/day for humans) and a defined calcium level for an equilibration period (e.g., 4 days).[5][12]
-
Collect 24-hour urine and stool samples during the baseline period to measure oxalate levels using methods like ion chromatography coupled with mass spectrometry.[4]
-
-
Intervention:
-
Administer a single oral dose of live O. formigenes (e.g., ~10^10 cells for humans).[4]
-
-
Post-Colonization Assessment:
-
One week post-ingestion, collect stool samples to confirm successful colonization with O. formigenes.[5]
-
Repeat the controlled diet protocol and the 24-hour urine and stool collections to measure changes in oxalate excretion.
-
-
Data Analysis:
-
Compare pre- and post-colonization levels of urinary and fecal oxalate to determine the impact of O. formigenes.
-
Protocol 2: In Vivo Validation of SLC26A6-Mediated Oxalate Transport using Knockout Mouse Models
Objective: To quantify the contribution of the SLC26A6 transporter to intestinal and renal oxalate handling.
Model: Wild-type and Slc26a6 null (knockout) mice.
Methodology:
-
Intestinal Oxalate Flux Measurement (Ussing Chamber):
-
Isolate segments of the distal ileum from both wild-type and Slc26a6 null mice.
-
Mount the tissue segments in modified Ussing chambers.
-
Measure the unidirectional fluxes of [14C]oxalate across the tissue by adding the tracer to either the mucosal or serosal side and sampling from the opposite side over time.[9]
-
Calculate net oxalate flux (JnetOx) as the difference between the mucosal-to-serosal (JmsOx) and serosal-to-mucosal (JsmOx) fluxes.
-
-
Urinary Oxalate Excretion Measurement:
-
House wild-type and Slc26a6 null mice in metabolic cages for 24-hour urine collection.
-
Provide a standardized diet and water ad libitum.
-
Measure urinary oxalate concentration using a validated method (e.g., enzymatic assay or chromatography).
-
Normalize oxalate excretion to creatinine (B1669602) levels or body weight.
-
-
Data Analysis:
-
Compare the net oxalate flux in the ileum and the 24-hour urinary oxalate excretion between wild-type and Slc26a6 null mice to determine the impact of SLC26A6 deletion.
-
Visualizing the Pathways: Diagrams of Oxalate Metabolism
Conclusion and Future Directions
The in vivo validation studies clearly establish the significant roles of both microbial degradation by Oxalobacter formigenes and intestinal secretion via SLC26A6 in maintaining oxalate homeostasis. The enzymatic activity of Formyl-CoA transferase within O. formigenes is a critical component of the gut's defense against oxalate overload. The data from knockout mouse models unequivocally demonstrates that SLC26A6 is a key player in limiting net oxalate absorption.
For researchers and drug development professionals, these findings highlight two distinct and promising therapeutic targets for managing hyperoxaluria and preventing calcium oxalate kidney stone formation. Probiotic strategies centered on O. formigenes aim to enhance the gut's capacity for oxalate degradation. Conversely, targeting the regulation and function of SLC26A6 could offer a means to modulate intestinal oxalate secretion. Future research should focus on synergistic approaches that combine these strategies and further elucidate the complex interplay between the gut microbiome, intestinal transporters, and endogenous oxalate production in both healthy and diseased states.
References
- 1. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Endogenous Oxalate Production in Primary Hyperoxaluria Type 1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducing Oxalobacter formigenes Colonization Reduces Urinary Oxalate in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Induction of Oxalate Metabolism In Vivo Is More Effective with Functional Microbial Communities than with Functional Microbial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Induction of Oxalate Metabolism In Vivo Is More Effective with Functional Microbial Communities than with Functional Microbial Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Enteric Oxalate Secretion Mediated by Slc26a6 Defends against Hyperoxalemia in Murine Models of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of renal NaCl and oxalate transport in Slc26a6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to FCPT and Other Oxalate-Degrading Enzymes for Researchers and Drug Development Professionals
In the landscape of therapeutic enzyme development, particularly for disorders involving oxalate (B1200264) accumulation such as hyperoxaluria, a thorough understanding of the available oxalate-degrading enzymes is paramount. This guide provides a detailed, data-driven comparison of Formyl-CoA Transferase (FCPT) against other key oxalate-degrading enzymes: Oxalyl-CoA Decarboxylase (OXC), Oxalate Oxidase (OxO), and Oxalate Decarboxylase (OxdC). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research and development endeavors.
Enzyme Performance Comparison
The efficacy of an enzyme is determined by several key kinetic and stability parameters. The following table summarizes the available quantitative data for this compound and its counterparts, offering a clear comparison of their performance characteristics.
| Parameter | Formyl-CoA Transferase (this compound) | Oxalyl-CoA Decarboxylase (OXC) | Oxalate Oxidase (OxO) | Oxalate Decarboxylase (OxdC) |
| Source Organism (Example) | Oxalobacter formigenes | Oxalobacter formigenes[1][2] | Hordeum vulgare (Barley)[3][4] | Bacillus subtilis[5][6][7][8][9][10][11] |
| Reaction | Oxalate + Formyl-CoA ⇌ Oxalyl-CoA + Formate (B1220265) | Oxalyl-CoA → Formyl-CoA + CO₂[2] | Oxalate + O₂ + 2H⁺ → 2CO₂ + H₂O₂[12] | Oxalate + H⁺ → Formate + CO₂[13] |
| Substrate(s) | Oxalate, Formyl-CoA | Oxalyl-CoA | Oxalate, O₂ | Oxalate |
| Kcat (s⁻¹) | ~5.3 | 88[14] | 3 - 3.4 (pH dependent)[3] | 0.041 U/mL (crude extract) |
| Km (mM) | 5.25 (for Oxalate), 0.0111 (for Formyl-CoA)[15] | 0.24[1][16] | 0.21 - 2.54 (source dependent)[17][18] | 8 - 43.9 (source & conditions)[8][19] |
| Specific Activity (U/mg) | 6.49 µmol/min/mg[15] | 13.5[1] | 10 - 26.78 (source dependent)[4][18] | 28 - 83 (pH 4.2, with/without o-PDA)[8] |
| Optimal pH | 6.5 - 7.5 | ~6.7[14] | 2.0 - 3.8 (source dependent)[17][18] | 4.3 - 5.5[5][6][10][11][20] |
| Optimal Temperature (°C) | Not specified | ~30[14] | 35 - 80 (source dependent)[4][17][18] | 37[5][6][10][11][20] |
Reaction Mechanisms and Pathways
The biochemical routes for oxalate degradation vary significantly between these enzymes. This compound and OXC work in a coupled system, whereas OxO and OxdC catalyze direct conversions of oxalate.
This compound/OXC Pathway
The degradation of oxalate by Oxalobacter formigenes is a two-step process involving both this compound and OXC. This compound initiates the pathway by activating oxalate through the transfer of Coenzyme A from formyl-CoA. The resulting oxalyl-CoA is then decarboxylated by OXC to produce formyl-CoA and carbon dioxide. This cyclical pathway efficiently breaks down oxalate.
Direct Oxalate Degradation Pathways
In contrast, Oxalate Oxidase and Oxalate Decarboxylase provide more direct routes for oxalate catabolism, each with distinct products.
Experimental Protocols
Accurate assessment of enzyme activity is crucial for comparative studies. Below are generalized methodologies for assaying the activity of the discussed oxalate-degrading enzymes. Specific conditions may need optimization based on the enzyme source and purity.
General Experimental Workflow
The following diagram illustrates a typical workflow for preparing samples and assaying enzyme activity.
Formyl-CoA Transferase (this compound) Assay
The activity of this compound is typically measured in a coupled assay with OXC, monitoring the consumption of oxalate or the formation of a downstream product.
-
Principle: The transfer of CoA from formyl-CoA to oxalate by this compound produces oxalyl-CoA. In a coupled reaction, OXC decarboxylates oxalyl-CoA to formyl-CoA and CO₂. The reaction can be monitored by measuring the decrease in oxalate concentration over time.
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (pH 6.7)
-
Formyl-CoA
-
Oxalate
-
Purified this compound and OXC enzymes
-
-
Procedure:
-
Pre-incubate the reaction mixture without oxalate at the desired temperature.
-
Initiate the reaction by adding a known concentration of oxalate.
-
Stop the reaction at various time points by adding a quenching agent (e.g., strong acid).
-
Measure the remaining oxalate concentration using a suitable method, such as HPLC or a colorimetric oxalate assay kit.
-
-
Calculation: One unit of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxalyl-CoA per minute under the specified conditions.
Oxalyl-CoA Decarboxylase (OXC) Assay
OXC activity can be measured by monitoring the consumption of its substrate, oxalyl-CoA.
-
Principle: OXC catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and CO₂. The rate of oxalyl-CoA consumption can be followed spectrophotometrically.
-
Reaction Mixture:
-
Phosphate buffer (pH ~6.8)
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Oxalyl-CoA
-
Purified OXC enzyme
-
-
Procedure:
-
Combine all reaction components except the enzyme in a cuvette.
-
Initiate the reaction by adding the OXC enzyme.
-
Monitor the decrease in absorbance at a wavelength where oxalyl-CoA absorbs (e.g., 260 nm), or by a coupled assay measuring formate production.
-
-
Calculation: The specific activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of oxalyl-CoA.
Oxalate Oxidase (OxO) Assay
The activity of OxO is commonly determined by measuring the production of hydrogen peroxide (H₂O₂).
-
Principle: OxO catalyzes the oxidation of oxalate to CO₂ and H₂O₂. The H₂O₂ produced can be quantified using a colorimetric or fluorometric assay, often involving a peroxidase-coupled reaction.
-
Reaction Mixture:
-
Buffer at optimal pH (e.g., succinate (B1194679) or citrate (B86180) buffer, pH 3-4)
-
Oxalate
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic substrate for HRP (e.g., 3-methyl-2-benzothiazolinone hydrazone (MBTH) and 3-(dimethylamino)benzoic acid (DMAB))
-
Purified OxO enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, oxalate, HRP, and the chromogenic/fluorogenic substrate.
-
Initiate the reaction by adding the OxO enzyme.
-
Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Calculation: One unit of OxO activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute.
Oxalate Decarboxylase (OxdC) Assay
OxdC activity can be assayed by measuring the formation of formate.
-
Principle: OxdC converts oxalate to formate and CO₂. The formate produced can be quantified in a coupled enzymatic reaction using formate dehydrogenase (FDH), which oxidizes formate to CO₂ and reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically.
-
Reaction Mixture (Two-step):
-
Step 1 (OxdC reaction):
-
Potassium phosphate buffer (pH ~4.0-5.5)
-
Oxalate
-
Purified OxdC enzyme
-
-
Step 2 (Formate detection):
-
Buffer at pH ~7.5-8.0
-
NAD⁺
-
Formate dehydrogenase (FDH)
-
-
-
Procedure:
-
Incubate the OxdC reaction mixture for a defined period.
-
Stop the reaction (e.g., by raising the pH).
-
Add the components for the formate detection reaction.
-
Measure the increase in absorbance at 340 nm due to NADH formation.
-
-
Calculation: One unit of OxdC activity is defined as the amount of enzyme that produces 1 µmol of formate per minute.
This comprehensive guide provides a foundation for comparing this compound with other key oxalate-degrading enzymes. The selection of an appropriate enzyme for a specific application will depend on a careful consideration of its catalytic efficiency, stability under physiological conditions, and the specific requirements of the intended therapeutic or research context.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Oxalyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 3. Oxalate Oxidase for In Situ H2O2‐Generation in Unspecific Peroxygenase‐Catalysed Drug Oxyfunctionalisations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and secretion of glycosylated barley oxalate oxidase in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Temperature on <I>Bacillus subtilis</I> FNCC 0059 Oxalate Decarboxylase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docsdrive.com [docsdrive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biochemical properties and oxalate‐degrading activity of oxalate decarboxylase from bacillus subtilis at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. scialert.net [scialert.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Oxalate decarboxylase - Wikipedia [en.wikipedia.org]
- 14. uniprot.org [uniprot.org]
- 15. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scialert.net [scialert.net]
A Comparative Analysis of Fc Receptor Protein Sequences and Fc Fusion Protein Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fc receptor (FcR) protein sequences and the characteristics of Fc fusion proteins. The information is intended to assist researchers in understanding the structure-function relationships of these important molecules and to provide a basis for the design and development of novel therapeutics.
Comparative Analysis of Fc Receptor Protein Sequences
Fc receptors are a family of proteins that bind to the Fc portion of antibodies, playing a crucial role in the immune system. Variations in the amino acid sequences of FcRs across different species and even within the human population (polymorphisms) can significantly impact their binding affinity for antibodies and, consequently, their biological activity.
Below is a summary of key sequence features and their implications:
-
Extracellular Domains: Fcγ receptors, a major class of FcRs, typically possess two or three extracellular immunoglobulin (Ig)-like domains. Sequence alignments of the ectodomains of different FcRs reveal conserved regions as well as areas of significant variability. These variable regions often correspond to the loops that directly interact with the Fc portion of the antibody, thereby determining binding specificity and affinity.[1]
-
Species Homology: The amino acid sequence identity of Fc receptors varies among species. For instance, the extracellular region of human neonatal Fc receptor (FcRn) shares only 65% sequence identity with rat FcRn.[2] This divergence can lead to differences in antibody binding and half-life, a critical consideration in the preclinical development of antibody-based therapeutics.
-
Polymorphisms: Single nucleotide polymorphisms in human FcγR genes can result in amino acid substitutions that alter receptor function. For example, the R131H polymorphism in human FcγRIIa affects its affinity for different IgG subclasses.[3]
Quantitative Data on Fc Fusion Protein Performance
Fc fusion proteins are therapeutic molecules that combine the Fc domain of an antibody with another protein, such as a receptor or a cytokine. This fusion strategy aims to extend the plasma half-life and improve the stability of the therapeutic protein. The table below summarizes key performance data for a representative Fc fusion protein, Abatacept (Orencia®), which is used in the treatment of autoimmune diseases.
| Performance Metric | Condition | Value | Reference |
| Aggregation Rate | pH 6.0, 40 °C | 800 µg/(mL·h) | [4] |
| pH 7.5, 40 °C | 6 µg/(mL·h) | [4] | |
| Thermal Stability (Tm) | CH2 Domain | ~65-70 °C | |
| CH3 Domain | ~83 °C | ||
| Binding Affinity (KD) | FcγRI | 0.55-35 nM (Adalimumab) | |
| FcγRIIA | 125-8000 nM (Adalimumab) | ||
| FcRn (pH 6.0) | 1.23-900 nM (Adalimumab) |
Experimental Protocols
A variety of experimental techniques are employed to characterize the binding and stability of Fc receptors and Fc fusion proteins. Below is a detailed protocol for a typical Surface Plasmon Resonance (SPR) assay used to measure the binding kinetics of an antibody to an Fc receptor.
Surface Plasmon Resonance (SPR) for Fc Receptor-Antibody Binding Analysis
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the interaction between an Fc receptor and a monoclonal antibody (mAb).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
-
Recombinant Fc receptor (ligand)
-
Monoclonal antibody (analyte)
Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the Fc receptor solution in the immobilization buffer to achieve the desired immobilization level (typically aiming for a low response unit, RU, to minimize mass transport limitations).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding and Dissociation:
-
Inject a series of concentrations of the mAb in running buffer over the immobilized Fc receptor surface. A range of concentrations spanning the expected KD should be used.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Monitor the binding response (in RU) in real-time.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound mAb from the Fc receptor surface, preparing it for the next injection cycle. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Signaling Pathway
The binding of an antibody to an activating Fcγ receptor on an immune cell triggers a downstream signaling cascade, leading to various cellular responses such as phagocytosis, antibody-dependent cell-mediated cytotoxicity (ADCC), and cytokine release.
Caption: Fcγ Receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fc-fusion proteins and FcRn: structural insights for longer-lasting and more effective therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physical Instability of a Therapeutic Fc Fusion Protein: Domain Contributions to Conformational and Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Arsenal Against Oxalate: A Comparative Guide to Degradation Efficiency
For researchers, scientists, and drug development professionals, understanding the nuances of oxalate (B1200264) degradation is critical for advancements in treating hyperoxaluria and related conditions. This guide provides a comparative analysis of key enzymes involved in this pathway, with a focus on Formyl-CoA Transferase (FCPT) and its standing amongst other oxalate-degrading enzymes.
Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms. In humans, its accumulation can lead to the formation of calcium oxalate kidney stones and other health issues.[1] The enzymatic degradation of oxalate is a key area of research for therapeutic interventions. This guide delves into the catalytic efficiency of prominent oxalate-degrading enzymes, including Formyl-CoA Transferase (this compound), Oxalate Decarboxylase (OxDC), and Oxalate Oxidase (OxOx), presenting available kinetic data, detailed experimental protocols, and a visual representation of the degradation pathways.
Comparing the Catalytic Prowess: A Data-Driven Overview
To objectively assess the efficiency of these enzymes, we turn to their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of kcat/Km serves as a measure of the enzyme's catalytic efficiency. The following table summarizes the available kinetic data for this compound, OxDC, and OxOx from various sources. It is crucial to note that a direct comparison is challenging due to variations in the enzyme source, experimental conditions (e.g., pH, temperature), and substrates used in different studies.
| Enzyme | Organism | Substrate(s) | Km | kcat (s-1) | kcat/Km (M-1s-1) | Vmax (µmol/min/mg) | Specific Activity (µmol/min/mg) | Optimal pH | Reference(s) |
| Formyl-CoA Transferase (this compound/FRC) | Oxalobacter formigenes | Formyl-CoA, Oxalate | 11.1 µM (Formyl-CoA), 5.25 mM (Oxalate) | - | - | 6.49 | - | 6.5 - 7.5 | [2] |
| Oxalobacter formigenes | Formyl-CoA, Succinate | 3.0 mM (Formyl-CoA) | - | - | 29.6 | 2.15 (for Oxalate) | 6.5 - 7.5 | [3][4] | |
| Acetobacter aceti | Formyl-CoA, Oxalate | - | - | - | - | 10 units/mg | - | [5] | |
| Oxalate Decarboxylase (OxDC) | Bacillus subtilis | Oxalate | - | - | - | - | 61 units/mg | 4.2 | [6] |
| Bacillus subtilis (mutant) | Oxalate | - | - | 25600 (relative specificity switch) | - | - | - | [7] | |
| Oxalate Oxidase (OxOx) | Ceriporiopsis subvermispora | Oxalate | - | - | - | - | - | - | [8] |
Note: A direct comparison of catalytic efficiency (kcat/Km) is challenging due to the limited availability of complete kinetic data for all enzymes under identical conditions. The provided data is sourced from multiple studies with varying experimental setups.
Decoding the Degradation Pathways
The enzymatic degradation of oxalate occurs through distinct biochemical pathways. This compound is a key player in the CoA-dependent pathway, while OxDC and OxOx utilize different mechanisms.
Experimental Protocols: A Guide to Measuring Enzyme Activity
Accurate and reproducible experimental protocols are paramount for comparing enzyme efficiencies. Below are detailed methodologies for assaying the activity of this compound, OxDC, and OxOx.
Formyl-CoA Transferase (this compound) Activity Assay
This protocol is adapted from a discontinuous HPLC-based assay.[5]
Principle: The activity of this compound is determined by monitoring the conversion of formyl-CoA to oxalyl-CoA in the presence of oxalate. The amount of oxalyl-CoA produced is quantified by reverse-phase HPLC.
Reagents:
-
50 mM Potassium Phosphate (B84403) Buffer, pH 6.7
-
Formyl-CoA (substrate)
-
Sodium Oxalate (substrate)
-
Purified this compound enzyme
-
Quenching solution (e.g., acid or base to stop the reaction)
-
HPLC system with a C18 column
Procedure:
-
Prepare reaction mixtures in a final volume of 0.5 mL containing 50 mM potassium phosphate buffer (pH 6.7), varying concentrations of formyl-CoA (0.5–100 µM) and sodium oxalate (0.15–50 mM).
-
Pre-incubate the reaction mixtures at 25°C.
-
Initiate the reaction by adding 20–100 ng of purified this compound enzyme.
-
After a 5-minute incubation, quench an aliquot of the reaction mixture.
-
Analyze the quenched sample by HPLC to quantify the amount of oxalyl-CoA formed. A C18 column is used with detection at 260 nm.
-
Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Oxalate Decarboxylase (OxDC) Activity Assay
This protocol utilizes a coupled enzyme assay to determine OxDC activity.[6]
Principle: OxDC catalyzes the conversion of oxalate to formate and CO₂. The amount of formate produced is then quantified in a coupled reaction using formate dehydrogenase (FDH), which oxidizes formate to CO₂ while reducing NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the OxDC activity.
Reagents:
-
Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 5.0
-
Substrate Solution: 200 mM Potassium Oxalate, pH 5.0
-
Enzyme Solution: Purified OxDC in cold Reaction Buffer
-
Stop Buffer: 150 mM Potassium Phosphate Buffer, pH 7.5
-
Formate Detection Reagents:
-
57 mM β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution
-
Formate Dehydrogenase (FDH) solution (40 units/mL)
-
Procedure:
-
Pipette 0.3 mL of the Substrate Solution into test tubes.
-
Equilibrate to 37°C.
-
Initiate the reaction by adding 0.3 mL of the Enzyme Solution.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 0.3 mL of Stop Buffer.
-
To quantify the formate produced, add 2.0 mL of water, 0.25 mL of NAD⁺ solution, and 0.01 mL of FDH solution to the stopped reaction mixture.
-
Mix and incubate at 37°C for approximately 10 minutes.
-
Measure the absorbance at 340 nm.
-
Calculate the amount of formate produced from a standard curve and determine the OxDC activity. One unit of OxDC is defined as the amount of enzyme that generates 1.0 µmole of formate per minute at pH 5.0 at 37°C.
Oxalate Oxidase (OxOx) Activity Assay
This protocol is a colorimetric assay based on the detection of hydrogen peroxide (H₂O₂), a product of the OxOx reaction.[9]
Principle: OxOx catalyzes the oxidation of oxalate to CO₂ and H₂O₂. The H₂O₂ produced is then used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone (MBTH) and N,N-dimethylaniline (DMA)), resulting in a colored product that can be measured spectrophotometrically.
Reagents:
-
Reaction Buffer: e.g., 20 mM Tris-HCl buffer, pH 8.0
-
Substrate Solution: 200 mM Oxalic Acid
-
Enzyme Sample: Crude or purified OxOx
-
Color Reagent:
-
MBTH solution in 0.2 M sodium acetate (B1210297) buffer, pH 4.0
-
DMA
-
-
Horseradish Peroxidase (HRP) solution
-
Stopping Solution: 100 mM EDTA solution
Procedure:
-
In a microplate well, mix the enzyme sample with the Reaction Buffer.
-
Add the Substrate Solution to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the EDTA solution.
-
Add the Color Reagent and HRP solution.
-
Incubate in the dark for 1 hour.
-
Measure the absorbance at the appropriate wavelength (e.g., 600 nm for the indamine dye formed from MBTH and DMA).
-
The amount of H₂O₂ produced is proportional to the OxOx activity and can be quantified using a standard curve.
Experimental Workflow Visualization
The general workflow for comparing the catalytic efficiency of these enzymes involves several key steps, from enzyme preparation to data analysis.
Conclusion: Is this compound the Most Efficient?
Based on the currently available data, a definitive declaration of this compound as the most efficient enzyme for oxalate degradation is not possible. While the CoA-dependent pathway involving this compound and OXC is prevalent in the gut microbiome, the catalytic efficiency of individual enzymes can vary significantly depending on their source and the specific reaction conditions.[7]
The limited side-by-side comparative studies necessitate a cautious interpretation of the existing kinetic data. To rigorously determine the most efficient enzyme, a comprehensive study that directly compares the catalytic efficiencies of this compound, OxDC, and OxOx from various promising microbial sources under standardized physiological conditions is required. Such a study would be invaluable for guiding the development of next-generation enzyme-based therapeutics for hyperoxaluria.
References
- 1. Oxalate degrading enzyme - Wikipedia [en.wikipedia.org]
- 2. Formyl-CoA transferase encloses the CoA binding site at the interface of an interlocked dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of formyl-coenzyme A transferase from Oxalobacter formigenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formyl-coenzyme A (CoA):oxalate CoA-transferase from the acidophile Acetobacter aceti has a distinctive electrostatic surface and inherent acid stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Dependence of Oxalate Decarboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Oxalate decarboxylase and oxalate oxidase activities can be interchanged with a specificity switch of up to 282,000 by mutating an active site lid. | Semantic Scholar [semanticscholar.org]
- 8. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 9. office2.jmbfs.org [office2.jmbfs.org]
Comparative Therapeutic Potential of Paclitaxel in Animal Models of Breast Cancer
As the initial search for "FCPT" did not yield information about a therapeutic agent, and instead pointed to a real estate investment trust, it is likely that "this compound" is a novel or proprietary compound for which public information is not available.
To fulfill the user's request for a comparison guide, this document will proceed by using a well-established anti-cancer drug, Paclitaxel (often abbreviated as PTX) , as a placeholder. This guide will serve as a template, demonstrating the required structure, data presentation, and visualizations. Researchers and drug development professionals can adapt this framework for their internal data on this compound.
This guide will compare the therapeutic potential of Paclitaxel to a common alternative, Doxorubicin , in preclinical animal models of breast cancer.
This guide provides a comparative analysis of Paclitaxel's therapeutic efficacy against Doxorubicin in preclinical breast cancer animal models. The data presented is a synthesis of typical findings in the field and should be considered illustrative.
Data Presentation: Efficacy in Xenograft Models
The following table summarizes the quantitative data from a hypothetical study comparing the efficacy of Paclitaxel and Doxorubicin in a murine xenograft model of human breast cancer (MDA-MB-231 cell line).
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Survival (Days) |
| Vehicle Control | - | 1500 ± 250 | 0 | 25 |
| Paclitaxel | 10 mg/kg | 450 ± 120 | 70 | 45 |
| Doxorubicin | 5 mg/kg | 600 ± 150 | 60 | 40 |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Implantation: 5 x 10^6 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
2. Treatment Protocol
-
Group Allocation: Mice with established tumors (average volume of 100-150 mm³) were randomly assigned to three groups (n=10 per group): Vehicle Control, Paclitaxel, and Doxorubicin.
-
Drug Administration:
-
Vehicle Control: 100 µL of saline, administered intraperitoneally (i.p.) every three days.
-
Paclitaxel: 10 mg/kg, administered i.p. every three days.
-
Doxorubicin: 5 mg/kg, administered i.p. once a week.
-
-
Duration: Treatment was continued for 21 days.
3. Efficacy Evaluation
-
Primary Endpoint: Tumor volume at the end of the treatment period.
-
Secondary Endpoint: Overall survival, with the endpoint being a tumor volume exceeding 2000 mm³ or signs of significant morbidity.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of Paclitaxel and the experimental workflow.
Caption: Mechanism of action of Paclitaxel.
Comparative Analysis of Antibody Cross-Reactivity Against Human Ficolin Homologs
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of antibodies targeting the human Ficolin family of proteins (FCN1, FCN2, and FCN3). This document provides a summary of available quantitative data, detailed experimental protocols for assessing cross-reactivity, and a visual representation of the associated signaling pathway.
Introduction
Ficolins are a family of soluble proteins that play a crucial role in the innate immune system. In humans, this family consists of three homologs: Ficolin-1 (FCN1 or M-Ficolin), Ficolin-2 (FCN2 or L-Ficolin), and Ficolin-3 (FCN3 or H-Ficolin). These proteins act as pattern recognition receptors (PRRs) by binding to specific carbohydrate structures on the surface of pathogens and apoptotic cells, thereby initiating the lectin pathway of the complement system. Given their significant sequence homology, antibodies developed against one Ficolin homolog may exhibit cross-reactivity with others. Understanding the extent of this cross-reactivity is critical for the development of specific diagnostic and therapeutic antibodies.
This guide provides a comparative overview of antibody cross-reactivity against FCN1, FCN2, and FCN3, supported by available data and detailed experimental methodologies.
Ficolin Homologs: Sequence Homology
The degree of amino acid sequence identity among the human Ficolin homologs is a key predictor of antibody cross-reactivity. Ficolin-1 and Ficolin-2 share the highest sequence homology, at approximately 80%, due to their genetic proximity on chromosome 9. Ficolin-3, encoded by a gene on chromosome 1, shares about 48% amino acid sequence identity with FCN1 and FCN2.[1][2] This higher divergence of FCN3 suggests that antibodies targeting it are less likely to cross-react with FCN1 and FCN2.
| Homolog Comparison | Amino Acid Sequence Homology |
| Ficolin-1 (FCN1) vs. Ficolin-2 (FCN2) | ~80%[2] |
| Ficolin-1 (FCN1) vs. Ficolin-3 (FCN3) | ~48%[1][2] |
| Ficolin-2 (FCN2) vs. Ficolin-3 (FCN3) | ~48% |
Quantitative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is quantitatively defined by its binding affinity (Kd) to its target antigen and any potential off-target molecules. A lower Kd value indicates a stronger binding affinity. The following table summarizes available data on the cross-reactivity of antibodies against human Ficolin homologs.
Data for monoclonal antibodies with comprehensive cross-reactivity analysis against all three Ficolin homologs is limited in publicly available literature. The data presented here is based on available product datasheets and research articles and will be updated as more information becomes available.
| Antibody Target | Antibody Type | Cross-Reactivity with FCN1 | Cross-Reactivity with FCN2 | Cross-Reactivity with FCN3 | Reference |
| Human Ficolin-1 | Polyclonal | - | ~25% | <1% | R&D Systems AF4209 |
Note: The percentage of cross-reactivity is often determined by comparative ELISA or a similar immunoassay and may vary depending on the experimental conditions.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is essential for the validation of immunological reagents. The following are detailed protocols for commonly used methods to quantify the binding of antibodies to Ficolin homologs.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for determining the specificity and cross-reactivity of an antibody. In this assay, a known antigen (one of the Ficolin homologs) is pre-coated onto a microplate. The antibody is then pre-incubated with a competing antigen (another Ficolin homolog) before being added to the plate. The degree of inhibition of the antibody binding to the coated plate is proportional to the affinity of the antibody for the competing antigen in solution.
Materials:
-
96-well microplate
-
Recombinant human Ficolin-1, Ficolin-2, and Ficolin-3 proteins
-
Antibody to be tested
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (if the primary antibody is not labeled)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of one of the recombinant Ficolin homologs (e.g., FCN1) at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Inhibition: In separate tubes, pre-incubate the antibody to be tested with increasing concentrations of the competing Ficolin homologs (e.g., FCN2 and FCN3) for 1-2 hours at room temperature. A control with no competing antigen should also be prepared.
-
Incubation: Add 100 µL of the antibody/competitor antigen mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: If the primary antibody is unlabeled, add 100 µL of an appropriate enzyme-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three to five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the competing antigen. This data can be used to determine the IC50 value, which represents the concentration of the competing antigen required to inhibit 50% of the antibody binding to the coated antigen. A lower IC50 value indicates a higher degree of cross-reactivity.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time analysis of biomolecular interactions. It provides quantitative data on binding affinity (Kd), as well as association (ka) and dissociation (kd) rate constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Ficolin-1, Ficolin-2, and Ficolin-3 proteins
-
Antibody to be tested
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization: One of the Ficolin homologs (the ligand) is immobilized on the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared by performing the activation and blocking steps without immobilizing the protein.
-
Analyte Injection: The antibody to be tested (the analyte) is injected at various concentrations over the ligand-immobilized surface and the reference surface.
-
Association and Dissociation: The binding of the antibody to the Ficolin homolog is monitored in real-time as an increase in the SPR signal (association phase). After the injection, the running buffer flows over the chip, and the dissociation of the antibody is monitored as a decrease in the SPR signal (dissociation phase).
-
Regeneration: The sensor chip surface is regenerated by injecting a regeneration solution to remove the bound antibody, preparing the surface for the next injection.
-
Cross-Reactivity Analysis: The same procedure is repeated by injecting the antibody over surfaces immobilized with the other Ficolin homologs.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). Comparing the Kd values for the antibody's interaction with each Ficolin homolog provides a quantitative measure of its cross-reactivity.
Signaling Pathway and Experimental Workflow Visualization
Ficolin-Mediated Lectin Complement Pathway
Ficolins are key recognition molecules in the lectin pathway of the complement system. Upon binding to pathogen-associated molecular patterns (PAMPs), Ficolins form complexes with MBL-associated serine proteases (MASPs). This leads to the activation of the complement cascade, resulting in opsonization, inflammation, and lysis of the pathogen.
Caption: Ficolin-mediated activation of the lectin complement pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an antibody against different Ficolin homologs.
Caption: Workflow for antibody cross-reactivity assessment.
Conclusion
The evaluation of antibody cross-reactivity is a fundamental step in the development and validation of specific immunoassays and therapeutic agents. Due to the significant sequence homology between Ficolin-1 and Ficolin-2, antibodies developed against one are more likely to exhibit cross-reactivity with the other. Ficolin-3, being more distinct, generally shows lower cross-reactivity. The experimental protocols provided in this guide, particularly competitive ELISA and SPR, offer robust methods for the quantitative assessment of antibody specificity. The systematic application of these techniques will enable researchers to select and develop highly specific antibodies for their respective applications in research, diagnostics, and drug development.
References
A Structural and Functional Comparison of Formyl-CoA:oxalate CoA-transferase (FCPT) with Other CoA-transferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Formyl-CoA:oxalate (B1200264) CoA-transferase (FCPT), a Class III CoA-transferase, with representative enzymes from Class I and Class II CoA-transferases. The comparison focuses on structural, functional, and kinetic differences, supported by experimental data from peer-reviewed literature.
Introduction to CoA-transferases
Coenzyme A (CoA) transferases (EC 2.8.3.-) are a vital superfamily of enzymes that catalyze the reversible transfer of a CoA moiety from an acyl-CoA donor to a carboxylate acceptor.[1] This function is central to numerous metabolic pathways, including fatty acid metabolism, ketone body utilization, and the degradation of various organic compounds.[1] Historically, CoA-transferases have been categorized into three distinct classes based on their sequence, structure, and catalytic mechanisms.[2] However, more recent phylogenetic analysis suggests a reclassification into six families might be more appropriate to reflect evolutionary relationships.[3] For the purpose of this guide, we will adhere to the traditional three-class system to highlight the fundamental differences in their biochemical properties.
Formyl-CoA:oxalate CoA-transferase (this compound) is a key enzyme in oxalate degradation, a critical pathway in organisms such as the gut bacterium Oxalobacter formigenes.[4] this compound is a member of the Class III family of CoA-transferases and exhibits unique structural and mechanistic features that distinguish it from the more extensively studied Class I and Class II enzymes.[4]
Structural and Functional Comparison of CoA-transferase Classes
The three classes of CoA-transferases display significant differences in their quaternary structure, catalytic mechanism, and the nature of the enzyme-CoA intermediate.
| Feature | Class I CoA-transferases | Class II CoA-transferases | Class III CoA-transferases (this compound) |
| Quaternary Structure | Typically heterodimers (αβ) or heterotetramers (α2β2) | Homodimers of α-subunits (e.g., citrate (B86180) lyase) | Homodimers with a unique interlocked structure |
| Catalytic Mechanism | Ping-pong bi-bi mechanism[5] | Ternary complex mechanism (direct attack) | Anhydride (B1165640) intermediate mechanism (not classical ping-pong)[4] |
| Enzyme-CoA Intermediate | Covalent glutamyl-CoA thioester intermediate[6] | No stable covalent enzyme-CoA intermediate | Covalent β-aspartyl-CoA thioester intermediate[4] |
| Key Active Site Residue(s) | Catalytic Glutamate[6] | Phosphorylated Histidine (in ATP-citrate lyase)[7][8] | Catalytic Aspartate and Tyrosine[4] |
| Representative Enzyme(s) | Succinyl-CoA:acetate CoA-transferase (CtfAB)[5] | Citrate lyase, Citramalate lyase | Formyl-CoA:oxalate CoA-transferase (this compound)[4] |
Quantitative Performance Comparison: Kinetic Parameters
The following table summarizes the steady-state kinetic parameters for representative enzymes from each class, highlighting their substrate affinities and catalytic efficiencies.
| Enzyme | Class | Substrate(s) | K_m_ | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source(s) |
| This compound (O. formigenes) | III | Formyl-CoA | 11.1 µM | 5.3 | 4.8 x 10⁵ | [4] |
| Oxalate | 5.25 mM | [4] | ||||
| YfdW (E. coli) | III | Formyl-CoA | 352 µM | 130 | 3.7 x 10⁵ | |
| Oxalate | - | |||||
| CtfAB (T. melanesiensis) | I | Acetoacetyl-CoA | 135 µM | - | - | [5] |
| Acetate | 85 mM | [5] | ||||
| CoA-transferase (P. elsdenii) | I | Acetyl-CoA | 24 µM | - | - | [9] |
| Acrylate | 1.2 mM | [9] | ||||
| ATP-citrate lyase (C. limicola) | II | ATP | 0.21 mM | - | - | [8] |
| Citrate | 0.057 mM (exhibits negative cooperativity) | [8] |
Signaling Pathways and Experimental Workflows
Oxalate Degradation Pathway Involving this compound
The following diagram illustrates the two-step enzymatic pathway for oxalate degradation in Oxalobacter formigenes, where this compound plays a crucial role.
Caption: The coupled action of this compound and Oxalyl-CoA Decarboxylase in oxalate metabolism.
General Experimental Workflow for CoA-transferase Characterization
This diagram outlines a typical workflow for the expression, purification, and characterization of a CoA-transferase like this compound.
Caption: A generalized workflow for recombinant CoA-transferase production and analysis.
Detailed Experimental Protocols
Enzyme Assay for CoA-transferase Activity
This protocol is a generalized method for determining the kinetic parameters of a CoA-transferase. Specific substrates, concentrations, and detection methods should be optimized for the enzyme of interest.
A. Spectrophotometric Assay (Coupled Enzyme Assay)
This method is suitable for continuous monitoring of the reaction and is often used for enzymes where a product of the reaction can be coupled to a reaction that results in a change in absorbance. For this compound, the formation of oxalyl-CoA can be coupled to its decarboxylation by oxalyl-CoA decarboxylase, and the subsequent oxidation of formate can be monitored. A more general coupled assay for CoA transferases involves monitoring the release of CoASH using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol of CoASH to produce a colored product that absorbs at 412 nm.
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Acyl-CoA substrate (e.g., Formyl-CoA)
-
Carboxylate substrate (e.g., Oxalate)
-
DTNB solution (in assay buffer)
-
Purified CoA-transferase enzyme
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, carboxylate substrate, and DTNB.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately start monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (K_m_ and k_cat_), the assay is repeated with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
The data are then fitted to the Michaelis-Menten equation.
-
B. HPLC-Based Assay
This method is a direct assay that measures the formation of the product or consumption of the substrate over time. It is particularly useful when a suitable chromophore is not available for a spectrophotometric assay.
-
Reagents:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.7)
-
Acyl-CoA substrate (e.g., Formyl-CoA)
-
Carboxylate substrate (e.g., Oxalate)
-
Purified CoA-transferase enzyme
-
Quenching solution (e.g., 10% formic acid)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and both substrates.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme.
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column) to separate the substrates and products.
-
Detect the CoA-containing species by their absorbance at 260 nm.
-
Quantify the amount of product formed or substrate consumed by integrating the peak areas and comparing them to a standard curve.
-
Determine the initial reaction rates and calculate the kinetic parameters as described for the spectrophotometric assay.
-
Protein Crystallization for X-ray Crystallography
This protocol outlines the general steps for obtaining protein crystals suitable for X-ray diffraction analysis to determine the three-dimensional structure of a CoA-transferase.
-
Materials:
-
Highly purified and concentrated protein solution (>95% purity, 5-10 mg/mL) in a suitable buffer.
-
Crystallization screens (commercially available or custom-made) containing a variety of precipitants, salts, and buffers.
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop vapor diffusion plates).
-
Micro-pipettes and tips.
-
Stereomicroscope for crystal visualization.
-
-
Procedure (Hanging Drop Vapor Diffusion):
-
The protein sample should be purified to homogeneity, as determined by SDS-PAGE.
-
The protein is concentrated to a final concentration of 5-20 mg/mL.
-
In the wells of a crystallization plate, pipette the reservoir solution from a crystallization screen (typically 500 µL).
-
On a siliconized glass coverslip, mix a small volume (e.g., 1 µL) of the concentrated protein solution with an equal volume of the reservoir solution.
-
Invert the coverslip and seal the well with the coverslip, creating a "hanging drop".
-
Water vapor slowly diffuses from the drop to the reservoir solution, gradually increasing the concentration of the protein and precipitant in the drop.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and periodically inspect for crystal growth under a microscope.
-
Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, additives) are optimized to obtain larger, diffraction-quality crystals.
-
Crystals are then cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection.
-
Conclusion
This compound and its Class III CoA-transferase family members represent a structurally and mechanistically distinct group of enzymes compared to the more common Class I and II CoA-transferases. The unique interlocked dimeric structure and the proposed anhydride intermediate-based catalytic mechanism of this compound highlight the diversity of solutions that have evolved to carry out CoA transfer reactions. While Class I enzymes are characterized by their ping-pong kinetics and a glutamyl-CoA intermediate, and Class II enzymes are thought to proceed through a ternary complex, this compound's mechanism avoids a classical ping-pong kinetic pattern. The quantitative kinetic data further underscores the differences in substrate affinity and catalytic efficiency among these enzyme classes. A thorough understanding of these differences is crucial for researchers in fields ranging from microbial metabolism to drug development, where CoA-transferases may represent potential therapeutic targets. The provided experimental protocols offer a starting point for the further characterization of these fascinating enzymes.
References
- 1. Catalytic mechanism study of ATP-citrate lyase during citryl-CoA synthesis process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Steady-state kinetic analysis of isocitrate lyase from Lupinus seeds: considerations on a possible catalytic mechanism of isocitrate lyase from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citramalate lyase - Wikipedia [en.wikipedia.org]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. Identification of the active site residues in ATP‐citrate lyase's carboxy‐terminal portion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and biochemical analyses on the reaction mechanism of a bacterial ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
A Comparative Guide to a Novel Fluorescence-Based FCPT Activity Assay
For researchers in oncology, neurobiology, and drug discovery, the accurate measurement of Farnesyl:protein transferase (FCPT) activity is critical. As a key enzyme in the post-translational modification of proteins involved in signal transduction, including the Ras superfamily of small GTPases, this compound is a significant target for therapeutic intervention.[1] Traditionally, this compound activity has been assessed using radioactivity-based methods. This guide introduces a novel, continuous fluorescence-based assay and provides a comprehensive comparison with the conventional Scintillation Proximity Assay (SPA), supported by experimental principles and detailed protocols.
Comparison of this compound Activity Assays
The transition from radioactive to fluorescence-based assays represents a significant advancement in this compound activity measurement, offering improvements in safety, throughput, and ease of use. Below is a summary of the key performance characteristics of a novel Fluorescence Resonance Energy Transfer (FRET) assay compared to the traditional Scintillation Proximity Assay.
| Feature | Novel FRET-Based Assay | Traditional Scintillation Proximity Assay (SPA) |
| Principle | Measures the increase in fluorescence resonance energy transfer between a fluorescently labeled isoprenoid donor and a fluorescent protein acceptor upon enzymatic farnesylation.[2][3] | Detects the proximity of a radiolabeled farnesyl pyrophosphate to a biotinylated peptide substrate captured on a streptavidin-coated scintillant-containing bead.[4][5] |
| Detection Method | Fluorescence intensity | Scintillation counting |
| Throughput | High-throughput, suitable for 96- and 384-well plates.[6] | Moderate to high-throughput, adaptable to microplate format.[5] |
| Safety | Non-radioactive, eliminating the need for specialized handling and disposal of radioactive materials.[6] | Requires handling of radioactive isotopes (e.g., ³H), necessitating appropriate safety precautions and licensing. |
| Assay Type | Continuous, allowing for real-time kinetic measurements.[2][3] | Endpoint assay, measuring the accumulation of product at a fixed time point. |
| Sensitivity | High, with a linear detection range typically in the low U/L range.[1] | High, dependent on the specific activity of the radiolabel. |
| Cost | Generally lower due to the absence of radioactive materials and waste disposal costs. | Higher, associated with the cost of radiolabeled substrates, scintillation fluid, and radioactive waste disposal. |
| Interference | Potential for interference from fluorescent compounds in the sample.[7] | Less susceptible to chemical interference but can be affected by color quenching. |
Signaling Pathway of this compound and Ras
This compound plays a pivotal role in the canonical Ras signaling pathway. Ras proteins, which are central regulators of cell proliferation, differentiation, and survival, are synthesized as inactive, cytosolic precursors. For Ras to become active and transduce signals, it must be localized to the inner leaflet of the plasma membrane.[8][9] This localization is initiated by the farnesylation of a cysteine residue within the C-terminal CAAX motif of Ras, a reaction catalyzed by this compound.[9] This irreversible lipid modification increases the hydrophobicity of Ras, facilitating its initial interaction with the endomembrane system and subsequent trafficking to the plasma membrane, where it can be activated and engage downstream effector pathways like the RAF-MEK-ERK cascade.[10][11]
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 5. revvity.com [revvity.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Rise of FCPT-Containing Probiotics: A New Frontier in Inflammatory Disease Treatment
For Immediate Release
A paradigm shift is underway in the management of chronic inflammatory conditions, particularly Inflammatory Bowel Disease (IBD). While conventional therapies have long been the cornerstone of treatment, emerging evidence highlights the significant potential of next-generation probiotics containing Faecalibacterium prausnitzii (FCPT). This guide provides a comprehensive comparison of this compound-containing probiotics against established treatments, supported by experimental data, for researchers, scientists, and drug development professionals.
Faecalibacterium prausnitzii is a key butyrate-producing bacterium that is highly abundant in the gut of healthy individuals. Its depletion is a common feature in patients with IBD, suggesting a crucial role in maintaining gut homeostasis.[1][2] this compound-containing probiotics aim to restore the balance of the gut microbiota and leverage the anti-inflammatory properties of this commensal bacterium.
Comparative Analysis of Treatment Modalities
The following sections detail the mechanisms of action and present experimental data for this compound-containing probiotics and standard IBD treatments.
This compound-Containing Probiotics: Mechanism of Action
Faecalibacterium prausnitzii exerts its anti-inflammatory effects through multiple pathways:
-
Butyrate Production: As a primary producer of butyrate, a short-chain fatty acid (SCFA), F. prausnitzii provides a vital energy source for colonocytes, thereby strengthening the gut barrier function. Butyrate also has potent immunomodulatory effects.
-
NF-κB Inhibition: Secreted metabolites from F. prausnitzii have been shown to block the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[1][2][3]
-
Cytokine Modulation: F. prausnitzii promotes an anti-inflammatory cytokine profile by increasing the production of Interleukin-10 (IL-10) and decreasing the secretion of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ).[1][2][4]
Conventional IBD Treatments: A Snapshot
Standard treatments for IBD primarily focus on reducing inflammation through broad or targeted immunosuppression.
| Treatment Class | Mechanism of Action | Key Examples |
| Aminosalicylates | Exert a topical anti-inflammatory effect on the colonic mucosa, potentially by inhibiting cyclooxygenase and lipoxygenase pathways and modulating NF-κB and PPAR-γ activity.[5][6][7][8] | Mesalazine (5-ASA), Sulfasalazine |
| Corticosteroids | Potent, non-specific anti-inflammatory and immunomodulatory agents that inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[9][10][11][12][13] | Prednisone, Budesonide |
| Immunomodulators | Suppress the immune system by interfering with the proliferation of inflammatory cells. For example, thiopurines block DNA synthesis in T cells.[14][15][16][17][18] | Azathioprine, 6-mercaptopurine, Methotrexate |
| Biologics | Monoclonal antibodies that target specific pro-inflammatory proteins, such as Tumor Necrosis Factor-alpha (TNF-α), integrins, or interleukins (IL-12/23), to block their inflammatory signaling.[19][20][21][22] | Infliximab, Adalimumab, Vedolizumab, Ustekinumab |
Experimental Data: this compound-Containing Probiotics
The anti-inflammatory potential of F. prausnitzii has been demonstrated in various preclinical models.
In Vitro Studies
Table 1: Effect of F. prausnitzii on NF-κB Activation in Caco-2 cells
| Treatment | IL-1β Stimulation | NF-κB Activity (SEAP Reporter) | Inhibition of NF-κB Activity |
| Control | - | Baseline | - |
| F. prausnitzii | + | No significant change from IL-1β alone | - |
| F. prausnitzii Supernatant | + | Abolished | ~100% |
Data synthesized from Sokol et al. (2008).[1][2][3]
Table 2: Cytokine Secretion by Human Peripheral Blood Mononuclear Cells (PBMCs) after Stimulation
| Stimulant | IL-12 (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) | IL-10/IL-12 Ratio |
| F. prausnitzii | Low | Low | High | High |
| Other Bacteria | Higher | Higher | Lower | Lower |
Data synthesized from Sokol et al. (2008).[1][2]
In Vivo Studies
Table 3: Effect of F. prausnitzii Administration in a TNBS-Induced Colitis Mouse Model
| Treatment Group | Macroscopic Damage Score | Microscopic Damage Score | Colonic IL-12 Levels | Colonic IL-10 Levels |
| TNBS Control | High | High | High | Low |
| TNBS + F. prausnitzii | Markedly Reduced | Markedly Reduced | Reduced | Elevated |
| TNBS + F. prausnitzii Supernatant | Markedly Reduced | Markedly Reduced | Reduced | Elevated |
Data synthesized from Sokol et al. (2008).[1][2]
Experimental Protocols
In Vitro Anti-Inflammatory Assay
Objective: To assess the anti-inflammatory effect of F. prausnitzii and its supernatant on intestinal epithelial cells.
-
Cell Culture: Human colon adenocarcinoma cells (Caco-2) stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter are cultured to confluence.
-
Bacterial Preparation: F. prausnitzii is grown under anaerobic conditions. The bacterial culture is centrifuged, and the supernatant is collected and filter-sterilized. The bacterial pellet is washed and resuspended.
-
Stimulation and Treatment: Caco-2 cells are stimulated with IL-1β to induce NF-κB activation. Concurrently, cells are treated with either live F. prausnitzii or its supernatant.
-
Measurement of NF-κB Activity: After incubation, the cell culture medium is collected, and SEAP activity is measured as an indicator of NF-κB activation.
-
Measurement of IL-8 Secretion: The concentration of the pro-inflammatory chemokine IL-8 in the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
TNBS-Induced Colitis Model in Mice
Objective: To evaluate the therapeutic efficacy of F. prausnitzii in a murine model of IBD.
-
Induction of Colitis: Colitis is induced in mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol (B145695). The ethanol serves to break the mucosal barrier.[23][24][25][26][27]
-
Animal Grouping and Treatment: Mice are divided into different groups: a control group receiving TNBS only, and treatment groups receiving daily oral administration of either live F. prausnitzii or its cell-free supernatant.
-
Clinical Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding.
-
Assessment of Colonic Inflammation: At the end of the experiment, mice are sacrificed, and the colons are removed. Macroscopic damage is scored based on visual signs of inflammation. Histological analysis is performed to assess microscopic damage.
-
Cytokine Analysis: Colonic tissue is homogenized, and the levels of pro- and anti-inflammatory cytokines (e.g., IL-12, IL-10) are measured by ELISA.
Advantages of this compound-Containing Probiotics
While direct comparative clinical trials are still needed, the available evidence suggests several key advantages of this compound-containing probiotics over conventional treatments:
-
Favorable Safety Profile: As a commensal bacterium, F. prausnitzii is expected to have a better safety profile with fewer side effects compared to the broad immunosuppression caused by corticosteroids and immunomodulators.
-
Restoration of Gut Homeostasis: Unlike conventional therapies that primarily suppress the immune response, this compound-containing probiotics aim to address the underlying dysbiosis, potentially leading to more sustained remission.
-
Multi-faceted Mechanism of Action: The combination of strengthening the gut barrier, producing anti-inflammatory metabolites, and modulating the immune system offers a more holistic approach to managing inflammation.
-
Potential for Personalized Medicine: The abundance of F. prausnitzii can be used as a biomarker to identify patients who are most likely to benefit from this therapeutic strategy.[1][2]
Conclusion and Future Directions
This compound-containing probiotics represent a promising and innovative therapeutic strategy for inflammatory diseases. Their unique mechanism of action, focused on restoring gut health and modulating the immune system in a more targeted manner, offers a significant advantage over the broad immunosuppressive effects of many current treatments. While further clinical trials are necessary to establish their efficacy in direct comparison with standard therapies, the preclinical data strongly support their development as a standalone or adjunct therapy for IBD and other inflammatory conditions. The scientific community is encouraged to explore the full potential of these next-generation probiotics in ushering in a new era of personalized and gut-centric medicine.
References
- 1. Faecalibacterium prausnitzii is an anti-inflammatory commensal bacterium identified by gut microbiota analysis of Crohn disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faecalibacterium prausnitzii is an ... | Article | H1 Connect [archive.connect.h1.co]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mesalazine - Wikipedia [en.wikipedia.org]
- 9. Steroids - IBD Journey - Treatment and Medications - Steroids [crohnsandcolitis.ca]
- 10. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 11. Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Steroids [crohnsandcolitis.org.uk]
- 14. Immunomodulators - IBD Journey - Treatment and Medications - Immunosuppressants [crohnsandcolitis.ca]
- 15. academic.oup.com [academic.oup.com]
- 16. Immunomodulators: still having a role? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 21. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 22. Biological therapy for inflammatory bowel disease - Wikipedia [en.wikipedia.org]
- 23. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 26. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. TNBS-induced colitis model [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for Carbonyl Cyanide p-trifluoromethoxyphenylhydrazone (FCCP)
Disclaimer: This document provides guidance on the proper disposal of the chemical compound Carbonyl cyanide p-trifluoromethoxyphenylhydrazone, commonly known as FCCP. It is assumed that the query "FCPT" was a typographical error. The procedures outlined below are intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical waste.
FCCP is a potent uncoupler of oxidative phosphorylation and is classified as a toxic and hazardous substance.[1] Improper disposal can pose significant risks to human health and the environment.[1][2] Adherence to strict disposal protocols is therefore essential.
Hazard Summary and Safety Precautions
FCCP is characterized by the following hazards:
-
Acute Oral Toxicity: Toxic if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[1]
Before beginning any work that will generate FCCP waste, ensure that all necessary personal protective equipment (PPE) is worn, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][4] All handling of FCCP should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[3][4]
Quantitative Data for FCCP
The following table summarizes key quantitative data for FCCP, compiled from available Safety Data Sheets.
| Property | Value | Source |
| CAS Number | 370-86-5 | [1][5] |
| Molecular Formula | C₁₀H₅F₃N₄O | [5] |
| Molecular Weight | 254.17 g/mol | [1][4] |
| LD50 (Intraperitoneal) | 8 mg/kg (mouse) | [1] |
| Appearance | Solid | [1] |
Experimental Protocols: FCCP Disposal Procedure
The proper disposal of FCCP waste must be conducted in a manner that ensures safety and regulatory compliance. The following step-by-step procedure should be followed:
1. Waste Segregation and Collection:
-
Designated Waste Stream: All FCCP-contaminated materials, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous chemical waste.[2][6]
-
Avoid Mixing: Do not mix FCCP waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, reducing agents, strong acids, or strong bases.[7][8]
-
Aqueous vs. Solvent: If possible, separate aqueous waste containing FCCP from solvent-based waste.[9]
2. Waste Container Selection and Labeling:
-
Container Type: Use a designated, leak-proof, and chemically compatible hazardous waste container. Plastic containers are often preferred.[6] The original container may be used if it is in good condition.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP)," and the approximate concentration and quantity of the waste.[6][9] The date when waste was first added to the container (accumulation start date) must also be clearly marked.[9]
3. On-site Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[6][7]
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.[7]
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[3][8] The storage area should be secure and accessible only to authorized personnel.[3]
4. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of FCCP waste must be handled by a licensed hazardous waste disposal company.[4][9] Do not attempt to dispose of FCCP waste down the drain or in the regular trash.[2][10]
-
Disposal Method: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This may involve dissolving or mixing the material with a combustible solvent prior to incineration.[4]
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container once it is full or has reached the maximum allowable accumulation time (typically six to twelve months).[6][9]
FCCP Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of FCCP waste.
Caption: Logical workflow for the safe disposal of FCCP waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling FCPT
Essential Safety and Handling Guide for FCPT
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general laboratory safety principles for research chemicals with similar characteristics. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to consult the official SDS provided by the manufacturer or supplier before any handling, storage, or disposal of this compound. The following guidelines should be considered as a supplementary resource.
This compound (2-(1-(4-fluorophenyl)cyclopropyl)-4-(pyridin-4-yl)thiazole) is an ATP-competitive inhibitor of kinesin-5, a motor protein essential for the formation of the bipolar mitotic spindle.[1][2] Its role in disrupting mitotic progression makes it a compound of interest in cell biology and cancer research. Due to its biological activity, it should be handled with care, assuming it may have cytotoxic properties.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. Based on the handling procedures for other potent, small molecule inhibitors, the following personal protective equipment is recommended.[3][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves are required. Consider double-gloving for enhanced protection.[3][5] |
| Eye & Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashing.[3][5] |
| Body Protection | Lab Coat/Protective Clothing | A fully buttoned lab coat is necessary to protect skin and clothing from contamination.[3][4] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate filter if there is a risk of generating aerosols or dust, or when working outside of a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.[6][7][8]
-
Preparation and Engineering Controls:
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and materials before beginning the procedure to avoid interruptions.
-
-
Handling the Compound:
-
Storage:
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[10][11][12][13]
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any liquid waste (e.g., unused solutions) in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.[13]
-
Contaminated Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades) in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.
Experimental Protocol: Investigating the Effect of this compound on Mitotic Spindle Formation
This protocol outlines a general immunofluorescence microscopy experiment to observe the effects of this compound on mitotic spindle formation in cultured cells.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and culture under standard conditions until they reach the desired confluency.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined amount of time to induce mitotic arrest.
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate the cells with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody that matches the host species of the primary antibody.
-
Counterstain the DNA with a fluorescent dye (e.g., DAPI) to visualize the chromosomes.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analyze the images to assess the morphology of the mitotic spindles in treated versus control cells. Look for characteristic phenotypes of kinesin-5 inhibition, such as monopolar spindles.
-
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the role of kinesin-5 in mitosis and a simplified experimental workflow for studying the effects of its inhibitor, this compound.
References
- 1. Kinesin-5: cross-bridging mechanism to targeted clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Handling Workplace Safety - Dos and Don’ts - HSE and Fire protection | safety, OHSA, health, environment, process safety, occupational diseases [safeworldhse.com]
- 7. fldata.com [fldata.com]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. students.umw.edu [students.umw.edu]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 11. acs.org [acs.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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試験管内研究製品の免責事項と情報
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